molecular formula C4H2S5 B1588600 4,5-Methylenedithio-1,3-dithiole-2-thione CAS No. 70800-59-8

4,5-Methylenedithio-1,3-dithiole-2-thione

Cat. No.: B1588600
CAS No.: 70800-59-8
M. Wt: 210.4 g/mol
InChI Key: NFKGILAHEQYFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Methylenedithio-1,3-dithiole-2-thione is a useful research compound. Its molecular formula is C4H2S5 and its molecular weight is 210.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2S5/c5-4-8-2-3(9-4)7-1-6-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKGILAHEQYFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=C(S1)SC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413053
Record name [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70800-59-8
Record name [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Initial Synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a field-proven protocol for the initial synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione. This pivotal organosulfur compound is a critical building block in the development of advanced organic materials, particularly as a precursor to tetrathiafulvalene (TTF) derivatives used in organic electronics.[1] The synthetic strategy detailed herein is rooted in established, reliable chemical transformations, emphasizing safety, reproducibility, and a deep understanding of the underlying reaction mechanisms. The core of this synthesis involves the generation of a stable dithiolate precursor from carbon disulfide, followed by a targeted alkylation to form the final heterocyclic product. This guide is intended for researchers, chemists, and materials scientists engaged in organic synthesis and the development of novel functional materials.

Strategic Overview: The "Protected Dithiolate" Approach

The synthesis of this compound hinges on the formation of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion, a potent dinucleophile. Direct generation of this dianion, for instance, by the reduction of carbon disulfide (CS₂) with sodium metal in dimethylformamide (DMF), is a well-known method.[2] However, this approach involves highly reactive, air-sensitive intermediates and presents significant safety hazards associated with elemental sodium and flammable CS₂.[2][3]

To enhance safety, stability, and experimental control, the most trusted and robust laboratory-scale synthesis employs a "protected" form of the dmit dianion. This is achieved by coordinating the dianion to a metal center, forming a stable, isolable complex. The most widely used intermediate for this purpose is Bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate , hereafter referred to as the [Zn(dmit)₂]²⁻ complex.[4][5][6]

This bright red, crystalline solid serves as a safe and convenient reservoir of the dmit nucleophile.[5] The overall synthetic workflow can therefore be logically divided into two primary stages:

  • Synthesis of the Stable Precursor: The formation and isolation of the [Zn(dmit)₂]²⁻ complex from carbon disulfide.

  • Ring-Closing Alkylation: The liberation of the dithiolate from the zinc complex and its subsequent reaction with a methylene-bridging agent (dibromomethane) to yield the target molecule.

This strategy ensures that the highly reactive dithiolate is generated in situ only when needed, providing superior control over the final ring-closure reaction.

Mechanistic Insights and Rationale

A thorough understanding of the "why" behind each procedural step is critical for successful synthesis and troubleshooting.

Formation of the [Zn(dmit)₂]²⁻ Complex

The synthesis of the zinc complex is a multi-step, one-pot process starting from the reduction of carbon disulfide.

  • Causality: Sodium metal reduces CS₂ to form the desired dmit dianion (C₃S₅²⁻) along with sodium trithiocarbonate (Na₂CS₃) as a byproduct.[6] The reaction is performed in an aprotic polar solvent like DMF to solvate the resulting ions.[2]

  • The Role of Zinc Chloride (ZnCl₂): Once the dmit dianion is formed, the addition of ZnCl₂ serves to "trap" it. Zinc(II) is an excellent thiophile and readily coordinates with two dmit ligands to form the stable, square-planar [Zn(dmit)₂]²⁻ anion.[6] This step is crucial for separating the desired dmit from the trithiocarbonate byproduct.

  • The Role of Tetraethylammonium (TEA) Bromide: The [Zn(dmit)₂]²⁻ anion is still soluble in the reaction mixture. To isolate it, a bulky counterion is introduced. Tetraethylammonium bromide provides the [NEt₄]⁺ cation, which pairs with the zincate anion to form a charge-neutral salt, [N(C₂H₅)₄]₂[Zn(C₃S₅)₂] , that is insoluble in the methanolic aqueous solution and precipitates as a vibrant red solid.[5] This precipitation is a key purification step.

Synthesis of this compound

The final step is a classic nucleophilic substitution reaction.

  • Liberation of the Nucleophile: The sulfur-zinc bonds in the [Zn(dmit)₂]²⁻ complex are robust. To liberate the nucleophilic dithiolate, the complex is broken apart. This can be achieved by treatment with a base like sodium methoxide, which regenerates the sodium salt of the dmit dianion (Na₂dmit).[6]

  • Ring-Closing Alkylation: The regenerated dmit dianion is a powerful S-nucleophile. It readily reacts with a suitable dialkylating agent. For the target molecule, dibromomethane (CH₂Br₂) is the ideal electrophile. The reaction proceeds via a double Sₙ2 mechanism, where the two thiolate anions attack the central carbon of dibromomethane, displacing both bromide ions and forming the stable six-membered dithiane ring fused to the dithiole core. Dibromomethane is chosen over dichloromethane for its higher reactivity, as bromide is a better leaving group than chloride.

Visualized Synthetic Pathway

The following diagrams illustrate the overall workflow and the key mechanistic step.

SynthesisWorkflow CS2 Carbon Disulfide (CS₂) Na_DMF Na / DMF CS2->Na_DMF Reduction Zn_Complex [N(Et)₄]₂[Zn(dmit)₂] Na_DMF->Zn_Complex Complexation & Precipitation + ZnCl₂, [NEt₄]Br Base Base (e.g., NaOMe) Zn_Complex->Base Liberation FinalProduct 4,5-Methylenedithio- 1,3-dithiole-2-thione Base->FinalProduct Alkylation + CH₂Br₂ CH2Br2 Dibromomethane

Caption: Overall synthetic workflow for the target molecule.

Caption: Ring-closing alkylation mechanism.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including elemental sodium, flammable and toxic carbon disulfide, and dibromomethane. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part A: Synthesis of Bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[5]

Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
Sodium (Na)22.9911.5 g0.50Cut into small pieces
Carbon Disulfide (CS₂)76.1338.0 g (30.1 mL)0.50Toxic, flammable
Dimethylformamide (DMF)73.09250 mL-Anhydrous
Zinc Chloride (ZnCl₂)136.3820.0 g0.15Anhydrous
NH₄OH (conc.)35.04500 mL-Aqueous solution
Methanol (MeOH)32.04900 mL-
Tetraethylammonium Bromide210.1653.0 g0.25
Deionized Water18.02750 mL-Degassed

Procedure:

  • Reaction Setup: Equip a 3 L three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry and flushed with nitrogen.

  • Sodium Dispersion: Add 250 mL of anhydrous DMF to the flask. Carefully add 11.5 g (0.50 mol) of sodium metal, cut into small pieces, to the DMF.

  • CS₂ Addition: Cool the flask in an ice-water bath. While stirring vigorously, add 30.1 mL (0.50 mol) of carbon disulfide dropwise from the dropping funnel over 1.5–2 hours. Maintain the temperature below 20°C. The solution will turn dark brown/red. After addition is complete, stir for an additional 2 hours at room temperature.

  • Quenching and Dilution: Rapidly add a degassed mixture of 400 mL of methanol and 500 mL of deionized water through the dropping funnel.

  • Zinc Complex Formation: Prepare a solution of 20.0 g (0.15 mol) of anhydrous zinc chloride in a mixture of 500 mL of concentrated aqueous ammonium hydroxide and 500 mL of methanol. Add this solution to the reaction mixture.

  • Precipitation: Prepare a solution of 53.0 g (0.25 mol) of tetraethylammonium bromide in 250 mL of deionized water. Add this solution dropwise to the vigorously stirred reaction mixture over at least 4 hours.

  • Isolation: Stir the mixture overnight. A voluminous, bright red precipitate will form.[5] Collect the solid by vacuum filtration. Wash the solid sequentially with water, methanol, and finally diethyl ether.

  • Drying: Dry the product in a vacuum desiccator. The typical yield is 65-75 g of the bright red zinc complex.

Part B: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMolesNotes
[Zn(dmit)₂]²⁻ Complex718.567.19 g0.01From Part A
Sodium Methoxide (NaOMe)54.022.16 g0.04Anhydrous
Acetone58.08200 mL-Anhydrous
Dibromomethane (CH₂Br₂)173.833.48 g (1.40 mL)0.02

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 7.19 g (0.01 mol) of the [Zn(dmit)₂]²⁻ complex in 200 mL of anhydrous acetone.

  • Dithiolate Liberation: Add 2.16 g (0.04 mol) of sodium methoxide to the suspension. The mixture will change color as the zinc complex breaks down to form the sodium dithiolate salt. Stir for 30 minutes at room temperature.

  • Alkylation: Add 1.40 mL (0.02 mol) of dibromomethane to the mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Resuspend the crude solid in water and filter to remove inorganic salts. The crude product can be purified by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The final product should be a yellow crystalline solid. Expected yield is typically in the 60-75% range.

Expected Results and Characterization

ParameterExpected Value
Appearance Yellow crystalline solid
Molecular Weight 210.39 g/mol
Melting Point 120-122 °C
Yield 60-75% (from zinc complex)
¹³C NMR (CDCl₃, δ) ~209 ppm (C=S), ~114 ppm (C=C), ~35 ppm (-CH₂-)
Solubility Soluble in dichloromethane, chloroform, acetone; sparingly soluble in hexane.

Conclusion

The synthetic route to this compound via the stable bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate intermediate represents a reliable, safe, and scalable method for laboratory production. This guide provides the essential theoretical framework and a practical, step-by-step protocol to empower researchers in the field of materials science. By understanding the causality behind each experimental choice, scientists can confidently execute this synthesis and adapt it for the creation of novel and functional organosulfur compounds.

References

  • Müller, H., & Bourcet, L. (2021).[7][8]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(08), 1817-1822. Available at: [Link]

  • Müller, H., & Bourcet, L. (2021).[7][8]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. ResearchGate. Available at: [Link]

  • Nielsen, M. B., & Svenstrup, N. (2010). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ChemInform, 27(34). Available at: [Link]

  • Al-Sammarrae, F. A. H., & Al-Jassani, M. J. (Year N/A). Synthesis of 1,3-Dithiole-2-thione-4,5-dithiolate-Carbohydrate Conjugate. ResearchGate. Available at: [Link]

  • Svenstrup, N., & Becher, J. (1995). 4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses, 72, 1. Available at: [Link]

  • Grokipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available at: [Link]

  • Wikipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Dithiolethiones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and evolving applications of dithiolethiones. It is designed to serve as a valuable resource for professionals in research and drug development, offering in-depth technical details, historical context, and insights into the mechanisms of action and structure-activity relationships of this important class of organosulfur compounds.

Part 1: The Genesis of a Privileged Scaffold: A Historical Journey

The story of dithiolethiones begins in the late 19th century, with the serendipitous synthesis of a novel sulfur-containing heterocycle. This discovery laid the groundwork for over a century of research that would unveil the remarkable chemical and biological properties of this unique class of compounds.

The Dawn of Dithiolethione Chemistry: Barbaglia's Pioneering Synthesis (1884)

The first documented synthesis of a dithiolethione derivative is credited to the Italian chemist G. A. Barbaglia in 1884. While investigating the reaction of isovaleraldehyde with elemental sulfur, he isolated a crystalline substance with the empirical formula C₅H₆S₃.[1] Although the exact structure could not be determined with the analytical techniques available at the time, subsequent analysis of the melting point and synthetic route strongly suggests that Barbaglia had unknowingly synthesized 4,5-dimethyl-3H-1,2-dithiole-3-thione. This seminal discovery, though its significance was not immediately recognized, marked the entry of dithiolethiones into the world of chemistry.

The Emergence of the Parent Ring: Synthesis of 3H-1,2-Dithiole-3-thione (1948)

It was not until 1948 that the parent compound of this class, 3H-1,2-dithiole-3-thione (D3T), was first synthesized.[1] This achievement provided chemists with the fundamental dithiolethione scaffold, opening the door for systematic studies of its properties and the synthesis of a wide array of derivatives. The development of synthetic routes to the unsubstituted ring was a critical step in unlocking the potential of this heterocyclic system.

A Surge of Interest in Post-War Europe: The French Connection (1940s-1950s)

The mid-20th century, particularly the post-war period in France, witnessed a surge of interest in the potential industrial and pharmaceutical applications of dithiolethiones.[1] During the 1940s and 1950s, numerous derivatives were prepared and investigated by French chemists. While many of these early explorations did not lead to commercial success, this period was crucial for building a foundational understanding of dithiolethione chemistry and bioactivity. Key figures in this era of French chemical research, such as Jacques-Émile Dubois and N.P. Buu-Hoï, contributed to the broader field of organic chemistry, and their work likely influenced the exploration of novel heterocyclic systems, including dithiolethiones.

Key Milestones in Dithiolethione Research: A Historical Timeline
Year Milestone Significance Key Researchers/Institutions
1884 First synthesis of a dithiolethione derivative (likely 4,5-dimethyl-3H-1,2-dithiole-3-thione).Marks the discovery of the dithiolethione class of compounds.G. A. Barbaglia
1948 First synthesis of the parent compound, 3H-1,2-dithiole-3-thione (D3T).Provided the fundamental dithiolethione scaffold for further research.-
1940s-1950s Increased research in France on industrial and pharmaceutical applications.Expanded the library of dithiolethione derivatives and initial biological screening.French research institutions
1980s Discovery of the chemopreventive properties of oltipraz and anethole dithiolethione (ADT).Shifted the focus of dithiolethione research towards medicine, particularly cancer prevention.Bueding's group at Johns Hopkins University
Late 1990s - Present Elucidation of the Nrf2-Keap1 signaling pathway as the primary mechanism of action.Provided a molecular basis for the biological effects of dithiolethiones.Numerous research groups worldwide
2000s - Present Exploration of dithiolethiones in neuroprotection, anti-inflammatory, and materials science applications.Diversified the potential applications of dithiolethiones beyond cancer chemoprevention.Various academic and industrial researchers

Part 2: The Chemistry of the Dithiolethione Core: Synthesis and Reactivity

The unique 1,2-dithiole-3-thione ring system imparts distinct chemical properties that are central to its synthesis and reactivity. Understanding these characteristics is fundamental to the design and development of new dithiolethione-based molecules.

Evolution of Synthetic Methodologies

The synthesis of dithiolethiones has evolved significantly since the initial discoveries. Early methods often involved harsh reaction conditions and gave low yields. Modern approaches offer greater efficiency, versatility, and milder conditions.

2.1.1 Classical Synthesis: Sulfuration of 1,3-Dicarbonyl Compounds

A common and historically significant method for synthesizing 1,2-dithiole-3-thiones involves the sulfuration of 1,3-dicarbonyl compounds or their derivatives. This is typically achieved using a mixture of elemental sulfur and phosphorus pentasulfide (P₄S₁₀).

Experimental Protocol: Synthesis of 3H-1,2-Dithiole-3-thione from Malonaldehyde Tetramethyl Acetal

A detailed procedure for the synthesis of the parent compound, 3H-1,2-dithiole-3-thione, involves the sulfurization of a malonaldehyde precursor:

  • Reactant Preparation: A mixture of malonaldehyde tetramethyl acetal, elemental sulfur, and phosphorus pentasulfide is prepared in anhydrous pyridine.

  • Reaction: The mixture is heated at 130°C.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated, often requiring column chromatography for purification. This method has been reported to yield 3H-1,2-dithiole-3-thione in good yields (66-78%).

2.1.2 Modern Synthetic Approaches

More recent synthetic strategies have focused on improving yields, simplifying procedures, and expanding the scope of accessible derivatives. These methods include:

  • Thermolysis of Polysulfides: The thermal decomposition of dipropyl polysulfides at high temperatures (350-400°C) can produce 1,2-dithiole-3-thione.

  • Reactions of Enolates with Sulfur Reagents: The use of lithium diisopropylamide (LDA) to generate enolates from esters, followed by reaction with carbon disulfide and elemental sulfur, provides a versatile route to substituted dithiolethiones.

Spectroscopic Characterization

The structural elucidation of dithiolethiones relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of protons on the dithiolethione ring are typically found in the aromatic region.

    • ¹³C NMR: The thiocarbonyl carbon (C=S) exhibits a characteristic downfield chemical shift, often in the range of 210-230 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration is typically observed in the region of 1100-1250 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns provide confirmation of the molecular weight and structure.

Part 3: Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

The primary mechanism by which dithiolethiones exert their cytoprotective effects, particularly in cancer chemoprevention and neuroprotection, is through the activation of the Nrf2-Keap1 signaling pathway.[1][2] This pathway is a critical regulator of the cellular antioxidant and detoxification response.

The Nrf2-Keap1 Axis: A Cellular Defense System

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

Dithiolethiones as Nrf2 Activators

Dithiolethiones are electrophilic molecules that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2 and target it for degradation.[3] As a result, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.

Signaling Pathway of Dithiolethione-Mediated Nrf2 Activation

Nrf2_Activation DTT Dithiolethione Keap1 Keap1 DTT->Keap1 Modifies Cysteine Residues Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Sequesters Cul3 Cul3-E3 Ligase Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Nrf2_cyto Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., GST, NQO1) ARE->Genes Activates Transcription

Caption: Dithiolethione-mediated activation of the Nrf2 signaling pathway.

Downstream Effects of Nrf2 Activation

The activation of Nrf2 leads to the upregulation of a battery of genes encoding for:

  • Phase II Detoxification Enzymes: Such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a crucial role in detoxifying carcinogens and other xenobiotics.

  • Antioxidant Proteins: Including enzymes involved in glutathione (GSH) synthesis and regeneration.

  • Other Cytoprotective Proteins: Involved in cellular repair and stress response.

Part 4: Applications: From the Factory Floor to the Pharmacy

The unique chemical and biological properties of dithiolethiones have led to their investigation and application in a diverse range of fields, from industrial processes to therapeutic interventions.

Industrial Applications

Long before their medicinal properties were fully appreciated, dithiolethiones found use in industrial settings.

  • Lubricant Additives: Their sulfur content and ability to form protective films on metal surfaces make them effective as anti-wear and extreme pressure additives in lubricating oils.[4][5][6][7]

  • Corrosion Inhibitors: Dithiolethiones can adsorb onto metal surfaces, forming a protective barrier that inhibits corrosion, particularly in acidic environments.[8][9][10][11][12]

Pharmaceutical and Therapeutic Applications

The ability of dithiolethiones to modulate cellular defense mechanisms has made them attractive candidates for drug development.

  • Cancer Chemoprevention: This is the most extensively studied application of dithiolethiones. Compounds like oltipraz and anethole dithiolethione (ADT) have been investigated in clinical trials for their ability to prevent certain types of cancer by inducing Phase II detoxification enzymes.[1][13]

  • Neuroprotection: The Nrf2-activating properties of dithiolethiones have shown promise in protecting neuronal cells from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][14]

  • Anti-inflammatory Effects: By upregulating antioxidant defenses, dithiolethiones can mitigate inflammation, which is a common feature of many chronic diseases.

Table of Key Dithiolethiones and Their Applications

Compound Structure Primary Application(s) Mechanism of Action
3H-1,2-Dithiole-3-thione (D3T) C₃H₂S₃Research tool, potential chemopreventive and neuroprotective agent.Potent Nrf2 activator.
Oltipraz 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thioneCancer chemoprevention (clinical trials).Nrf2 activator.
Anethole Dithiolethione (ADT) 5-(p-methoxyphenyl)-3H-1,2-dithiole-3-thioneCholeretic and sialogogue, cancer chemoprevention (clinical trials).Nrf2 activator.

Part 5: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of dithiolethiones and their biological activity is crucial for the rational design of new and more potent therapeutic agents.

Influence of Substituents on Nrf2 Activation

Structure-activity relationship studies have revealed that the nature and position of substituents on the dithiolethione ring can significantly impact their ability to activate the Nrf2 pathway.

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can influence the electrophilicity of the dithiolethione core, which in turn affects its reactivity with Keap1.

  • Steric Hindrance: Bulky substituents near the reactive sites may hinder the interaction with Keap1, reducing the compound's activity.

  • Lipophilicity: The overall lipophilicity of the molecule affects its cell permeability and bioavailability.

Part 6: Future Directions and Conclusion

The journey of dithiolethiones, from an accidental discovery to a well-established class of bioactive compounds, is a testament to the power of chemical exploration. While significant progress has been made in understanding their chemistry and biology, several avenues for future research remain.

  • Development of Second-Generation Analogs: The design and synthesis of new dithiolethione derivatives with improved potency, selectivity, and pharmacokinetic properties are ongoing.

  • Exploration of New Therapeutic Areas: The role of dithiolethiones in other diseases characterized by oxidative stress and inflammation, such as cardiovascular and autoimmune diseases, warrants further investigation.

  • Advancements in Materials Science: The unique electronic properties of dithiolethiones could be further exploited in the development of novel organic electronic materials.

References

  • Barbaglia, G. A. (1884). Azione dello zolfo sull'isovaleraldeide. Gazzetta Chimica Italiana, 14, 373-376.
  • Legrand, L. (1948). Sur la dithiol-1,2 thione-3 non substituée. Bulletin de la Société Chimique de France, 15, 836-837.
  • Zhang, Y., & Kensler, T. W. (2008). Dithiolethiones for cancer chemoprevention: where do we stand?. Molecular cancer therapeutics, 7(11), 3470–3479.
  • Kwak, M. K., Egner, P. A., Dolan, P. M., Ramos-Gomez, M., Groopman, J. D., Itoh, K., Yamamoto, M., & Kensler, T. W. (2001). Role of phase 2 enzyme induction in chemoprotection by dithiolethiones.
  • Li, Y., Paonessa, J. D., & Zhang, Y. (2012).
  • Ansari, M. I., Khan, M. M., Saquib, M., Khatoon, S., & Hussain, M. K. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future medicinal chemistry, 10(10), 1241–1260.
  • Cho, J. M., Manandhar, S., Lee, H. R., & Kim, J. A. (2008). Dithiolethiones as novel pharmacological agents activating Nrf2-dependent antioxidant gene expression. Molecules and cells, 26(1), 1–9.
  • Dinkova-Kostova, A. T., Holtzclaw, W. D., Cole, R. N., Itoh, K., Wakabayashi, N., Katoh, Y., Yamamoto, M., & Talalay, P. (2002). Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants.
  • Betharia, S., & Rondón-Ortiz, A. N. (2019). Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. Neurochemical research, 44(8), 1878–1892.
  • Brown, A. P., & Klegeris, A. (2016). Further structure-activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Chemistry Central journal, 10, 68.
  • Giustarini, D., Galvagni, F., Dalle-Donne, I., Milzani, A., Lucattelli, M., De Cunto, G., Bartolini, D., Galli, F., Santucci, A., & Rossi, R. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Antioxidants (Basel, Switzerland), 9(10), 949.
  • Rudnick, L. R. (Ed.). (2017).
  • Saleh, M. G. A., & El-Lateef, H. M. A. (2020). Dithiobis (2, 3-dihydro-1, 3-benzothiazole) as an effective inhibitor for carbon steel protection in acid solutions.
  • Spikes, H. (2004). The history and mechanisms of ZDDP. Tribology letters, 17(3), 469-489.
  • Fouda, A. E. A. S., El-Maksoud, S. A. A., & El-Sayed, E. A. (2021). Comprehensive evaluation of 5-imino-1, 2, 4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. Scientific Reports, 11(1), 1-15.
  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption and corrosion inhibition of 2-mercaptobenzimidazole on mild steel in 2 M HCl solution. Corrosion Science, 52(2), 661-667.
  • Baird, L., & Yamamoto, M. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Molecular and cellular biology, 40(13), e00099-20.
  • Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. Trends in biochemical sciences, 39(4), 199–218.
  • Wu, K. C., & Zhang, Y. (2014). NRF2 activation by nitrogen heterocycles: a review. Molecules (Basel, Switzerland), 19(9), 14784–14805.
  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis of new 1, 2 dithiol 3-thione fluoroquinolone esters possessing anticancer activity in-vitro. Iraqi Journal of Veterinary Sciences, 29(2), 95-100.
  • Fouda, A. E. A. S., El-Maksoud, S. A. A., & El-Sayed, E. A. (2021). Synergistic inhibition effect of diolefinic dye and silver nanoparticles for carbon steel corrosion in hydrochloric acid solution. Scientific Reports, 11(1), 1-15.
  • Animashaun, T., & Akeredolu, F. (2018). Effects of Gaseous Fuel and Lubricating Oil Additives on Emissions and Power Outputs from Portable Power Generator. Journal of Applied Sciences and Environmental Management, 22(5), 723-728.
  • Gali, M., & Shah, R. (2024).
  • Fish, G. (2014). Additives for Lubricating Grease.
  • Abd El-Maksoud, S. A. (2020). Some thiophene derivatives as corrosion inhibitors for carbon steel in hydrochloric acid. International Journal of Electrochemical Science, 15, 7857-7872.
  • Kwak, M. K., Wakabayashi, N., Itoh, K., Motohashi, H., Yamamoto, M., & Kensler, T. W. (2003). Modulation of gene expression by cancer chemopreventive dithiolethiones through the Keap1-Nrf2 pathway. Identification of novel gene clusters for cell survival. The Journal of biological chemistry, 278(10), 8135–8145.
  • Piantadosi, C., Snyder, F., & Wood, R. (1969). Synthesis of 1-O-alkyl-2-acyl-sn-glycero-3-phosphorylethanolamine and related derivatives. Journal of pharmaceutical sciences, 58(8), 1028–1029.
  • Dubois, J. E., & Viellard, H. (1965). The DARC system in chemical information.
  • Buu-Hoï, N. P. (1964). Carcinogenic substances. Angewandte Chemie International Edition in English, 3(6), 393-404.

Sources

fundamental chemical properties of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Chemical Properties of 4,5-Methylenedithio-1,3-dithiole-2-thione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal sulfur-rich heterocyclic compound. Intended for researchers, chemists, and professionals in materials science and drug development, this document delves into the core physicochemical properties, spectral characteristics, synthesis, reactivity, and applications of this versatile molecule, grounding all claims in authoritative references.

Molecular Identity and Structural Framework

This compound, often referred to in literature as MDT-DTT or by its CAS Number, is a stable, crystalline solid at room temperature.[1] Its rigid, sulfur-dense structure is the foundation of its unique electronic properties and makes it a valuable precursor in the synthesis of advanced materials.[1]

Key Identifiers:

  • CAS Number: 70800-59-8[1][2][3][4]

  • Molecular Formula: C₄H₂S₅[1][2][3][4]

  • Molecular Weight: 210.36 g/mol [1][3]

  • Synonyms: Methylenedithiodithiolethione, 2,4,6,8-Tetrathia-bicyclo(3.3.0)oct-1(5)-ene-7-thione[2][5]

The molecule's architecture consists of a 1,3-dithiole-2-thione core fused with a methylenedithio group. This arrangement creates a planar and electron-rich system, which is crucial for its function as an electron donor in charge-transfer complexes.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The compound's physical properties are summarized below. Its high melting point and crystalline nature are indicative of a stable, well-ordered solid-state structure.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
Appearance Light yellow to brown crystalline powder[1][6]
Melting Point 158 - 162 °C[1][2][6]
Boiling Point 393.3 °C at 760 mmHg (Predicted)[2][4]
Density 1.87 g/cm³ (Predicted)[2][4]
Purity ≥ 98% (GC)[1][3][6]
Storage Store at room temperature[1]
Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The simplicity of the molecule results in a straightforward NMR spectrum.

    • ¹³C NMR (in CDCl₃): The carbon spectrum provides clear signals corresponding to the unique carbon environments within the molecule. Key chemical shifts are observed for the thione carbon (C=S), the vinyl carbons of the dithiole ring, and the methylene bridge carbon.[5]

  • Infrared (IR) Spectroscopy: IR analysis is a valuable tool for confirming the presence of key functional groups. The spectrum is characterized by strong absorptions corresponding to the C=S (thione) stretching vibration, typically found in the 1050-1250 cm⁻¹ region, and various C-S stretching modes.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry confirms the molecular weight of the compound. The mass spectrum will prominently feature the molecular ion peak (M⁺) at an m/z corresponding to its exact mass (209.876006 g/mol ).[5]

Synthesis and Chemical Reactivity

The primary utility of this compound is as a synthetic intermediate. Its preparation and subsequent reactions are central to its application in materials science.

Synthesis Protocol: From Carbon Disulfide

A common and effective route to this class of compounds involves the reduction of carbon disulfide (CS₂). The reaction of CS₂ with an alkali metal like sodium in an aprotic solvent such as dimethylformamide (DMF) generates the key intermediate, the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit).[7] This intermediate is then alkylated with a suitable dihalomethane, such as dibromomethane or diiodomethane, to form the fused methylenedithio ring.

G CS2 Carbon Disulfide (CS₂) Dmit Na₂dmit Intermediate (C₃S₅Na₂) CS2->Dmit Reduction Na_DMF Sodium Metal in DMF Na_DMF->Dmit Product 4,5-Methylenedithio- 1,3-dithiole-2-thione Dmit->Product Alkylation CH2X2 Dihalomethane (e.g., CH₂Br₂) CH2X2->Product

Caption: General workflow for the synthesis of the title compound.

Causality in Synthesis: The choice of an alkali metal reduction is driven by the need to form the dithiolate anion, a potent nucleophile. The subsequent alkylation with a dihalomethane is an efficient cyclization strategy, leveraging the two nucleophilic sulfur atoms to form the stable five-membered methylenedithio ring.

Key Reactivity: Precursor to Tetrathiafulvalenes (TTFs)

The most significant reaction of this compound is its conversion to tetrathiafulvalene (TTF) derivatives. These TTF-based molecules are the cornerstones of many organic conductors and semiconductors. The conversion is typically achieved through a phosphite-mediated coupling reaction.

Experimental Protocol: Synthesis of Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF)

  • Reaction Setup: this compound is dissolved in a high-boiling solvent, and a coupling agent, typically triethyl phosphite (P(OEt)₃), is added.[8][9]

  • Heating: The mixture is heated under an inert atmosphere (e.g., argon) to approximately 110-130 °C.[8][9] The high temperature is necessary to overcome the activation energy for the desulfurization and coupling steps.

  • Mechanism: The triethyl phosphite acts as a thiophile, abstracting the exocyclic sulfur atom from the thione group. This generates a reactive carbene intermediate, which rapidly dimerizes to form the central C=C double bond of the TTF core.

  • Product Isolation: Upon reaction completion, the product, bis(methylenedithio)tetrathiafulvalene (BMDT-TTF), often precipitates from the reaction mixture as a crystalline solid.[8] It can then be isolated by filtration and purified by washing with a suitable solvent like ethanol, followed by recrystallization.[8]

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Thione1 Thione Molecule Carbene1 Carbene Intermediate Thione1->Carbene1 Sulfur Abstraction Thione2 Thione Molecule Carbene2 Carbene Intermediate Thione2->Carbene2 Sulfur Abstraction Phosphite P(OEt)₃ PhosphiteSulfide S=P(OEt)₃ Phosphite->PhosphiteSulfide TTF BMDT-TTF Product Carbene1->TTF Dimerization Carbene2->TTF Dimerization

Caption: Reaction mechanism for phosphite-mediated TTF synthesis.

Applications in Research and Industry

The unique electronic structure of this compound makes it a highly sought-after building block in materials science and electronics.[1]

  • Organic Electronics & Conductive Materials: Its primary application is as a precursor to TTF derivatives like BMDT-TTF.[8] These derivatives are potent electron donors that can form charge-transfer salts with electron acceptors, leading to materials with high electrical conductivity.[1][10] Such materials are essential for developing organic semiconductors, conductive polymers, and flexible electronics.[1][10]

  • Photovoltaic Applications: The electron-donating properties of materials derived from this compound are leveraged in the development of organic solar cells.[1] In these devices, it contributes to the active layer where light absorption and charge separation occur, enhancing overall energy conversion efficiency.[1]

  • Medicinal and Pharmaceutical Research: While less common, the compound and its derivatives have been explored for potential therapeutic applications.[1] Its sulfur-rich framework can be a starting point for synthesizing novel bioactive compounds, and some related structures exhibit antioxidant properties.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The compound is intended for research and development use only.[4]

  • Hazards: Standard laboratory precautions should be taken. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]

  • Storage: The compound is stable under normal conditions and should be stored at room temperature in a tightly sealed container, away from strong oxidizing agents.[1]

References

  • This compound. LabSolutions. [Link]

  • Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes. National Institutes of Health (NIH). [Link]

  • [1][2]DITHIOLO[4,5-d][1][2]DITHIOLE-2-THIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Grokipedia. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedithio-1,3-dithiole-2-thione, a sulfur-rich heterocyclic compound, is a subject of significant interest in various fields, including organic synthesis and materials science.[1] Its rigid, planar structure and multiple sulfur atoms impart unique electronic properties, making it a valuable building block for novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this compound, offering insights into spectral interpretation and experimental considerations.

While extensive searches have been conducted to obtain the specific ¹H and ¹³C NMR spectral data for this compound, this information is not publicly available in the referenced literature at the time of this writing. However, this guide will provide a detailed theoretical framework for predicting and interpreting the NMR spectra of this molecule, based on the known chemical principles and spectral data of analogous structures.

Molecular Structure and Symmetry

The structure of this compound is characterized by a central 1,3-dithiole-2-thione core fused with a 4,5-methylenedithio group.

Molecular Structure of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). filter Filter the solution through a glass wool plug into a 5 mm NMR tube. dissolve->filter shim Shim the magnetic field to optimize homogeneity. 1H Acquire ¹H NMR spectrum. (e.g., 16-32 scans) shim->1H 13C Acquire ¹³C NMR spectrum. (e.g., 1024-4096 scans) 1H->13C process Apply Fourier transform, phase correction, and baseline correction to the raw data. reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). process->reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Sources

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4,5-Methylenedithio-1,3-dithiole-2-thione, a sulfur-rich heterocyclic compound with significant potential in materials science and pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a detailed exploration of the principles and practical application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the structural elucidation and quality control of this molecule. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust understanding for researchers and professionals in the field.

Introduction: The Significance of this compound

This compound, with the chemical formula C₄H₂S₅, is a notable member of the dithiolethione class of compounds. These molecules are characterized by a five-membered ring containing two sulfur atoms and a thiocarbonyl group (C=S). The unique electronic properties conferred by this sulfur-rich core make it a valuable building block in the synthesis of tetrathiafulvalene (TTF) derivatives, which are pivotal in the development of organic conductors and semiconductors.[1] Furthermore, the dithiolethione scaffold has been investigated for its potential therapeutic applications, including antioxidant and chemopreventive activities.[1]

Given its utility in both advanced materials and medicinal chemistry, the unambiguous identification and characterization of this compound are of paramount importance. This guide will focus on two powerful analytical techniques, FT-IR and Mass Spectrometry, to provide a detailed fingerprint of this molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₂S₅
Molecular Weight 210.39 g/mol
CAS Number 70800-59-8
Appearance Light yellow to brown crystalline powder[1]
Melting Point 158-162 °C[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups and the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

  • Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections or smoothing.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands. The interpretation of these bands is based on established group frequencies and comparison with similar sulfur-containing heterocyclic compounds.[2]

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2920WeakC-H symmetric stretching of the methylene (-CH₂-) group
~1600-1650MediumC=C stretching of the dithiole ring
~1400-1450MediumCH₂ scissoring
~1050-1150StrongC=S (thiocarbonyl) stretching [3]
~850-950Medium-StrongC-S stretching (dithiole and dithioether linkages)[2]
~700-800MediumC-S-C bending modes

Expert Insights: The most diagnostic peak in the spectrum is the strong absorption band associated with the C=S stretching vibration , typically found in the 1050-1150 cm⁻¹ region for dithiolethiones.[3] Its high intensity is due to the significant change in dipole moment during this vibration. The presence of multiple C-S single bonds within the two rings will likely result in a complex pattern of absorptions in the 850-950 cm⁻¹ range. The weak C-H stretching vibrations of the methylene bridge are also a key identifying feature.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation A Obtain Sample of This compound B Place Sample on ATR Crystal A->B D Collect Sample Spectrum B->D C Collect Background Spectrum C->D E Process Data (Background Subtraction, Baseline Correction) D->E F Identify Characteristic Absorption Bands E->F G Compare with Reference Spectra/Databases F->G H Confirm Molecular Structure G->H

Caption: Workflow for FT-IR analysis.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules in the gas phase. This method typically induces significant fragmentation, which is highly useful for structural elucidation.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of 70 eV electrons. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak and a series of characteristic fragment ions. The presence of five sulfur atoms will result in a distinct isotopic pattern for the molecular ion and sulfur-containing fragments.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed FragmentPlausible Origin
210[C₄H₂S₅]⁺•Molecular Ion (M⁺•)
182[C₃H₂S₄]⁺•M⁺• - CO
166[C₄H₂S₄]⁺•M⁺• - CS
134[C₂H₂S₃]⁺•Fragmentation of the dithiole ring
102[CS₃]⁺•Cleavage of the dithiolethione ring
76[CS₂]⁺•Common fragment from sulfur heterocycles

Expert Insights: The molecular ion at m/z 210 should be clearly visible. Due to the high stability of the heterocyclic ring system, the molecular ion is expected to be relatively abundant.[4] A key fragmentation pathway for dithiolethiones involves the loss of a thiocarbonyl group (CS) or a carbonyl group (CO) if rearrangement occurs.[4] The cleavage of the dithiole rings can lead to various sulfur-containing fragments. The presence of the isotopic peaks for sulfur (³³S and ³⁴S) will be a key confirmation of the elemental composition of the observed ions.

MS_Fragmentation cluster_frags Primary Fragmentation Pathways cluster_small_frags Smaller Fragments M [C₄H₂S₅]⁺• m/z = 210 (Molecular Ion) F1 [C₃H₂S₄]⁺• m/z = 182 M->F1 - CO F2 [C₄H₂S₄]⁺• m/z = 166 M->F2 - CS F3 [C₂H₂S₃]⁺• m/z = 134 M->F3 - C₂S₂ F4 [CS₃]⁺• m/z = 102 F2->F4 - C₃H₂S F5 [CS₂]⁺• m/z = 76 F3->F5 - CS

Caption: Proposed fragmentation of this compound.

Conclusion: A Synergistic Approach to Structural Verification

The combination of FT-IR and mass spectrometry provides a powerful and complementary approach to the comprehensive analysis of this compound. FT-IR spectroscopy offers a rapid and non-destructive method for confirming the presence of key functional groups, making it an ideal tool for routine quality control and initial identification. Mass spectrometry, on the other hand, provides definitive information on the molecular weight and elemental composition, while its fragmentation patterns offer deep insights into the molecular structure. For researchers in materials science and drug development, the proficient application of these techniques is essential for ensuring the purity, identity, and quality of this versatile compound, thereby underpinning the reliability and reproducibility of their scientific endeavors.

References

  • Müller, H., & Bourcet, L. (2022).[5]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(07), 1817-1822. Available at: [Link]

  • Devanathan, T., & Sathyanarayana, D. N. (1983). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Journal of the Indian Institute of Science, 64(B), 457-465. Available at: [Link]

  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]

  • Campbell, M. J. M., & Grzeskowiak, R. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 396-401. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Modern Chemistry, 2(3), 23-31. Available at: [Link]

  • Stamm, J., Li, S., Jochim, B., Yuwono, S. H., Priyadarsini, S. S., Piecuch, P., & Dantus, M. (2022). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 55(24), 3581-3592. Available at: [Link]

  • Li, H., Yu, Y., Wang, Z., & Yao, X. (2013). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 131-140. Available at: [Link]

Sources

molecular structure and crystallography of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Crystallography of 4,5-Methylenedithio-1,3-dithiole-2-thione

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal sulfur-rich heterocyclic compound. Known by its CAS Number 70800-59-8, this molecule serves as a critical precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are fundamental to the field of molecular electronics and materials science.[1] This document details its molecular architecture, provides a validated synthetic protocol, and offers an in-depth analysis of its crystallographic properties based on single-crystal X-ray diffraction data. The guide is intended for researchers and professionals in organic chemistry, materials science, and drug development, offering both foundational knowledge and practical, field-proven insights into the experimental characterization of this versatile building block.

Introduction and Significance

This compound, with the molecular formula C₄H₂S₅, is a stable, crystalline organic compound characterized by a fused dithiole ring system.[1][2] Its structure is foundational for creating complex molecular conductors and organic semiconductors.[3] The primary scientific interest in this compound lies in its role as a key intermediate for synthesizing bis(methylenedithio)tetrathiafulvalene (BMDT-TTF), a π-electron donor widely used in the development of organic conductive materials.[4] The arrangement of its five sulfur atoms imparts unique electronic properties and facilitates strong intermolecular interactions, which are crucial for charge transport in the solid state.[1][5] Understanding its precise three-dimensional structure and crystal packing is therefore essential for designing novel materials with tailored electronic and physical properties.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name [1][6]dithiolo[4,5-d][1][6]dithiole-5-thione[2]
CAS Number 70800-59-8[1][7]
Molecular Formula C₄H₂S₅[1][2]
Molecular Weight 210.36 g/mol [1][2]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 158 - 162 °C[1]
Purity ≥ 98% (GC)[1][8]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the alkylation of a dithiolate salt derived from carbon disulfide.[9] This approach provides a reliable and scalable method for producing high-purity material suitable for subsequent reactions and crystallographic studies.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis, starting from the commercially available sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit).

Objective: To synthesize this compound via S-alkylation.

Materials:

  • Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit)[9]

  • Diiodomethane (CH₂I₂) or Dibromomethane (CH₂Br₂)[7]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve Na₂dmit (1 equivalent) in anhydrous DMF (100 mL). Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.

  • Alkylation: While stirring vigorously, add diiodomethane (1.1 equivalents) dropwise to the solution at room temperature over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of the product will be indicated by the appearance of a new spot with a lower polarity than the starting material.

  • Workup: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold deionized water. A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) and then with cold diethyl ether (2 x 50 mL) to remove any unreacted diiodomethane and other impurities.

  • Purification: Dry the crude product under vacuum. For crystallographic-grade purity, recrystallize the solid from a suitable solvent such as chloroform or a mixture of dichloromethane and hexane.

Spectroscopic Validation

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive evidence of the carbon skeleton. Key expected signals include a prominent downfield resonance for the thione carbon (C=S) typically above 190 ppm, and signals for the olefinic carbons of the dithiole ring, and the methylene bridge carbon.[2][10][11]

  • Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z ≈ 210, corresponding to the molecular weight of the compound, confirming its elemental composition.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands, most notably a strong stretching vibration for the C=S bond, typically found in the region of 1050-1250 cm⁻¹.[6]

cluster_synthesis Synthesis Workflow start Na₂(dmit) + CH₂I₂ in DMF reaction Stir at Room Temp (4-6 hours) start->reaction Alkylation workup Precipitation in H₂O reaction->workup Quenching filtration Vacuum Filtration workup->filtration Isolation purification Recrystallization filtration->purification Purification product C₄H₂S₅ Crystals purification->product

Caption: Workflow for the synthesis of this compound.

Molecular and Crystal Structure Analysis

The definitive three-dimensional structure of this compound in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of this compound.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., chloroform or dichloromethane) at room temperature.

  • Data Collection: A suitable crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (typically 100-293 K) using monochromatic radiation (e.g., Cu Kα, λ = 1.54187 Å or Mo Kα, λ = 0.71073 Å).[13]

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods (e.g., with SHELXS) and refined by full-matrix least-squares on F² (e.g., with SHELXL).[12] All non-hydrogen atoms are refined anisotropically.

cluster_xray Single-Crystal X-ray Diffraction Workflow crystal_growth Grow Single Crystal mounting Mount Crystal on Diffractometer crystal_growth->mounting data_collection Collect Diffraction Data (X-ray Source) mounting->data_collection data_processing Process Data (Indexing, Integration) data_collection->data_processing structure_solution Solve Structure (Direct Methods, e.g., SHELXS) data_processing->structure_solution structure_refinement Refine Structure (Least-Squares, e.g., SHELXL) structure_solution->structure_refinement final_model Final Crystallographic Model (CIF File) structure_refinement->final_model

Caption: Experimental workflow for crystallographic analysis.

Crystallographic Data

The crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) under the deposition number 219385.[2][14] A summary of typical crystallographic parameters is presented in Table 2.

ParameterValueDescription
CCDC Number 219385Database identifier for the crystal structure.[2]
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
a (Å) ValueUnit cell dimension.
b (Å) ValueUnit cell dimension.
c (Å) ValueUnit cell dimension.
β (°) ValueUnit cell angle.
Volume (ų) ValueVolume of the unit cell.
Z 4Number of molecules in the unit cell.
Density (calc), g/cm³ ValueCalculated density of the crystal.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental data.[5]
(Note: Specific unit cell parameters are found within the detailed crystallographic information file (CIF) associated with the CSD deposition number.)
Discussion of Molecular and Packing Structure

The X-ray structure reveals a nearly planar molecular conformation, which is a critical feature for enabling effective π-orbital overlap in derived materials. The fused ring system is relatively rigid.

Intermolecular Interactions: The crystal packing is dominated by short, non-bonded S···S interactions between adjacent molecules.[5][15] These interactions, with distances shorter than the sum of the van der Waals radii of sulfur (3.6 Å), create a network that facilitates charge transfer pathways through the crystal lattice. This "sulfur-sulfur network" is a hallmark of many organic conductors and is a direct consequence of the molecule's sulfur-rich periphery.

caption 2D Structure of C₄H₂S₅ mol_image

Caption: 2D molecular structure of this compound.[2]

Conclusion

This compound is a molecule of significant academic and industrial importance. Its synthesis is well-established, and its structure has been unequivocally determined by single-crystal X-ray diffraction. The key structural features—namely its planarity and the presence of five sulfur atoms—give rise to strong intermolecular S···S interactions that govern its solid-state packing. This detailed understanding of its molecular and crystal structure provides a rational basis for its application as a building block in the design and synthesis of advanced organic electronic materials, including molecular conductors, semiconductors, and components for photovoltaic devices.[1]

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4,5-Methylenedithio-1,3-dithiol-2-one. Retrieved from [Link]

  • Koser, J., et al. (2021). Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Molbank, 2021(4), M1278. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [1][6]Dithiolo[4,5-d][1][6]dithiole-5-thione. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). 4,5-Dibenzoyl-1,3-Dithiole-2-Thione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Ethylenedithio-1,3-dithiole-2-thione. PubChem Compound Database. Retrieved from [Link]

  • Haskins, C., et al. (2020). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 25(21), 5195. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • Hu, P.-Z., et al. (2006). 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5188-o5190. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Yang, X., et al. (2009). 5-(1,3-Dithiolo[4,5-d][1][6]dithiol-2-ylidene)-1,3-dithiolo[4,5-c][1][3][7]thiadiazole: an unsymmetrical tetrathiafulvalene with fused 1,2,5-thiadiazole and 1,3-dithiole rings. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1082. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved from [Link]

  • Shive, M., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 349. Retrieved from [Link]

  • Grokipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved from [Link]

  • Đorđević, N., et al. (n.d.). X-ray diffraction and sem analysis of waste sulfur modification for use in concretes. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative X-ray diffraction of (a) elemental sulfur, (b) fly ash, and (c) sulfur polymer concrete. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction patterns of commercial sulfur, recovered sulfur and the corresponding tailing residue after dissolution with recycled carbon disulfide for 20 min. Retrieved from [Link]

  • Spectrabase. (n.d.). [1][6]DITHIOLO[4,5-d][1][6]DITHIOLE-2-THIONE. Retrieved from [Link]

Sources

In-Depth Technical Guide to the Theoretical Calculation of 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT) Molecular Orbitals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical methodologies employed to elucidate the molecular orbital characteristics of 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT). As a sulfur-rich heterocyclic compound and a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, understanding the electronic structure of DMDT is paramount for the rational design of novel organic conductors, semiconductors, and potential therapeutic agents.[1][2] This document will detail the computational workflows, explain the causality behind methodological choices, and correlate theoretical findings with available experimental data to ensure a self-validating and authoritative resource.

Introduction: The Significance of DMDT in Materials Science and Medicinal Chemistry

This compound, often abbreviated as DMDT, is a versatile molecule with a unique dithiole framework that imparts significant stability and reactivity.[1] Its applications are diverse, ranging from organic synthesis, where it serves as a crucial building block for complex molecules, to materials science, particularly in the development of organic electronics like conductive polymers and organic solar cells.[1] Furthermore, its antioxidant properties and potential as a precursor for bioactive compounds have garnered interest in medicinal chemistry and pharmaceutical research.[1]

The electronic properties of DMDT, governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to its functionality. The energy of the HOMO relates to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy indicates its capacity to accept electrons (reduction potential). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic transitions, optical properties, and chemical reactivity. A thorough theoretical understanding of these molecular orbitals is therefore essential for predicting and optimizing the performance of DMDT-based materials and molecules.

Theoretical Methodology: A Rigorous Approach to Molecular Orbital Calculations

The accurate prediction of molecular orbital properties necessitates a robust computational approach. Density Functional Theory (DFT) has proven to be a powerful and cost-effective method for studying the electronic structure of organic molecules.[3] For a molecule like DMDT, the following protocol outlines a reliable and reproducible workflow.

Computational Protocol: Step-by-Step

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of the DMDT molecule.

  • Method: The initial 3D structure of DMDT is constructed using molecular modeling software. This structure is then optimized using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G.[3] The B3LYP functional is widely used for its balance of accuracy and computational efficiency in describing the electronic structure of organic compounds. The 6-31G basis set provides a good description of the valence electrons, which are crucial for chemical bonding and reactivity.

  • Verification: The optimization is considered complete when the forces on all atoms are negligible and the structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Step 2: Molecular Orbital Calculation

  • Objective: To calculate the energies and visualize the shapes of the molecular orbitals, particularly the HOMO and LUMO.

  • Method: Using the optimized geometry from Step 1, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-31G*). This calculation yields the energies of all molecular orbitals.

  • Software: A variety of quantum chemistry software packages can be used for these calculations, including Gaussian, ORCA, and GAMESS.[4] Visualization of the molecular orbitals can be achieved using software like GaussView, Avogadro, or Chemcraft.[5]

Step 3: Electronic Transition Analysis (Optional but Recommended)

  • Objective: To predict the UV-Vis absorption spectrum and understand the nature of the electronic transitions.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the excitation energies and oscillator strengths of the electronic transitions.[6] This allows for a direct comparison with experimental UV-Vis spectra. The analysis of the contributions of different molecular orbitals to each electronic transition provides a deeper understanding of the molecule's photophysical properties.

Rationale for Methodological Choices

The choice of the B3LYP functional and the 6-31G* basis set is a well-established starting point for organic molecules, providing a good compromise between accuracy and computational cost. For sulfur-containing compounds, it is often beneficial to include polarization and diffuse functions in the basis set (e.g., 6-31+G(d,p)) to better describe the electron distribution around the sulfur atoms. The selection of the computational method should always be validated against experimental data whenever possible.

Expected Results and Correlation with Experimental Data

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO of DMDT is expected to be a π-type orbital with significant contributions from the sulfur atoms of the dithiole rings and the thione group. This delocalized nature facilitates electron donation. The LUMO is also anticipated to be a π*-type orbital, distributed over the same molecular framework, ready to accept an electron.

Table 1: Predicted Molecular Orbital Properties of DMDT (Hypothetical)

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-5.5 eVCorrelates with the ionization potential and the molecule's propensity to act as an electron donor in charge-transfer complexes.
LUMO Energy-2.0 eVRelates to the electron affinity and the molecule's ability to function as an electron acceptor.
HOMO-LUMO Gap3.5 eVDetermines the energy of the lowest electronic transition, influencing the color and photochemical reactivity of the molecule. A smaller gap suggests higher reactivity.
Dipole Moment~2-3 DebyeIndicates the overall polarity of the molecule, which can influence its solubility and intermolecular interactions.
Validation through Experimental Data

Theoretical calculations are most powerful when they can be validated by experimental results. For DMDT, the following experimental techniques can provide crucial data for comparison:

  • UV-Vis Spectroscopy: The experimental absorption maxima can be compared with the electronic transitions predicted by TD-DFT calculations. A good agreement between the experimental and calculated spectra provides confidence in the theoretical model.[6]

  • Cyclic Voltammetry: This electrochemical technique can be used to determine the oxidation and reduction potentials of DMDT. These experimental values can be correlated with the calculated HOMO and LUMO energies, respectively, providing a direct link between theory and experiment.[7]

Visualization of Concepts and Workflows

To enhance the understanding of the theoretical workflow and the resulting molecular orbitals, visual aids are indispensable.

Computational Workflow Diagram

computational_workflow cluster_start Initial Structure cluster_dft DFT Calculations cluster_analysis Analysis cluster_validation Validation start DMDT 2D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_energy Single-Point Energy (Calculate MOs) freq_calc->sp_energy homo_lumo HOMO/LUMO Analysis (Energies, Visualization) sp_energy->homo_lumo tddft TD-DFT Calculation (Excited States, UV-Vis) sp_energy->tddft comparison Compare Theory & Experiment homo_lumo->comparison tddft->comparison exp_uv Experimental UV-Vis exp_uv->comparison exp_cv Experimental Cyclic Voltammetry exp_cv->comparison molecular_orbitals cluster_homo HOMO cluster_lumo LUMO homo_img lumo_img homo_label Electron-rich regions (π-bonding character) lumo_label Electron-deficient regions (π*-antibonding character)

Caption: Conceptual representation of the HOMO and LUMO of DMDT.

Conclusion

The theoretical calculation of molecular orbitals provides invaluable insights into the electronic structure and properties of this compound. By employing robust computational methods like DFT and validating the results with experimental data, researchers can gain a predictive understanding of DMDT's behavior. This knowledge is crucial for the targeted design of new materials with tailored electronic and optical properties for applications in organic electronics and for the development of novel therapeutic agents. This guide serves as a foundational framework for conducting and interpreting such theoretical investigations, fostering a deeper understanding of this important class of sulfur-containing heterocyclic compounds.

References

  • Computational Discovery of TTF Molecules with Deep Generative Models. Frontiers. (URL: [Link])

  • Computational Discovery of TTF Molecules with Deep Generative Models. PMC - NIH. (URL: [Link])

  • UV-vis spectra (190-900 nm) of [M(dmit) 2 ] −1 and [M(dmio) 2 ]. ResearchGate. (URL: [Link])

  • An Experimental and Theoretical Study of the Electronic Spectra of tetraethylammonium [tris(1,3-dithiole-2-thione-4,5-dithiolato)M] and tetraethylammonium [tris(1,3-dithiole-2-one-4,5-dithiolato)M], for M = Sn(IV). ResearchGate. (URL: [Link])

  • Chemissian: software to analyze spectra, build density maps and molecular orbitals. Chemissian. (URL: [Link])

  • Which software to use to output molecular orbital diagrams?. Chemistry Stack Exchange. (URL: [Link])

  • ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ResearchGate. (URL: [Link])

  • Comparison of experimental and calculated HOMO, LUMO, and Band Gap. ResearchGate. (URL: [Link])

  • [DFT] Software to render calculated molecular orbitals. Reddit. (URL: [Link])

  • Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. ResearchGate. (URL: [Link])

  • Molecular orbitals editor. Chemissian. (URL: [Link])

  • Synthesis of Conjugated Tetrathiafulvalene (TTF)‐π‐Acceptor Molecules − Intramolecular Charge Transfer and Nonlinear Optical Properties. ResearchGate. (URL: [Link])

  • Simple Hückel Molecular Orbital Calculator. Spektroskopie-Tool. (URL: [Link])

  • Predictive study, using density functional theory and time dependent functional theory, on the struct. Growing Science. (URL: [Link])

  • 4,5-Methylenedithio-1,3-dithiol-2-one. Sci-Hub. (URL: [Link])

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. (URL: [Link]) 22.D[1][8]ithiolo[4,5-d]d[1][8]ithiole-5-thione. PubChem. (URL: [Link])

  • On the complexity of the 1,3-dithiole-2-thione chromophore. UV-Vis polarization spectroscopy and theoretical calculations. Roskilde University. (URL: [Link])

  • Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. PMC - NIH. (URL: [Link])

  • The simulated UV/Vis absorption spectra for the thiol, thione and... ResearchGate. (URL: [Link])

  • Experimental and Density Functional Theory Calculations Study on 2,3-Di(p-methylphenyl)tetrazole-5-thione. Asian Journal of Chemistry. (URL: [Link])

  • The Electronic Structure and Spectroscopy of Metallo‐Dithiolene Complexes. ResearchGate. (URL: [Link])

  • Functional for HOMO-LUMO gap of organic dyes?. Reddit. (URL: [Link])

  • Electrochemical Comparison on New (Z)-5-(Azulen-1-Ylmethylene)-2-Thioxo-Thiazolidin-4-Ones. MDPI. (URL: [Link])

  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno. MDPI. (URL: [Link])

  • New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. (URL: [Link])

  • Chemically Modified Electrodes Based on 4-((5-Isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one. MDPI. (URL: [Link])

  • On the complexity of the 1,3-dithiole-2-thione chromophore: UV-Vis polarization spectroscopy and theoretical calculations. Roskilde University Research Portal. (URL: [Link])

  • Regioselective synthesis of 1,3-thiazines by sequential 4-oxothiazolidine to 1,2-dithiole to 1,3-thiazine transformations: Role of intramolecular non-bonded S⋅⋅⋅O interactions. University of Canterbury. (URL: [Link])

  • Crystallographic study and molecular orbital calculations of thiadiazole derivatives. Part 3: 3,4-diphenyl-1,2,5-thiadiazoline 1. CONICET. (URL: [Link])

Sources

An In-depth Technical Guide to the Electrochemical Properties of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT) is a sulfur-rich heterocyclic compound that serves as a pivotal building block in the realm of materials science and organic electronics.[1] Its molecular structure, characterized by the 1,3-dithiole-2-thione core fused with a methylenedithio group, imparts unique electronic properties that make it a precursor to novel conductive and electroactive materials.[1] This guide provides a comprehensive technical overview of the electrochemical properties of DMDT, offering insights into its redox behavior, the experimental methodologies for its characterization, and its significance in the development of advanced functional materials. The content herein is curated for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile molecule.

Theoretical Framework of Electrochemical Behavior

The electrochemical signature of this compound is fundamentally dictated by its 1,3-dithiole-2-thione moiety. This functional group is renowned for its electron-donating capabilities and its ability to undergo stable, reversible oxidation processes. While direct and exhaustive electrochemical data for DMDT is not extensively published, a robust understanding of its behavior can be extrapolated from the well-documented electrochemistry of its most prominent derivative, Tetrathiafulvalene (TTF), and related dithiolethione compounds.

The core electrochemical event for dithiolethiones like DMDT is the sequential loss of two electrons from the sulfur-rich core, leading to the formation of a stable radical cation and subsequently a dication. This process is typically observed as two distinct, reversible or quasi-reversible one-electron oxidation waves in cyclic voltammetry (CV).

The Redox Pathway

The anticipated redox pathway for DMDT is analogous to that of other TTF precursors. The initial oxidation step involves the removal of one electron to form a radical cation (DMDT•+). This species is often stabilized by delocalization of the radical and the positive charge across the dithiole ring system. A second oxidation at a more positive potential then yields the dication (DMDT2+).

The stability of these oxidized species is a critical determinant of the material's utility in electronic applications. The methylenedithio substituent on the DMDT molecule is expected to influence the redox potentials through inductive and resonance effects, subtly tuning the electron-donating character of the core compared to unsubstituted or differently substituted dithiolethiones.

Experimental Characterization: Cyclic Voltammetry

Cyclic voltammetry is the primary technique for elucidating the electrochemical properties of molecules like DMDT. It provides critical information about the redox potentials, the stability of the oxidized species, and the kinetics of the electron transfer processes.

Protocol for Cyclic Voltammetry of DMDT

This protocol outlines the essential steps for performing a cyclic voltammetry experiment on a solution of this compound.

I. Materials and Reagents:

  • This compound (DMDT)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Ferrocene (for internal calibration)

  • High-purity inert gas (Argon or Nitrogen)

  • Polishing materials (alumina slurry, polishing pads)

II. Instrumentation:

  • Potentiostat with a three-electrode setup

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

III. Experimental Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the anhydrous solvent to be used.

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Prepare a 1-5 mM solution of DMDT in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared DMDT solution.

    • Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan. A typical starting point would be a potential range from 0 V to +1.5 V (vs. Ag/AgCl) and a scan rate of 100 mV/s.

    • Run the cyclic voltammogram.

    • After the initial scan, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as an internal reference for accurate potential measurements.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.

    • Determine the half-wave potentials (E₁/₂) for each redox couple.

    • Analyze the peak separation (ΔEp) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

    • Investigate the effect of scan rate on the peak currents and potentials to gain insights into the kinetics of the electrode reactions.

Data Presentation

Redox CoupleE₁/₂ (V vs. Ag/AgCl)Description
TTF / TTF•+~ +0.34First one-electron oxidation (reversible)
TTF•+ / TTF²+~ +0.71Second one-electron oxidation (reversible)

Note: The exact redox potentials for DMDT may vary depending on the solvent, supporting electrolyte, and reference electrode used.

Significance and Applications

The electrochemical properties of DMDT are central to its application in materials science.

  • Precursor to Organic Conductors: DMDT is a key starting material for the synthesis of bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) and other TTF derivatives. These molecules can form charge-transfer complexes with electron acceptors, leading to materials with high electrical conductivity, and in some cases, superconductivity. The electrochemical potentials of the donor (DMDT derivative) and the acceptor determine the degree of charge transfer and thus the electronic properties of the resulting material.

  • Organic Electronics: The ability of DMDT-derived molecules to exist in stable oxidized states makes them suitable for use in various organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.[1] In these applications, the redox properties govern the charge injection, transport, and collection efficiencies.

  • Electrochemical Sensing: The dithiolethione moiety can interact with various analytes, and changes in its redox behavior upon binding can be exploited for the development of electrochemical sensors.

Visualizations

Diagram of the Anticipated Redox Pathway of DMDT

G DMDT DMDT (Neutral) Radical DMDT•+ (Radical Cation) DMDT->Radical -e⁻ (First Oxidation) Radical->DMDT +e⁻ Dication DMDT²+ (Dication) Radical->Dication -e⁻ (Second Oxidation) Dication->Radical +e⁻

Caption: Anticipated two-step reversible oxidation of DMDT.

Experimental Workflow for Cyclic Voltammetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish & Clean Working Electrode B Prepare DMDT in Electrolyte Solution A->B C Assemble 3-Electrode Cell B->C D Deoxygenate with Inert Gas C->D E Connect to Potentiostat D->E F Set CV Parameters (Potential Range, Scan Rate) E->F G Run Cyclic Voltammogram F->G H Add Ferrocene & Rerun (Internal Calibration) G->H I Identify Redox Peaks (Epa, Epc) H->I J Calculate Half-Wave Potentials (E₁/₂) I->J K Determine Peak Separation (ΔEp) for Reversibility J->K L Analyze Scan Rate Dependence K->L

Caption: Workflow for the electrochemical analysis of DMDT.

Conclusion

This compound is a molecule of significant interest due to its inherent redox activity, which is a cornerstone of its utility in materials science. While direct, comprehensive electrochemical studies on DMDT are not widely disseminated, its behavior can be confidently inferred from its chemical structure and the extensive research on its derivatives, most notably tetrathiafulvalene. The ability of the dithiolethione core to undergo stable, reversible two-step oxidation is the key to its role as a precursor for organic conductors and other functional electronic materials. The detailed experimental protocol provided in this guide offers a robust framework for researchers to investigate the electrochemical properties of DMDT and its analogues, paving the way for the rational design of new materials with tailored electronic functionalities.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and electrochemical properties of TTF modified oligodeoxynucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Retrieved from [Link]

  • PubMed. (1978). The redox potential of dithionite and SO-2 from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4,5-Methylenedithio-1,3-dithiol-2-one. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Comparison on New (Z)-5-(Azulen-1-Ylmethylene)-2-Thioxo-Thiazolidin-4-Ones. Retrieved from [Link]

  • PubMed. (1947). Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tuning the Ground- and Excited-State Redox Potentials of Octahedral Hexanuclear Rhenium(III) Complexes by the Combination of Terminal Halide and N-Heteroaromatic Ligands. Retrieved from [Link]

  • Wageningen University & Research. (1978). The redox potential of dithionite and SO2- from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase. Retrieved from [Link]

  • SciSpace. (1978). (Open Access) The redox potential of dithionite and SO-2 from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase. Retrieved from [Link]

Sources

CAS number 70800-59-8 properties and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,5-Methylenedithio-1,3-dithiole-2-thione (CAS Number: 70800-59-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, safety, and potential applications of this compound (MDMT), registered under CAS number 70800-59-8. This sulfur-rich heterocyclic compound is a key precursor in the field of materials science for the synthesis of bis(methylenedithio)tetrathiafulvalene (BMDT-TTF), a core component of organic conductors and semiconductors. Furthermore, as a member of the dithiolethione class, MDMT holds significant potential in drug development, particularly in the realm of chemoprevention through the activation of the Nrf2 signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and medicinal chemistry, offering both foundational knowledge and practical insights.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure is a dithiole-2-thione ring fused with a methylenedithio group. This unique molecular architecture imparts properties that make it a valuable building block in both materials science and medicinal chemistry.

PropertyValueSource(s)
CAS Number 70800-59-8[1][2]
Chemical Name This compound[1]
Molecular Formula C₄H₂S₅[1][2]
Molecular Weight 210.38 g/mol [1]
Appearance Light yellow to brown crystalline powder[3]
Melting Point 158 - 162 °C[3]
Boiling Point 393.3 °C at 760 mmHg[1]
Density 1.87 g/cm³[1]
Flash Point 191.6 °C[1]
Solubility Insoluble in water, soluble in organic solvents such as dichloromethane and chloroform.General chemical knowledge

Synthesis of this compound

Proposed Synthetic Protocol

This protocol is a proposed method based on analogous reactions and should be optimized for best results.

Reaction Scheme:

G cluster_0 Synthesis of this compound Na2dmit Disodium 4,5-dimercapto-1,3-dithiole-2-thione MDMT This compound Na2dmit->MDMT + CH₂Cl₂ in DMF CH2Cl2 Dichloromethane

A proposed reaction pathway for the synthesis of MDMT.

Materials:

  • Disodium 4,5-dimercapto-1,3-dithiole-2-thione (Na₂dmit)

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend Disodium 4,5-dimercapto-1,3-dithiole-2-thione in anhydrous DMF.

  • Stir the suspension under a nitrogen atmosphere at room temperature.

  • Slowly add a stoichiometric equivalent of dichloromethane to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a larger volume of deionized water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water and then with cold methanol to remove unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of chloroform and methanol.

Applications in Materials Science

The primary application of this compound is as a precursor for the synthesis of bis(methylenedithio)tetrathiafulvalene (BMDT-TTF), an electron-donor molecule used in the creation of organic conductors and superconductors.[3] The synthesis of BMDT-TTF from MDMT is typically achieved through a phosphite-mediated coupling reaction. The resulting TTF derivatives are of significant interest in the development of novel electronic materials, including:

  • Organic field-effect transistors (OFETs)

  • Organic light-emitting diodes (OLEDs)

  • Organic photovoltaics (OPVs) [3]

G MDMT 4,5-Methylenedithio-1,3- dithiole-2-thione (MDMT) Coupling Phosphite-Mediated Coupling MDMT->Coupling BMDTTTF Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) Coupling->BMDTTTF Materials Organic Conductors & Semiconductors BMDTTTF->Materials G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDMT Dithiolethione (e.g., MDMT) Keap1_Nrf2 Keap1-Nrf2 Complex MDMT->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Phase II Detoxification & Antioxidant Genes ARE->Genes Gene Transcription Proteins Cytoprotective Proteins (NQO1, HO-1, GSTs) Genes->Proteins Translation

Proposed mechanism of Nrf2 activation by dithiolethiones.

Potential Antimicrobial and Cytotoxic Activities

Derivatives of related sulfur-containing heterocycles, such as 1,3,4-thiadiazoles and other dithiolethiones, have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. While data for MDMT is not available, these findings suggest that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore the specific biological activities of this compound and its derivatives.

Analytical Methods

The characterization and quality control of this compound can be performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a characteristic singlet for the two protons of the methylene bridge. The chemical shift of this peak would provide confirmation of the methylenedithio group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the thione carbon, the two carbons of the dithiole ring, and the methylene carbon, confirming the overall structure. Predicted NMR data is available on some chemical supplier websites. [1]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point for method development. Detection can be achieved using a UV detector, as the compound is expected to have a chromophore.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would be at m/z 210.

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Available safety data sheets indicate that it is not classified as a hazardous substance. [6]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place in a tightly sealed container.

First Aid Measures
  • After Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Wash with soap and water.

  • After Eye Contact: Rinse with plenty of water for several minutes. If irritation persists, seek medical attention.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations for chemical waste. Do not dispose of it in the environment.

Conclusion

This compound is a versatile molecule with established importance in materials science and significant potential in drug discovery. Its role as a precursor to organic conductors is well-recognized, and its classification as a dithiolethione suggests a promising avenue for the development of novel chemopreventive agents through the Nrf2 pathway. This technical guide provides a solid foundation for researchers and professionals working with this compound, summarizing its properties, synthesis, applications, and safety considerations. Further research into its specific biological activities is highly encouraged to fully unlock its therapeutic potential.

References

  • Larsen, J., & Lenoir, C. (1991). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]D[5][7]ITHIINYLIDENE (BEDT-TTF). Organic Syntheses, 70, 262.

  • PubChem. (n.d.). D[1][7]ithiolo[4,5-d]d[1][7]ithiole-5-thione. Retrieved from [Link]

  • Svenstrup, N., & Becher, J. (1995). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215–235.
  • Wikipedia. (2023, October 27). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) from 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Tetrathiafulvalene (TTF) and its Derivatives

Tetrathiafulvalene (TTF) is a pivotal organosulfur compound that has been the cornerstone of significant advancements in the fields of materials science and molecular electronics.[1][2] First synthesized in 1970, TTF's remarkable electron-donating properties and its ability to form stable radical cations have led to the development of the first synthetic organic conductors.[2] The formation of charge-transfer complexes, most notably with tetracyanoquinodimethane (TCNQ), resulted in materials exhibiting metallic conductivity, a discovery that revolutionized the concept of molecular conductors.[2]

The versatility of the TTF framework allows for the synthesis of a vast library of derivatives, each with tailored electronic and structural properties. These derivatives, such as bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), have even led to the creation of the first organic superconductors.[2] The synthesis of these molecules typically involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one building blocks.[1][3] This guide provides a detailed protocol for the synthesis of a specific and valuable TTF derivative, bis(methylenedithio)tetrathiafulvalene (BMDT-TTF), through the self-coupling of 4,5-Methylenedithio-1,3-dithiole-2-thione.

Synthetic Strategy: Phosphite-Mediated Desulfurative Coupling

The primary method for coupling 1,3-dithiole-2-thiones to form the central double bond of the TTF core is a desulfurative dimerization reaction mediated by a phosphite, typically triethyl phosphite.[4] This reaction is robust and widely applicable for the synthesis of various symmetrical and unsymmetrical TTF derivatives.[3][5]

The causality behind this choice of reagent lies in the oxophilicity of phosphorus(III) compounds. Triethyl phosphite acts as a sulfur acceptor, abstracting the thione sulfur atom from the 1,3-dithiole-2-thione molecule.[6] This process is thought to proceed through the formation of a reactive intermediate, which then dimerizes to form the characteristic C=C double bond of the TTF core. The reaction is driven by the formation of the thermodynamically stable P=S bond in the by-product, triethyl thiophosphate.

Experimental Protocol: Synthesis of BMDT-TTF

This protocol details the homocoupling of this compound to yield bis(methylenedithio)tetrathiafulvalene (BMDT-TTF).

Materials and Reagents
Reagent/Material Grade Supplier Notes
This compound≥97%e.g., Sigma-AldrichStarting material.[7]
Triethyl phosphite≥98%e.g., Sigma-AldrichCoupling reagent.[8][9]
TolueneAnhydrouse.g., Sigma-AldrichReaction solvent.
HexaneACS Gradee.g., Fisher ScientificFor washing the product.
Round-bottom flask (100 mL)--Reaction vessel.
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle or oil bath--
Inert gas supply (Nitrogen or Argon)High purity-
Schlenk line or similar apparatus--For maintaining an inert atmosphere.
Buchner funnel and filter paper--For product isolation.
Step-by-Step Procedure
  • Reaction Setup:

    • A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon).

    • The flask is charged with this compound (2.10 g, 10.0 mmol).

    • Anhydrous toluene (40 mL) is added to the flask via a syringe. The mixture will form a suspension.

  • Reagent Addition:

    • Triethyl phosphite (3.4 mL, 20.0 mmol, 2.0 equivalents) is added to the stirred suspension at room temperature using a syringe.

    • Ensure the reaction mixture is continuously stirred to maintain a homogeneous suspension.

  • Reaction Conditions:

    • The reaction mixture is heated to reflux (approximately 110-120 °C) using a heating mantle or an oil bath.

    • The reaction is maintained at reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up and Product Isolation:

    • After the reaction is complete, the mixture is allowed to cool to room temperature. A precipitate of the product should form.

    • The cooled reaction mixture is then placed in an ice bath for 30 minutes to maximize precipitation.

    • The solid product is collected by vacuum filtration using a Buchner funnel.

    • The collected solid is washed with cold toluene (2 x 10 mL) followed by hexane (2 x 20 mL) to remove any unreacted triethyl phosphite and the triethyl thiophosphate by-product.

  • Purification:

    • The crude product is dried under vacuum. For most applications, the product obtained after washing is of sufficient purity.

    • If further purification is required, recrystallization from a suitable solvent such as chlorobenzene or sublimation under high vacuum can be performed.

  • Characterization:

    • The final product, bis(methylenedithio)tetrathiafulvalene (BMDT-TTF), should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination to confirm its identity and purity.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 4,5-Methylenedithio- 1,3-dithiole-2-thione Reagents Add Triethyl Phosphite & Anhydrous Toluene Start->Reagents Reaction Heat to Reflux (110-120 °C, 4-6h) under Inert Atmosphere Reagents->Reaction Cooling Cool to Room Temperature & Ice Bath Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Toluene & Hexane Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Final Product: Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) Drying->Product Purification Optional: Recrystallization or Sublimation Product->Purification Characterization Characterization: NMR, MS, MP Purification->Characterization

Caption: Workflow for the synthesis of BMDT-TTF.

Application Notes and Troubleshooting

  • Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere to prevent the oxidation of triethyl phosphite and to avoid moisture, which can interfere with the reaction.

  • Purity of Reagents: The use of high-purity starting materials and anhydrous solvent is crucial for achieving a good yield and minimizing side products.

  • Reaction Monitoring: TLC is an effective way to monitor the reaction's progress. A suitable eluent system would be a mixture of hexane and dichloromethane. The starting material and product should have different Rf values.

  • Product Solubility: The product, BMDT-TTF, has low solubility in many common organic solvents, which facilitates its isolation by precipitation. However, this can also make purification by recrystallization challenging.

  • Alternative Coupling Reagents: While triethyl phosphite is commonly used, other phosphites like trimethyl phosphite can also be employed. Reaction times and temperatures may need to be adjusted accordingly.[8]

  • Cross-Coupling Reactions: To synthesize unsymmetrical TTF derivatives, a 1,3-dithiole-2-thione can be reacted with a 1,3-dithiole-2-one in the presence of triethyl phosphite.[3][5] The higher reactivity of the thione with the one compared to self-coupling often favors the formation of the unsymmetrical product.[3]

Conclusion

The phosphite-mediated coupling of this compound is a reliable and efficient method for the synthesis of bis(methylenedithio)tetrathiafulvalene (BMDT-TTF). This protocol provides a detailed, step-by-step guide for researchers in organic synthesis and materials science. The resulting TTF derivative can be used as a building block for more complex molecular systems and for the development of novel organic electronic materials.

References

  • Wikipedia. Tetrathiafulvalene. [Link]

  • Vilela, F., et al. (2010). Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Chempedia. Tetrathiafulvalene. [Link]

  • Nishida, J., et al. (2025). Tetrathiafulvalene derivatives fused with 6-hydroxyphenyl-1,4-dithiafulvenes: synthesis and properties of a radical cation salt. Chemistry Letters. [Link]

  • ResearchGate. Cross-coupling reactions between 1,3-dithiole-2-ones and 1,3-dithiole-2-thiones affording MPTTFs. [Link]

  • Nishida, J., et al. (2025). Tetrathiafulvalene derivatives fused with 6-hydroxyphenyl-1,4-dithiafulvenes: synthesis and properties of a radical cation salt. Chemistry Letters. [Link]

  • Dhindsa, A. S., et al. (1988). Synthesis of tetrathiafulvalene (TTF) derivatives bearing long alkyl chains. Journal of the Chemical Society, Chemical Communications. [Link]

  • Larsen, J., & Spanget-Larsen, J. (1998). An expedient, cost effective large scale synthesis of tetrathiafulvalene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Abashev, G. G., & Shklyaeva, E. V. (2006). SYNTHESIS OF 1,3-DITHIOLE-2-THIONES AND TETRATHIAFULVALENES USING OLIGO(1,3-DITHIOLE-2,4,5-TRITHIONE). Chemistry of Heterocyclic Compounds. [Link]

  • ResearchGate. Scheme 3: Coupling of 1,3-dithiole-2-thione building blocks 2 and 3.... [Link]

  • Vilela, F., et al. (2010). Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives. Heriot-Watt Research Portal. [Link]

  • Li, Y., et al. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. Organic Letters. [Link]

  • Perepichka, I. F., et al. (2015). Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. 4,5-Dibenzoyl-1,3-Dithiole-2-Thione. [Link]

  • Organic Chemistry Portal. Triethylphosphite. [Link]

  • Beilstein Archives. An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. [Link]

  • PubChem. Tetrathiafulvalene. [Link]

  • Organic Chemistry Portal. Catalyst-Free Synthesis of Phosphorothioates via P-S Coupling Reaction of Dialkyl Phosphites with Thiols. [Link]

  • Organic Syntheses. Diethyl Benzylphosphonate. [Link]

  • Wikipedia. 1,3,4,6-Tetrathiapentalene-2,5-dione. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Novel Organic Conductors

4,5-Methylenedithio-1,3-dithiole-2-thione (MDDT) is a sulfur-rich heterocyclic compound that serves as a pivotal building block in the synthesis of advanced organic materials.[1] Its rigid, planar structure and electron-donating properties make it an ideal precursor for the construction of tetrathiafulvalene (TTF) derivatives. These TTF-based molecules are the cornerstone of a class of materials known as organic conductors, which exhibit unique electronic properties ranging from semiconducting to superconducting.

The primary application of MDDT in cross-coupling reactions is the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its analogues. BEDT-TTF is particularly renowned for its ability to form charge-transfer salts with a variety of anions, leading to materials with high electrical conductivity and, in some cases, superconductivity at low temperatures.[2][3] This application note provides a detailed protocol for a phosphite-mediated cross-coupling reaction of MDDT, a common and effective method for the synthesis of TTF derivatives.

Mechanism & Scientific Insights: The Role of Phosphite in C=C Bond Formation

The cross-coupling of 1,3-dithiole-2-thiones to form the central C=C double bond of the tetrathiafulvalene core is a fascinating transformation that relies on the desulfurization of the thione group. Trialkyl phosphites, such as triethyl phosphite, are excellent reagents for this purpose due to the high thermodynamic stability of the P=S bond formed in the resulting thiophosphate.[4]

The reaction is believed to proceed through the following key steps:

  • Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite, being a soft nucleophile, attacks the soft electrophilic sulfur atom of the thione group in this compound.[5]

  • Intermediate Formation: This initial attack leads to the formation of a transient phosphonium intermediate.

  • Desulfurization and Dimerization: The intermediate then undergoes a series of steps, likely involving the formation of a carbene or a related reactive species, which then dimerizes to form the desired C=C bond of the tetrathiafulvalene. The driving force for this process is the formation of the stable trialkyl thiophosphate.

For the synthesis of symmetrical TTF derivatives, a self-coupling of a single 1,3-dithiole-2-thione precursor is performed. For unsymmetrical TTFs, a cross-coupling between a 1,3-dithiole-2-thione and a 1,3-dithiole-2-one is often employed to improve selectivity.[6] The higher reactivity of the thione with the phosphite allows for the selective formation of the desired heterodimer.

G

Detailed Experimental Protocol: Synthesis of a Symmetrical Tetrathiafulvalene Derivative

This protocol details the self-coupling of this compound to synthesize the corresponding symmetrical tetrathiafulvalene derivative.

Materials:

  • This compound (MDDT)

  • Triethyl phosphite, P(OEt)₃ (freshly distilled)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Hexane (for washing)

  • Chloroform or Chlorobenzene (for recrystallization)

  • Silica gel (for column chromatography, if necessary)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas inlet (e.g., Schlenk line)

  • Dropping funnel (optional)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Triethyl phosphite has a strong, unpleasant odor and is flammable. Handle it exclusively in a fume hood.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • The reaction should be conducted under an inert atmosphere to prevent oxidation of the phosphite and other reagents.

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet.

    • Flame-dry the glassware under vacuum and cool under a stream of argon or nitrogen.

  • Charging the Flask:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous toluene to create a suspension (approximately 10-20 mL per gram of thione).

  • Addition of Triethyl Phosphite:

    • While stirring the suspension under an inert atmosphere, add freshly distilled triethyl phosphite (2.0-3.0 eq) via syringe or dropping funnel. A slight excess of the phosphite is used to ensure complete reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

    • The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting thione and the appearance of a new, less polar spot corresponding to the TTF product indicates the reaction is proceeding. The product is often colored (typically orange to red).

    • The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If the product remains in solution, remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

    • Wash the crude solid with hexane to remove any remaining impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as chloroform or chlorobenzene.

    • If necessary, column chromatography on silica gel can be performed to obtain a highly pure product. A typical eluent system would be a mixture of hexane and dichloromethane.

Data Presentation:

ParameterValue
Reactant This compound
Reagent Triethyl phosphite
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 2-6 hours
Typical Yield 60-80%
Appearance of Product Orange to red solid

G

Characterization of the Product

The synthesized tetrathiafulvalene derivative can be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: As a measure of purity.

  • UV-Vis Spectroscopy: To study the electronic properties of the TTF derivative.

  • Cyclic Voltammetry: To determine the redox potentials, which is crucial for understanding its electron-donating capabilities.

References

  • Polymorphism and Metallic Behavior in BEDT-TTF Radical Salts with Polycyano Anions. Inorganics.
  • Chiral diethyl-EDT-TTF and tetraethyl-BEDT-TTF: synthesis, structural characterization, radical cation salt and charge transfer complexes. CrystEngComm.
  • Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. The Journal of Physical Chemistry C.
  • Selective Metalation of 1,3-Dithiole-2-thiones: An Effective Preparation of New Symmetrically and Nonsymmetrically Tetraarylated Tetr
  • Chiral diethyl-EDT-TTF and tetraethyl-BEDT-TTF: synthesis, structural characterization, radical cation salt and charge transfer complexes. CrystEngComm, 2022.
  • Novel Dissymmetric Tetrathiafulvalenes as Precursors of Organic Metals: Synthesis, X-ray Crystal Structures, Electrochemical Properties and Study of Their Radical C
  • Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. The Journal of Physical Chemistry C, 2022.
  • An Approach to Paracyclophane-Based Tetrathiafulvalenes: Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. Molecules.
  • Synthesis of 1,3-dithiole-2-thiones and tetrathiafulvalenes using oligo-(1,3-dithiole-2,4,5-trithione). (Review).
  • ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiol
  • Tuning of tetrathiafulvalene properties: versatile synthesis of N-arylated monopyrrolotetrathiafulvalenes via Ullmann-type coupling reactions. Beilstein Journal of Organic Chemistry.
  • Triethyl Phosphite: A Versatile Chemical for C
  • A Photochemical Synthesis of Bis(ethylenedithio1o)
  • This compound. Sigma-Aldrich. 15.[2][8]Dithiolo[4,5-d][2][8]dithiole-5-thione | C4H2S5. PubChem.

  • TRIETHYL PHOSPHITE.
  • Triethylphosphite – Knowledge and References. Taylor & Francis Online.
  • This compound - Safety D
  • 4,5-Ethylenedithio-1,3-dithiole-2-thione | C5H4S5. PubChem.
  • Triethylphosphite. Organic Chemistry Portal.
  • Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Organic & Biomolecular Chemistry.
  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI.
  • The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiol

Sources

Application Notes and Protocols for 4,5-Methylenedithio-1,3-dithiole-2-thione in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

To the researchers, scientists, and pioneers in drug development and materials science, this document serves as a comprehensive guide to the applications of 4,5-Methylenedithio-1,3-dithiole-2-thione (MDTDT) in the burgeoning field of organic electronics. MDTDT, a sulfur-rich heterocyclic compound, has emerged as a critical building block for the synthesis of advanced organic semiconductors. Its unique molecular structure, characterized by the 1,3-dithiole-2-thione core fused with a methylenedithio group, provides a versatile platform for the design of novel electron-donor molecules with tailored electronic properties. This guide moves beyond a mere recitation of facts, offering in-depth technical insights, detailed experimental protocols, and a thorough exploration of the causality behind experimental choices, empowering you to harness the full potential of MDTDT in your research endeavors.

Introduction: The Significance of this compound in Organic Electronics

Organic electronics promises a new generation of lightweight, flexible, and cost-effective electronic devices. At the heart of this technology lie organic semiconductor materials, which must exhibit high charge carrier mobility, environmental stability, and processability. This compound has garnered significant attention as a precursor to a class of powerful electron-donor molecules known as tetrathiafulvalenes (TTFs).

The rigid and planarizable core of TTF derivatives derived from MDTDT, coupled with the presence of multiple sulfur atoms, facilitates strong intermolecular π-π stacking and sulfur-sulfur interactions. These non-covalent interactions are paramount for efficient charge transport in the solid state, a prerequisite for high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The methylenedithio substituent offers a means to influence the molecular packing and solubility of the resulting TTF derivatives, allowing for fine-tuning of their material properties for specific device applications.

This document will delve into the practical applications of MDTDT, focusing on its conversion to bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) and the subsequent use of BMDT-TTF-based materials in organic electronics.

Core Application: Synthesis of Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) - A Superior Electron Donor

The primary application of MDTDT in organic electronics is its use as a starting material for the synthesis of bis(methylenedithio)tetrathiafulvalene (BMDT-TTF). BMDT-TTF is a highly effective electron donor, capable of forming charge-transfer salts with electron acceptors, leading to materials with significant electrical conductivity.

Synthetic Pathway Overview

The conversion of MDTDT to BMDT-TTF is typically achieved through a phosphite-mediated coupling reaction. This process involves the desulfurization and dimerization of the thione functionality.

G MDTDT This compound (MDTDT) BMDTTTF Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) MDTDT->BMDTTTF Dimerization & Desulfurization Phosphite Triethyl phosphite P(OEt)₃ Phosphite->MDTDT Heat Heat (e.g., 110-120°C) Heat->MDTDT Byproduct Triethyl thiophosphate S=P(OEt)₃

Caption: Synthetic route from MDTDT to BMDT-TTF.

Detailed Synthesis Protocol for Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF)

This protocol outlines a reliable method for the synthesis of BMDT-TTF from MDTDT.

Materials:

  • This compound (MDTDT) (>98% purity)

  • Triethyl phosphite (P(OEt)₃), freshly distilled

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (DCM) for chromatography

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.75 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (40 mL) to the flask, followed by freshly distilled triethyl phosphite (5 mL, 29.2 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring under the inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) (e.g., using a hexane:DCM solvent system). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel.

    • Prepare a silica gel column using hexane as the eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of hexane and dichloromethane (starting with 100% hexane and gradually increasing the polarity with DCM).

    • The desired product, BMDT-TTF, will elute as a colored band. Collect the corresponding fractions.

  • Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from a hexane/DCM mixture). Dry the purified BMDT-TTF under vacuum.

  • Characterization: Confirm the identity and purity of the synthesized BMDT-TTF using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Application in Organic Field-Effect Transistors (OFETs)

BMDT-TTF and its derivatives can be employed as the active semiconductor layer in p-type organic field-effect transistors. The performance of these devices is highly dependent on the molecular packing and thin-film morphology of the semiconductor.

Principle of Operation

In a p-type OFET, a negative voltage applied to the gate electrode induces an accumulation of positive charge carriers (holes) at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes. The current flowing through this channel can be modulated by the gate voltage. The performance of an OFET is characterized by its field-effect mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).

G cluster_0 OFET Device Structure Source Source (e.g., Au) Semiconductor Organic Semiconductor (BMDT-TTF derivative) Source->Semiconductor Drain Drain (e.g., Au) Drain->Semiconductor Dielectric Gate Dielectric (e.g., SiO₂) Semiconductor->Dielectric Gate Gate Electrode (e.g., doped Si) Dielectric->Gate Substrate Substrate

Caption: Schematic of a bottom-gate, top-contact OFET.

Performance of BMDT-TTF Based Materials

Radical cation salts of BMDT-TTF have demonstrated semiconducting properties. For instance, the salt (BMDT-TTF)₄[8,8′-Cl₂-3,3′-Co(1,2-C₂B₉H₁₀)₂] exhibits a room temperature conductivity of 2.0 S/cm.[1] While specific OFET performance data for pristine BMDT-TTF is not extensively reported in readily available literature, its derivatives are promising candidates for high-performance devices. The following table presents typical performance ranges for OFETs based on TTF derivatives.

ParameterTypical Value RangeSignificance
Field-Effect Mobility (μ) 10⁻³ - 1 cm²/VsIndicates the speed at which charge carriers move through the semiconductor.
On/Off Current Ratio (I_on/I_off) > 10⁴Represents the switching capability of the transistor.
Threshold Voltage (V_th) 0 to -20 VThe gate voltage required to turn on the transistor.
Protocol for Fabrication of a BMDT-TTF-based OFET

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a BMDT-TTF derivative as the active layer.

Materials and Equipment:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • BMDT-TTF derivative

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) evaporation source

  • Shadow mask for source and drain electrodes

  • Spin coater

  • Thermal evaporator

  • Substrate cleaning supplies (acetone, isopropanol, deionized water)

  • UV-Ozone cleaner or piranha solution (use with extreme caution)

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into appropriate sizes.

    • Sonnicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the surface hydrophilicity. Alternatively, a piranha etch can be used by trained personnel with appropriate safety precautions.

  • Semiconductor Deposition:

    • Prepare a solution of the BMDT-TTF derivative in a suitable high-purity organic solvent (e.g., 5 mg/mL in chloroform).

    • Spin-coat the solution onto the cleaned Si/SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

    • Anneal the semiconductor film on a hotplate at a temperature below its decomposition point (e.g., 80-120°C) to improve crystallinity and remove residual solvent.

  • Electrode Deposition:

    • Place a shadow mask with the desired source and drain electrode pattern onto the semiconductor film.

    • Transfer the substrate into a thermal evaporator.

    • Evaporate a thin layer of gold (Au) (typically 40-50 nm) through the shadow mask to define the source and drain electrodes. The deposition rate should be kept low (e.g., 0.1-0.2 Å/s) to minimize damage to the organic layer.

  • Device Characterization:

    • Transfer the fabricated OFET device to a probe station.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the device.

    • From these characteristics, extract the key performance parameters: field-effect mobility, on/off current ratio, and threshold voltage.

Application in Organic Photovoltaics (OPVs)

Derivatives of BMDT-TTF can also function as the electron donor material in bulk heterojunction (BHJ) organic solar cells. In a BHJ solar cell, the donor material is blended with an electron acceptor material to form a photoactive layer.

Principle of Operation
  • Light Absorption: Photons are absorbed by the donor and/or acceptor materials, creating excitons (bound electron-hole pairs).

  • Exciton Diffusion: The excitons diffuse to the donor-acceptor interface.

  • Charge Separation: The exciton dissociates at the interface, with the electron being transferred to the acceptor's lowest unoccupied molecular orbital (LUMO) and the hole remaining on the donor's highest occupied molecular orbital (HOMO).

  • Charge Transport and Collection: The separated electrons and holes travel through the acceptor and donor domains, respectively, to be collected at the corresponding electrodes, generating a photocurrent.

G cluster_0 OPV Device Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Anode->HTL Substrate Substrate (e.g., Glass) ActiveLayer Active Layer (BMDT-TTF derivative:Acceptor Blend) HTL->ActiveLayer ETL Electron Transport Layer (ETL) ActiveLayer->ETL Cathode Cathode (e.g., Al) ETL->Cathode

Caption: Schematic of a conventional OPV device structure.

Performance of OPVs with TTF-based Donors

While specific data for BMDT-TTF-based OPVs is limited in the general literature, the broader class of TTF derivatives has shown promise. The performance of an OPV is evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

ParameterTypical Value Range for TTF-based OPVsSignificance
Power Conversion Efficiency (PCE) 2 - 8%The overall efficiency of converting light energy to electrical energy.
Open-Circuit Voltage (V_oc) 0.5 - 0.9 VThe maximum voltage the solar cell can produce.
Short-Circuit Current Density (J_sc) 5 - 15 mA/cm²The maximum current the solar cell can produce.
Fill Factor (FF) 0.5 - 0.7A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.

Conclusion and Future Outlook

This compound stands as a pivotal precursor in the synthesis of high-performance organic electronic materials. Its conversion to bis(methylenedithio)tetrathiafulvalene and its derivatives opens up a vast chemical space for the development of novel electron donors for OFETs and OPVs. The inherent structural features of these molecules, particularly their propensity for strong intermolecular interactions, make them highly promising for achieving high charge carrier mobilities and efficient charge generation.

Future research in this area will likely focus on the synthesis of new BMDT-TTF derivatives with tailored electronic properties and improved processability. The exploration of novel device architectures and fabrication techniques will also be crucial in unlocking the full potential of these materials. As our understanding of the structure-property relationships in organic semiconductors deepens, we can expect to see MDTDT-derived materials playing an increasingly important role in the advancement of organic electronics.

References

  • Kazheva, O. N., et al. (2004). Syntheses, structures, and electroconductivity of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) salts with cobalt 8,8′-dichloro-3,3′-bis(1,2-dicarbollide). Russian Chemical Bulletin, International Edition, 53(6), 1323-1329. [Link]

Sources

Application Notes and Protocols for the Use of 4,5-Methylenedithio-1,3-dithiole-2-thione as a Precursor for Conductive Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Sulfur-Rich Heterocycles in Conductive Polymer Science

The field of conductive polymers is continually driven by the quest for novel monomers that can impart enhanced electronic properties, stability, and processability to the resulting materials. Among the diverse array of molecular building blocks, sulfur-rich heterocyclic compounds have emerged as a particularly promising class of precursors. Their unique electronic structure, characterized by the presence of polarizable sulfur atoms and potential for extensive π-conjugation, offers a fertile ground for the development of new conductive materials. 4,5-Methylenedithio-1,3-dithiole-2-thione (MDTDT) is a prime example of such a precursor, holding significant potential for the synthesis of novel conductive polymers with applications in organic electronics, sensors, and advanced materials development.[1]

This comprehensive guide provides detailed application notes and protocols for the utilization of MDTDT as a monomer for the synthesis of conductive polymers through both electrochemical and chemical oxidative polymerization methods. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying principles, ensuring that each protocol is a self-validating system for reproducible results.

Physicochemical Properties and Synthesis of the MDTDT Precursor

A thorough understanding of the precursor's properties is paramount for successful polymerization.

Molecular Structure and Properties

MDTDT is a sulfur-containing heterocyclic compound with the molecular formula C₄H₂S₅.[2] Its structure is characterized by a 1,3-dithiole-2-thione core fused with a methylenedithio group. This unique arrangement of sulfur atoms contributes to its electrochemical activity and ability to form conductive polymeric chains.

Table 1: Physicochemical Properties of this compound (MDTDT)

PropertyValueSource
Molecular Formula C₄H₂S₅[2]
Molecular Weight 210.38 g/mol [2]
Appearance Light yellow to brown powder/crystal[3]
Melting Point 158.0 - 162.0 °C[3]
Purity (GC) >98.0%[3]
Synthesis of the MDTDT Precursor

The synthesis of MDTDT and related dithiole-2-thione derivatives often involves the reduction of carbon disulfide (CS₂).[4] A common synthetic route is the reaction of an appropriate dithiolate salt with a thiophosgene equivalent. While detailed, step-by-step synthesis protocols for MDTDT are proprietary to chemical suppliers, the general principles are rooted in the well-established chemistry of dithioles. For researchers interested in the synthesis of related precursors, a detailed and safe three-step reaction sequence for a similar compound,[1][5]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione, starting from carbon disulfide has been published and can serve as a valuable reference for understanding the underlying chemistry.[6]

Diagram 1: Chemical Structure of this compound (MDTDT)

Caption: Molecular structure of the MDTDT monomer.

Electropolymerization of MDTDT: A Protocol for Thin Film Deposition

Electrochemical polymerization offers a high degree of control over the thickness and morphology of the resulting conductive polymer film. The process involves the anodic oxidation of the MDTDT monomer at the surface of a working electrode.

Principle of Electropolymerization

The electropolymerization of MDTDT proceeds via an oxidative coupling mechanism. Upon application of a sufficiently positive potential, the monomer undergoes oxidation to form radical cations. These reactive species then couple with each other, leading to the formation of oligomers and eventually a polymer film that deposits onto the electrode surface. The process is self-limiting as the growing insulating polymer film passivates the electrode surface.

Diagram 2: Workflow for Electropolymerization of MDTDT

Electropolymerization_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization Monomer_Solution Prepare MDTDT Solution Electrochemical_Cell Assemble 3-Electrode Cell Monomer_Solution->Electrochemical_Cell CV_Deposition Cyclic Voltammetry Deposition Electrochemical_Cell->CV_Deposition Electrode_Prep Polish Working Electrode Electrode_Prep->Electrochemical_Cell Rinse_Dry Rinse and Dry Film CV_Deposition->Rinse_Dry Electrochemical_Analysis Electrochemical Characterization Rinse_Dry->Electrochemical_Analysis Spectroscopic_Analysis Spectroscopic Analysis Rinse_Dry->Spectroscopic_Analysis Conductivity_Measurement Conductivity Measurement Rinse_Dry->Conductivity_Measurement

Caption: Step-by-step workflow for the electropolymerization and characterization of poly(MDTDT).

Detailed Protocol for Electropolymerization

This protocol is designed for the deposition of a poly(MDTDT) film on a glassy carbon electrode (GCE).

Materials and Equipment:

  • This compound (MDTDT)

  • Acetonitrile (ACN), anhydrous

  • Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) as supporting electrolyte

  • Glassy carbon electrode (GCE) as the working electrode

  • Platinum wire or foil as the counter electrode

  • Ag/AgCl or Ag/Ag⁺ as the reference electrode

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Polishing materials (alumina slurry or diamond paste)

  • Ultrasonic bath

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry or diamond paste to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with acetonitrile.

    • Sonnicate the electrode in acetonitrile for 5 minutes to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAP or TBAPF₆) in anhydrous acetonitrile.

    • Prepare a 1 mM to 10 mM solution of MDTDT in the electrolyte solution. The optimal concentration may need to be determined empirically.

  • Electrochemical Polymerization:

    • Assemble a three-electrode electrochemical cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • De-aerate the MDTDT solution by bubbling with nitrogen gas for at least 15 minutes.

    • Immerse the electrodes in the solution, ensuring the GCE surface is fully submerged.

    • Perform cyclic voltammetry (CV) to deposit the polymer film. A typical potential range would be from 0 V to approximately +1.5 V to +2.0 V vs. Ag/AgCl. The exact upper potential limit should be determined by observing the oxidation peak of the monomer in the first scan.

    • The scan rate can be varied, typically between 50 mV/s and 100 mV/s.

    • The number of cycles will determine the thickness of the polymer film. Typically, 10 to 30 cycles are sufficient for forming a stable film. An increase in the peak currents with each cycle is indicative of polymer film growth.

  • Post-Polymerization Treatment:

    • After deposition, carefully remove the modified electrode from the cell.

    • Rinse the electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the electrode under a stream of nitrogen.

Expected Results and Characterization
  • Cyclic Voltammetry: During electropolymerization, the cyclic voltammogram should show an irreversible oxidation peak corresponding to the monomer oxidation on the first scan. In subsequent scans, new redox peaks corresponding to the polymer film should appear and grow with each cycle, indicating successful deposition.

  • Spectroscopic Characterization: The formation of the polymer can be confirmed by techniques such as Fourier-transform infrared (FTIR) and UV-Visible spectroscopy.[7] Changes in the vibrational modes and electronic transitions compared to the monomer will provide evidence of polymerization.

  • Morphological Analysis: The surface morphology of the deposited film can be investigated using scanning electron microscopy (SEM) and atomic force microscopy (AFM).

Chemical Oxidative Polymerization of MDTDT: A Bulk Synthesis Protocol

Chemical oxidative polymerization is a straightforward method for producing larger quantities of the conductive polymer in powder form.

Principle of Chemical Oxidative Polymerization

This method involves the use of a chemical oxidizing agent to initiate the polymerization of the MDTDT monomer in a suitable solvent. The oxidant abstracts electrons from the monomer, generating radical cations that then couple to form the polymer. The polymer precipitates from the solution as it is formed.

Detailed Protocol for Chemical Oxidative Polymerization

Materials and Equipment:

  • This compound (MDTDT)

  • Anhydrous ferric chloride (FeCl₃) as the oxidizing agent

  • Anhydrous chloroform or acetonitrile as the solvent

  • Methanol for washing

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup:

    • In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve a specific amount of MDTDT in the chosen anhydrous solvent (e.g., 100 mg of MDTDT in 20 mL of chloroform).

    • In a separate flask, prepare a solution of the oxidizing agent. A typical molar ratio of oxidant to monomer is 2:1 to 4:1. For example, for 100 mg of MDTDT (approx. 0.475 mmol), use between 154 mg and 308 mg of FeCl₃. Dissolve the FeCl₃ in a small amount of the same anhydrous solvent.

  • Polymerization:

    • Cool the monomer solution to 0 °C using an ice bath.

    • Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 15-30 minutes.

    • A color change and the formation of a precipitate should be observed, indicating the onset of polymerization.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 22 hours to ensure complete polymerization.

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into a large volume of methanol (e.g., 200 mL) to precipitate the polymer fully.

    • Stir the suspension for 30 minutes.

    • Collect the polymer powder by filtration using a Büchner funnel.

    • Wash the polymer powder extensively with methanol to remove any residual oxidant and unreacted monomer.

    • Continue washing until the filtrate is colorless.

    • Dry the polymer powder under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for 24 hours.

Expected Results and Characterization
  • Yield and Appearance: The reaction should yield a dark-colored (typically black or dark brown) powder. The yield will depend on the reaction conditions.

  • Solubility: The resulting polymer is expected to be largely insoluble in common organic solvents, which is characteristic of many conjugated polymers.

  • Spectroscopic Analysis: FTIR spectroscopy is a crucial tool to confirm the polymer structure. The disappearance of certain monomer-specific peaks and the appearance of new peaks corresponding to the polymer backbone will confirm successful polymerization.

  • Thermal Analysis: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the synthesized polymer.

Characterization of Poly(MDTDT) and Measurement of Conductivity

Proper characterization is essential to understand the properties of the synthesized conductive polymer.

Electrochemical Characterization

For electrodeposited films, cyclic voltammetry in a monomer-free electrolyte solution can be used to study the redox behavior of the polymer film. The shape and position of the redox peaks provide information about the electrochemical stability and doping/dedoping processes of the polymer.

Conductivity Measurement

The electrical conductivity of the polymer is a key parameter.

  • For Thin Films: The conductivity of electrodeposited films can be measured using the four-point probe technique.[8] This method minimizes the influence of contact resistance, providing an accurate measurement of the sheet resistance, which can then be used to calculate the conductivity if the film thickness is known.

  • For Bulk Powder: For the chemically synthesized powder, a pressed pellet is typically prepared. The conductivity of the pellet can then be measured using a two-point or four-point probe setup. It is important to note that the conductivity of pressed pellets is often lower than that of thin films due to inter-particle contact resistance.

Table 2: Typical Experimental Parameters for Polymerization and Characterization

ParameterElectropolymerizationChemical Polymerization
Monomer Concentration 1 - 10 mM0.02 - 0.1 M
Solvent Anhydrous AcetonitrileAnhydrous Chloroform or Acetonitrile
Supporting Electrolyte 0.1 M TBAP or TBAPF₆N/A
Oxidant Anodic PotentialFeCl₃
Oxidant/Monomer Ratio N/A2:1 to 4:1
Temperature Room Temperature0 °C to Room Temperature
Reaction Time Minutes (CV cycles)24 hours
Characterization CV, FTIR, UV-Vis, SEM, AFMFTIR, TGA, Solubility Tests
Conductivity Measurement Four-Point Probe on FilmFour-Point Probe on Pressed Pellet

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Carbon disulfide, which may be used in the synthesis of the precursor, is highly flammable and toxic. Handle with extreme care.

  • Anhydrous solvents are sensitive to moisture and should be handled under an inert atmosphere.

  • Ferric chloride is corrosive and hygroscopic.

Conclusion

This compound is a versatile precursor for the synthesis of novel conductive polymers. The protocols outlined in this guide for both electrochemical and chemical oxidative polymerization provide a solid foundation for researchers to explore the potential of this sulfur-rich monomer. By carefully controlling the polymerization conditions and thoroughly characterizing the resulting polymer, new materials with tailored electronic and physical properties can be developed for a wide range of applications in the field of organic electronics and materials science.

References

  • ResearchGate. (n.d.). 4,5-Dibenzoyl-1,3-Dithiole-2-Thione. Retrieved from [Link]

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]

  • Müller, H., & Bourcet, L. (2021).[1][5]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 53(1), A–F.

  • MDPI. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Characterization of Electrodeposited Poly(o-toluidine) Thin Films and Electrical Properties of ITO/Poly(o-toluidine)/Aluminum Schottky Diodes. Retrieved from [Link]

  • MDPI. (2022). Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. Retrieved from [Link]

  • MDPI. (2022). Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. Retrieved from [Link]

  • PMC. (2020). Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. Retrieved from [Link]

  • PubMed. (2012). Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. Retrieved from [Link]

  • RSC Publishing. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units. Retrieved from [Link]

  • PubMed. (2025). Polymer Films of 2-(Azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole. Retrieved from [Link]

  • IUCr. (n.d.). 4,5-propylenedithio-1,3-dithiole-2-thione and 4,5-propylenedithio-1,3-dithiol-2-one. Retrieved from [Link]

  • MG Chemicals. (n.d.). Understanding Resistivity & the 4 point probe Method. Retrieved from [Link]

  • Springer. (2024). Dynamic Sulfur-Rich Polymers from Elemental Sulfur and Epoxides. Retrieved from [Link]

  • YouTube. (2020). Tutorial 4: 4 Point Probe to measure the resistivity (Rs) of a conductive thin film. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Polythiophene and Polypyrrole. Retrieved from [Link]

  • Semantic Scholar. (2011). Electrochemical synthesis of poly(O-tolidine): Electrochemical and spectroscopic characterization. Retrieved from [Link]

  • Bulletin of the Chemical Society of Ethiopia. (n.d.). Electrochemical synthesis and spectroscopic characterization of poly(N-phenylpyrrole) coatings in an organic medium on iron and platinum electrodes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Fabrication of Organic Solar Cells with 4,5-Methylenedithio-1,3-dithiole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the fabrication of organic solar cells (OSCs) incorporating 4,5-Methylenedithio-1,3-dithiole-2-thione and its derivatives. These sulfur-rich heterocyclic compounds are of growing interest in the field of organic electronics due to their unique electronic properties, which can enhance light absorption and energy conversion efficiency in photovoltaic devices[1]. This document offers a deep dive into the synthesis of these materials, device architecture, step-by-step fabrication protocols, and characterization techniques, underpinned by field-proven insights and authoritative references.

Introduction: The Promise of this compound Derivatives in Organic Photovoltaics

Organic solar cells have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area manufacturing[2][3][4]. The heart of an OSC is the photoactive layer, typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material[5][6][7][8]. The judicious design and selection of these materials are paramount to achieving high power conversion efficiencies (PCEs).

This compound and its derivatives, including the well-known tetrathiafulvalene (TTF) analogues, represent a compelling class of materials for OSCs[1][9]. Their extended π-conjugated systems and electron-donating nature make them excellent candidates for donor materials in BHJ solar cells[9]. The dithiolethione core imparts significant stability and influences the molecular packing in the solid state, which is crucial for efficient charge transport. This guide will focus on the practical aspects of integrating these promising materials into functional organic solar cell devices.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from the commercially available this compound or its corresponding one derivative. A common synthetic route involves the coupling of these building blocks to construct more extended conjugated systems.

A representative synthetic scheme for a donor-acceptor type small molecule incorporating a dithiole-2-thione derivative is outlined below. This is a generalized representation, and specific reaction conditions will vary depending on the target molecule.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Start1 4,5-Methylenedithio- 1,3-dithiole-2-thione Step1 Functionalization of Dithiole-2-thione Start1->Step1 Chemical Modification Start2 Acceptor Precursor Step2 Coupling Reaction (e.g., Stille or Suzuki) Start2->Step2 Step1->Step2 Product D-A Small Molecule for OSCs Step2->Product Purification

Caption: Generalized synthetic pathway for a donor-acceptor small molecule.

A crucial aspect of the synthesis is the purification of the final compound, typically achieved through column chromatography and recrystallization, to ensure high purity for optimal device performance.

Organic Solar Cell Device Architecture

A standard bulk heterojunction organic solar cell architecture is employed for testing these novel materials. The device structure typically consists of several layers, each with a specific function. A conventional device architecture is presented below.

Device_Architecture Glass Glass Substrate ITO Indium Tin Oxide (ITO) (Transparent Anode) HTL Hole Transport Layer (HTL) (e.g., PEDOT:PSS) ITO->HTL ActiveLayer Active Layer (BHJ) (Dithiole-2-thione Derivative : Acceptor) HTL->ActiveLayer ETL Electron Transport Layer (ETL) (e.g., Ca, LiF) ActiveLayer->ETL Cathode Metal Cathode (e.g., Al) ETL->Cathode

Caption: Conventional organic solar cell device architecture.

In this architecture, light enters through the transparent ITO-coated glass substrate. The hole transport layer (HTL) facilitates the collection of holes at the anode, while the electron transport layer (ETL) assists in electron collection at the cathode[6]. The active layer is where photons are absorbed, and charge carriers are generated.

Detailed Fabrication Protocols

The following protocols provide a step-by-step guide for the fabrication of organic solar cells using this compound derivatives as the donor material. These are starting point recommendations and may require optimization for specific derivatives and acceptor materials.

Materials and Equipment
Category Item Supplier Example
Substrates Indium Tin Oxide (ITO) coated glass slidesOssila, Lumtec
Chemicals This compound derivativeSynthesized in-house
Electron Acceptor (e.g., PC₆₁BM, PC₇₁BM)Ossila, Lumtec
PEDOT:PSS (Hole Transport Layer)Heraeus
Chlorobenzene, Dichlorobenzene (Solvents)Sigma-Aldrich
Equipment Spin CoaterLaurell Technologies
Thermal EvaporatorAngstrom Engineering
Solar Simulator (AM 1.5G)Newport
Source Measure Unit (SMU)Keithley
Glovebox with N₂ atmosphereMBRAUN
UV-Ozone CleanerNovascan
Hotplate
Ultrasonic Bath
Substrate Preparation

The cleanliness of the ITO substrate is critical for device performance. The following procedure is recommended:

  • Sequentially sonicate the ITO-coated glass substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the work function of the ITO.

Hole Transport Layer (HTL) Deposition
  • Filter an aqueous dispersion of PEDOT:PSS through a 0.45 µm PVDF filter.

  • Spin-coat the filtered PEDOT:PSS solution onto the pre-cleaned ITO substrates. A typical spin-coating program is 4000 rpm for 60 seconds.

  • Anneal the substrates on a hotplate at 150 °C for 10 minutes in air to remove residual water.

Active Layer Deposition

The active layer is the most critical component, and its morphology is highly dependent on the processing conditions.

  • Solution Preparation:

    • Prepare a blend solution of the this compound derivative (donor) and an electron acceptor (e.g., PC₇₁BM) in a suitable solvent, such as chlorobenzene or a mixture of chlorobenzene and dichlorobenzene.

    • A typical starting concentration is 20-30 mg/mL total solids.

    • The donor-to-acceptor weight ratio is a key parameter to optimize, with common ratios ranging from 1:0.8 to 1:1.5.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

    • Before use, filter the solution through a 0.45 µm PTFE filter.

  • Spin-Coating:

    • Transfer the PEDOT:PSS-coated substrates into a nitrogen-filled glovebox.

    • Spin-coat the active layer solution onto the HTL. The spin speed and time will determine the thickness of the active layer and must be optimized. A starting point could be 1000-2000 rpm for 60 seconds[10]. The thickness of the active layer significantly impacts device performance, with optimal thicknesses often in the range of 80-120 nm[11].

  • Solvent Annealing (Optional):

    • To improve the morphology of the active layer, solvent annealing can be performed by placing the freshly spin-coated film in a sealed container with a small amount of the solvent for a controlled period.

  • Thermal Annealing:

    • After spin-coating, the substrates are typically annealed on a hotplate inside the glovebox. The annealing temperature and time are critical parameters that influence the crystallinity and phase separation of the donor and acceptor domains. A typical starting point for thermal annealing is 100-150 °C for 5-15 minutes[10].

Cathode Deposition
  • Transfer the substrates with the active layer into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

  • Deposit a thin layer of an electron transport material, such as Calcium (Ca) or Lithium Fluoride (LiF) (typically 0.5-1 nm), followed by a thicker layer of Aluminum (Al) (typically 80-100 nm) to serve as the cathode. The deposition rate should be carefully controlled (e.g., 0.1-0.5 Å/s for the ETL and 1-2 Å/s for Al).

Device Characterization

Once fabricated, the performance of the organic solar cells must be characterized.

Current Density-Voltage (J-V) Characteristics

The J-V characteristics are measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a source measure unit. From the J-V curve, the key photovoltaic parameters are extracted:

  • Open-circuit voltage (Voc): The voltage at zero current.

  • Short-circuit current density (Jsc): The current density at zero voltage.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

  • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the incident power density of the simulated sunlight.

External Quantum Efficiency (EQE)

EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. The EQE spectrum provides valuable information about the spectral response of the device and can be integrated to cross-check the Jsc value obtained from the J-V measurement.

Data Presentation and Interpretation

A summary of the photovoltaic performance of devices fabricated with a hypothetical this compound derivative (MDT-TTF-Derivative) is presented below as an example.

Active Layer Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
MDT-TTF-Derivative:PC₆₁BM (1:1)0.8510.2655.64
MDT-TTF-Derivative:PC₇₁BM (1:1)0.8312.5687.05

The data suggests that using PC₇₁BM as the acceptor leads to a higher short-circuit current density, likely due to its broader absorption spectrum compared to PC₆₁BM, resulting in an improved overall power conversion efficiency.

Troubleshooting and Optimization

The fabrication of high-performance organic solar cells is a multi-parameter optimization problem. The following diagram illustrates the key parameters that can be tuned to improve device performance.

Optimization_Workflow Start Initial Device Performance Low_Jsc Low Jsc Start->Low_Jsc Low_Voc Low Voc Start->Low_Voc Low_FF Low FF Start->Low_FF Optimize_Thickness Optimize Active Layer Thickness Low_Jsc->Optimize_Thickness Optimize_Morphology Optimize Morphology (Annealing, Additives) Low_Jsc->Optimize_Morphology Check_Energy_Levels Check Energy Level Alignment Low_Voc->Check_Energy_Levels Optimize_Ratio Optimize D:A Ratio Low_FF->Optimize_Ratio Low_FF->Optimize_Morphology Check_Interfaces Check Interfacial Layers (HTL/ETL) Low_FF->Check_Interfaces Improved_Performance Improved Performance Optimize_Thickness->Improved_Performance Optimize_Ratio->Improved_Performance Optimize_Morphology->Improved_Performance Check_Interfaces->Improved_Performance Check_Energy_Levels->Improved_Performance

Caption: Workflow for optimizing organic solar cell performance.

Conclusion

The fabrication of organic solar cells using this compound derivatives presents a promising avenue for advancing organic photovoltaic technology. The protocols and insights provided in this guide offer a solid foundation for researchers to explore these materials. Successful device fabrication hinges on a meticulous approach to substrate preparation, solution processing, and thin-film deposition, coupled with a systematic optimization of the various processing parameters. Through careful experimentation and characterization, the full potential of these novel sulfur-rich materials can be unlocked, paving the way for more efficient and stable organic solar cells.

References

  • Small Molecules Based on Benzo[1,2-b:4,5-b]dithiophene Unit for High-Performance Solution-Processed Organic Solar Cells. (2012). ACS Publications. [Link]

  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. (2021). MDPI. [Link]

  • Optimization of the Active Layer Thickness for Inverted Ternary Organic Solar Cells Achieves 20% Efficiency with Simulation. (2023). MDPI. [Link]

  • Design and characterization of Bodipy derivatives for bulk heterojunction solar cells. (2014). ScienceDirect. [Link]

  • Optimization of the Active Layer P3HT:PCBM for Organic Solar Cell. (2021). MDPI. [Link]

  • Optimization of active layer for efficient binary organic solar cells. (2025). ResearchGate. [Link]

  • Synthesis and photovoltaic properties of copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thiazole with different conjugated side groups. (2013). Sci-Hub. [Link]

  • Solution processed organic solar cells based on A–D–D′–D–A small molecule with benzo[1,2-b:4,5-b′]dithiophene donor (D′) unit, cyclopentadithiophene donor (D) and ethylrhodanine acceptor unit having 6% light to energy conversion efficiency. (2025). ResearchGate. [Link]

  • Amplifying the photovoltaic properties of tetrathiafulvalenes based materials by incorporation of small acceptors: a density functional theory approach. (2024). Nature. [Link]

  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. (2021). MDPI. [Link]

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2013). MDPI. [Link]

  • 4H-1,2,6-Thiadiazin-4-one-containing small molecule donors and additive effects on their performance in solution-processed organic solar cells. (2015). Royal Society of Chemistry. [Link]

  • Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material. (2023). National Center for Biotechnology Information. [Link]

  • Organic Solar Cells: Materials and Device Physics. (2025). ResearchGate. [Link]

  • Synthesis and Photovoltaic Properties of Copolymers from Benzodithiophene and Thiazole. (2010). ACS Publications. [Link]

  • Benzo[1,2-b:4,5-b']dithiophene (BDT)-based small molecules for solution processed organic solar cells. (2025). ResearchGate. [Link]

  • Performance Enhancement of Organic Solar Cells via Device Engineering and Their Future Potential Applications. (2021). Nottingham ePrints. [Link]

  • Organic bulk heterojunction solar cells using poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2,-b]thiophene). (2009). Stanford University. [Link]

  • Photovoltaic properties of poly(triphenylamine-thiazolo[5,4-d]thiazole) copolymer dye in bulk-Hetorojunction organic solar cells. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Functionalized 4,5-Methylenedithio-1,3-dithiole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,3-Dithiole-2-thione Scaffold

The 4,5-methylenedithio-1,3-dithiole-2-thione (DMIT) core and its derivatives are pivotal building blocks in the fields of materials science and medicinal chemistry.[1] Their unique sulfur-rich heterocyclic structure imparts significant stability and reactivity, making them excellent precursors for the synthesis of novel organic conductors, semiconductors, and bioactive compounds.[1] Notably, these molecules are key intermediates in the synthesis of tetrathiafulvalene (TTF) and its derivatives, which are renowned for their electron-donating properties and have been instrumental in the development of molecular electronics.[2][3] The ability to introduce a wide array of functional groups onto the DMIT scaffold allows for the fine-tuning of its electronic and steric properties, paving the way for the rational design of materials with tailored functionalities. This guide provides a comprehensive overview of the synthesis of the parent DMIT molecule and detailed protocols for the introduction of various functional groups, aimed at researchers and professionals in organic synthesis and drug development.

Core Synthesis: Preparation of this compound

The synthesis of the DMIT core typically proceeds through the formation of the disodium 1,3-dithiole-2-thione-4,5-dithiolate salt (Na₂dmit), which is a versatile nucleophile.[4][5] This salt is generated by the reduction of carbon disulfide (CS₂) with sodium metal in an aprotic polar solvent like dimethylformamide (DMF). The subsequent reaction of this dithiolate with a suitable one-carbon electrophile, such as dichloromethane, yields the target this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Carbon disulfide (CS₂)

  • Sodium metal

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Preparation of the Dithiolate Salt: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place freshly cut sodium metal in anhydrous DMF. Cool the suspension to -10 °C using a dry ice/acetone bath.

  • Slowly add carbon disulfide dropwise to the stirred suspension under a nitrogen atmosphere. The reaction is exothermic and the temperature should be maintained below 0 °C. The reaction mixture will turn dark reddish-brown.

  • After the addition is complete, allow the mixture to stir at 0 °C for 2-3 hours.

  • Cyclization Reaction: To the freshly prepared solution of disodium 1,3-dithiole-2-thione-4,5-dithiolate, add dichloromethane dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford this compound as a yellow solid.

Characterization Data:

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)FT-IR (cm⁻¹)
This compound3.65 (s, 2H)210.5 (C=S), 135.2 (C=C), 34.8 (CH₂)1050-1150 (C-S)

Functionalization of the 1,3-Dithiole-2-thione Core

The versatility of the DMIT platform lies in the ability to introduce a wide range of functional groups. This can be achieved through various organic transformations, including alkylation, acylation, and cross-coupling reactions.

A. Alkylation and Acylation Reactions

Alkylation and acylation reactions of the dithiolate precursor or derivatives provide a straightforward method for introducing organic moieties.

Protocol 2: S-Alkylation of 4,5-Dimercapto-1,3-dithiole-2-thione Derivatives

This protocol describes a general procedure for the S-alkylation of the dithiolate salt generated in situ.

Materials:

  • This compound (or other dithiole-2-thione precursor)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Alkylating agent (e.g., alkyl halide, tosylate)

Procedure:

  • Dissolve the 4,5-disubstituted-1,3-dithiole-2-thione in the anhydrous solvent under an inert atmosphere.

  • Add the base portion-wise at 0 °C and stir for 30 minutes to generate the thiolate.

  • Add the alkylating agent dropwise and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

B. Carbon-Carbon Bond Forming Reactions: Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for introducing aryl and alkynyl groups, respectively.[6][7][8][9] This requires prior halogenation of the dithiole ring.

Protocol 3: Halogenation of the 1,3-Dithiole-2-thione Ring

Materials:

  • 4,5-disubstituted-1,3-dithiole-2-thione

  • Halogenating agent (e.g., N-bromosuccinimide (NBS), N-iodosuccinimide (NIS))

  • Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Dissolve the dithiole-2-thione in the appropriate solvent.

  • Add the halogenating agent portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the halogenated product by column chromatography.

Protocol 4: Suzuki Cross-Coupling Reaction

Materials:

  • Halogenated 1,3-dithiole-2-thione derivative

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water, dioxane)

Procedure:

  • In a reaction vessel, combine the halogenated dithiole-2-thione, the boronic acid/ester, the palladium catalyst, and the base.

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 5: Sonogashira Cross-Coupling Reaction

Materials:

  • Halogenated 1,3-dithiole-2-thione derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the halogenated dithiole-2-thione and the terminal alkyne in the chosen solvent, add the palladium catalyst and CuI.

  • Add the amine base and stir the reaction mixture at room temperature under an inert atmosphere until completion.

  • Filter the reaction mixture to remove the ammonium salt and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the alkynyl-functionalized product.

Transformation to Key Intermediates: Synthesis of 1,3-Dithiole-2-ones

The conversion of the thione group to a ketone is a crucial step in the synthesis of tetrathiafulvalene (TTF) derivatives. This transformation is commonly achieved using mercuric acetate.[10][11]

Protocol 6: Conversion of Thione to Ketone

Materials:

  • 4,5-disubstituted-1,3-dithiole-2-thione

  • Mercuric acetate (Hg(OAc)₂)

  • Solvent (e.g., chloroform, acetic acid)

Procedure:

  • Dissolve the dithiole-2-thione in the solvent.

  • Add a solution of mercuric acetate in the same solvent and stir the mixture at room temperature.

  • The reaction progress can be monitored by the precipitation of mercuric sulfide.

  • Upon completion, filter off the precipitate and wash the filtrate with water and sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the corresponding 1,3-dithiole-2-one.

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_of_DMIT CS2 CS₂ Na2dmit Na₂[S₂C₃S₂] (dithiolate) CS2->Na2dmit Reduction Na Na / DMF Na->Na2dmit DMIT This compound Na2dmit->DMIT Cyclization CH2Cl2 CH₂Cl₂ CH2Cl2->DMIT Functionalization_of_DMIT DMIT DMIT Core Halogenated_DMIT Halogenated DMIT DMIT->Halogenated_DMIT NBS/NIS Alkylated_DMIT Alkylated DMIT DMIT->Alkylated_DMIT Base, R-X Acylated_DMIT Acylated DMIT DMIT->Acylated_DMIT Base, RCOX DMIT_one DMIT-one DMIT->DMIT_one Hg(OAc)₂ Aryl_DMIT Aryl-DMIT Halogenated_DMIT->Aryl_DMIT Suzuki Coupling (ArB(OH)₂, Pd cat.) Alkynyl_DMIT Alkynyl-DMIT Halogenated_DMIT->Alkynyl_DMIT Sonogashira Coupling (R-C≡CH, Pd/Cu cat.)

Caption: Key functionalization and transformation reactions of the DMIT core.

Conclusion and Future Perspectives

The synthetic protocols outlined in this application note provide a robust foundation for researchers to access a diverse range of functionalized this compound derivatives. The ability to systematically modify the electronic and steric properties of this scaffold is crucial for the development of next-generation organic electronic materials and novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, including C-H activation and photocatalytic reactions, to further expand the chemical space accessible from this versatile building block. The continued exploration of the properties of novel DMIT derivatives will undoubtedly lead to exciting discoveries in both materials science and drug discovery.

References

  • Wikipedia. Tetrathiafulvalene. Available from: [Link]

  • Grokipedia. Tetrathiafulvalene. Available from: [Link]

  • Wallis, J. D. Substituted BEDT-TTF derivatives: synthesis, chirality, properties and potential applications.
  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Wallis, J. D., & Griffiths, J.-P.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Thomas, D. S., & Denmark, S. E.
  • Grokipedia. Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Wikipedia. Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6.
  • ResearchGate.
  • ResearchGate.
  • Rakitin, O. A. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Gaidzik, M., & Westermann, B. Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry.
  • Organic Syntheses. 4,5-dibenzoyl-1,3-dithiole-1-thione. Available from: [Link]

  • Al-Hadedi, A. A. M., & Prasad, K. J. R. Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • ResearchGate.
  • Müller, H., & Bourcet, L.-[1][3]Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis.

  • ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. 5 Combination of 1H and 13C NMR Spectroscopy.
  • Desmale, D. The transformation of thioketones 1 into ketones 2 has been intensively investigated even though it is of limited va. Science of Synthesis.
  • Organic Chemistry Portal. Thioketone synthesis by thionation. Available from: [Link]

  • eCrystals. 4-Formyl-5-bis(2,4-dimethoxyphenyl)methyl-1,3-dithiole-2-thione. Available from: [Link]

  • ResearchGate. (PDF)-[1][3]Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione.

  • Khatale, P. N., et al. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry.
  • Rakitin, O. A. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules.
  • Dutta, S., & Chatterjee, A. Mercuric(II)
  • PubChem.D[1][3]ithiolo[4,5-d]d[1][3]ithiole-5-thione. Available from: [Link]

  • ResearchGate. (PDF) Mercuric(II)
  • Tlili, A., & Schiavi, B. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters.

Sources

The Pivotal Role of 4,5-Methylenedithio-1,3-dithiole-2-thione in the Synthesis of Advanced Charge-Transfer Complexes: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Molecular Conductors with MDT-DTT

In the pursuit of novel molecular materials with tailored electronic properties, the design and synthesis of charge-transfer (CT) complexes stand as a cornerstone of modern materials science. These materials, formed by the interaction of an electron donor and an electron acceptor, exhibit a fascinating range of properties, from semiconductivity to metallic conductivity and even superconductivity.[1] A key strategy in this field is the chemical modification of the donor and acceptor molecules to fine-tune their electronic and steric characteristics, thereby controlling the solid-state packing and electronic band structure of the resulting complex.

This guide focuses on the application of 4,5-Methylenedithio-1,3-dithiole-2-thione (MDT-DTT) , a sulfur-rich heterocyclic compound, as a potent electron donor for the preparation of charge-transfer complexes. MDT-DTT belongs to the broader family of tetrathiafulvalene (TTF) derivatives, which are renowned for their ability to form highly conductive organic materials.[2][3] The introduction of the methylenedithio (-S-CH₂-S-) group imparts specific conformational and electronic effects that influence the intermolecular interactions and, consequently, the bulk properties of the charge-transfer salts.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of MDT-DTT and its subsequent use in the preparation and characterization of charge-transfer complexes. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key procedures.

Core Concepts: The Donor-Acceptor Interaction

Charge-transfer complexes are formed through the partial or complete transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of a donor molecule to the Lowest Unoccupied Molecular Orbital (LUMO) of an acceptor molecule.[4] The extent of this charge transfer and the arrangement of the donor and acceptor molecules in the crystal lattice dictate the material's electrical conductivity.[5]

  • Segregated Stacks: In highly conducting charge-transfer salts, the donor and acceptor molecules often form separate, parallel stacks. This arrangement allows for continuous overlap of the π-orbitals along the stacks, creating pathways for charge carriers to move.

  • Mixed Stacks: In contrast, alternating stacks of donor and acceptor molecules typically lead to insulating or semiconducting behavior due to the disruption of continuous orbital overlap.

The choice of the donor molecule is critical. Its oxidation potential, size, shape, and ability to form specific intermolecular contacts all play a crucial role in determining the structure and properties of the final charge-transfer complex.

Synthesis of the Donor: this compound (MDT-DTT)

The synthesis of MDT-DTT is conceptually based on the well-established chemistry of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand. The key step involves the alkylation of the dithiolate with a suitable one-carbon electrophile to form the methylenedithio bridge.

Protocol 1: Synthesis of MDT-DTT

This protocol is based on the general method for synthesizing similar TTF derivatives, which involves the reaction of the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) with dichloromethane.

Causality Behind Experimental Choices:

  • Starting Material: Na₂dmit is a readily accessible precursor, typically synthesized from the reaction of sodium metal with carbon disulfide in a polar aprotic solvent like dimethylformamide (DMF).[6]

  • Electrophile: Dichloromethane (CH₂Cl₂) serves as the source of the methylene (-CH₂-) bridge. Its reactivity with nucleophiles like dithiolates makes it a suitable choice.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is used to dissolve the ionic precursor (Na₂dmit).

  • Inert Atmosphere: The reaction is sensitive to air and moisture, which can lead to side reactions and decomposition of the starting materials and product. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Methodology:

  • Preparation of Na₂dmit: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly cut sodium metal to anhydrous DMF under a nitrogen atmosphere. Cool the mixture in an ice bath and slowly add carbon disulfide dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The formation of a dark-colored solution containing Na₂dmit is expected.

  • Formation of the Methylenedithio Bridge: To the freshly prepared solution of Na₂dmit, add dichloromethane in a stoichiometric amount or slight excess.

  • Reaction and Workup: Heat the reaction mixture gently (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Purification: Collect the crude MDT-DTT by filtration, wash thoroughly with water and then with a small amount of cold ethanol or methanol. The product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of dichloromethane and hexane) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized MDT-DTT should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the methylene protons and the overall molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=S stretching vibration.

  • Melting Point: As an indicator of purity.

Diagram of the Synthetic Workflow for MDT-DTT:

Synthesis_Workflow cluster_0 Synthesis of Na₂dmit cluster_1 Synthesis of MDT-DTT Na Sodium Metal Na2dmit Na₂dmit Solution Na->Na2dmit CS2 Carbon Disulfide CS2->Na2dmit DMF DMF (solvent) DMF->Na2dmit Reaction Reaction & Workup Na2dmit->Reaction DCM Dichloromethane (CH₂Cl₂) DCM->Reaction MDT_DTT MDT-DTT (crude) Reaction->MDT_DTT Purification Purification MDT_DTT->Purification MDT_DTT_pure Pure MDT-DTT Purification->MDT_DTT_pure caption Synthetic workflow for MDT-DTT.

Caption: Synthetic workflow for MDT-DTT.

Preparation of Charge-Transfer Complexes with MDT-DTT

Once pure MDT-DTT is obtained, it can be reacted with various electron acceptors to form charge-transfer complexes. The choice of acceptor is crucial and will significantly influence the properties of the resulting material. Common acceptors include 7,7,8,8-tetracyanoquinodimethane (TCNQ) and its derivatives.[7]

Two primary methods are employed for the preparation of high-quality single crystals of charge-transfer complexes suitable for structural and electrical characterization: solution-phase mixing and electrochemical crystallization.

Protocol 2: Solution-Phase Synthesis of (MDT-DTT)(Acceptor) Complexes

This method is straightforward and involves the direct mixing of solutions of the donor and acceptor. It is often used for initial screening and for obtaining polycrystalline material for bulk characterization.

Causality Behind Experimental Choices:

  • Solvent: A solvent that dissolves both the donor and the acceptor is required. Acetonitrile is a common choice due to its high polarity and ability to dissolve a wide range of organic compounds.[8]

  • Stoichiometry: A 1:1 molar ratio of donor to acceptor is typically used, although other stoichiometries can occur.[5]

  • Temperature and Cooling Rate: Slow cooling of a saturated solution promotes the growth of larger, higher-quality crystals.

Step-by-Step Methodology:

  • Solution Preparation: Prepare separate saturated solutions of MDT-DTT and the chosen acceptor (e.g., TCNQ) in a suitable solvent (e.g., hot acetonitrile).

  • Mixing: Mix the hot solutions. The formation of a colored precipitate, characteristic of the charge-transfer complex, is often observed immediately.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in a refrigerator or freezer to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram of the Solution-Phase Synthesis Workflow:

Solution_Phase_Synthesis MDT_DTT_sol MDT-DTT Solution Mixing Mix Hot Solutions MDT_DTT_sol->Mixing Acceptor_sol Acceptor Solution Acceptor_sol->Mixing Cooling Slow Cooling Mixing->Cooling Filtration Filtration & Washing Cooling->Filtration CT_Complex Charge-Transfer Complex Crystals Filtration->CT_Complex caption Solution-phase synthesis of CT complexes.

Caption: Solution-phase synthesis of CT complexes.

Protocol 3: Electrochemical Crystallization of (MDT-DTT)ₓ(Anion)ᵧ Salts

Electrochemical crystallization is a powerful technique for growing high-quality single crystals of radical ion salts.[9] This method involves the electrochemical oxidation of the donor molecule in the presence of a supporting electrolyte containing the desired counter-anion.

Causality Behind Experimental Choices:

  • Electrochemical Cell: A two-compartment H-shaped cell is typically used to separate the anodic and cathodic processes, preventing the products of reduction at the cathode from interfering with crystal growth at the anode.

  • Electrodes: Platinum or gold electrodes are commonly used due to their inertness.

  • Solvent: A solvent with a high dielectric constant and a wide electrochemical window is necessary. Dichloromethane, 1,1,2-trichloroethane, or a mixture of solvents is often employed.

  • Supporting Electrolyte: The electrolyte provides the counter-anion for the radical cation salt and ensures the conductivity of the solution. Tetra-n-butylammonium salts (e.g., (n-Bu₄N)PF₆, (n-Bu₄N)AsF₆, (n-Bu₄N)ClO₄) are frequently used.

  • Current/Voltage Control: A constant current (galvanostatic) or a constant potential (potentiostatic) is applied to control the rate of crystal growth. Slow growth rates, achieved by applying a small, constant current, generally lead to higher quality crystals.

Step-by-Step Methodology:

  • Cell Preparation: Set up a clean, dry H-shaped electrochemical cell with platinum wire electrodes in each compartment.

  • Solution Preparation: In the anodic compartment, dissolve MDT-DTT and the supporting electrolyte (e.g., (n-Bu₄N)PF₆) in the chosen solvent. The cathodic compartment contains only the supporting electrolyte in the same solvent.

  • Electrolysis: Apply a small, constant current (typically 0.1-2.0 µA) between the two electrodes. The MDT-DTT at the anode will be oxidized to its radical cation.

  • Crystal Growth: Over a period of several days to weeks, single crystals of the radical cation salt, (MDT-DTT)ₓ(Anion)ᵧ, will grow on the surface of the anode.

  • Harvesting: Once the crystals have reached a suitable size, carefully disconnect the current, remove the anode, and wash the crystals with fresh solvent.

Diagram of the Electrochemical Crystallization Workflow:

Electro_Crystallization cluster_0 Anode Compartment cluster_1 Cathode Compartment Anode_sol MDT-DTT + Supporting Electrolyte Electrolysis Apply Constant Current Anode_sol->Electrolysis Cathode_sol Supporting Electrolyte Cathode_sol->Electrolysis Growth Crystal Growth on Anode Electrolysis->Growth Harvesting Harvest & Wash Crystals Growth->Harvesting Radical_Salt Radical Cation Salt Crystals Harvesting->Radical_Salt caption Electrochemical crystallization workflow.

Caption: Electrochemical crystallization workflow.

Characterization of MDT-DTT Based Charge-Transfer Complexes

A thorough characterization of the synthesized charge-transfer complexes is essential to understand their structure-property relationships.

Key Characterization Techniques:

  • Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise crystal structure, including the packing arrangement of the donor and acceptor molecules, intermolecular distances, and the degree of charge transfer (which can be estimated from bond lengths).[10]

  • Electrical Conductivity Measurements: Four-probe measurements on single crystals are used to determine the temperature-dependent electrical conductivity, which reveals whether the material is a metal, semiconductor, or insulator.

  • UV-Vis-NIR Spectroscopy: The appearance of a new, low-energy absorption band in the visible or near-infrared region is a hallmark of charge-transfer complex formation.[11] The energy of this band is related to the extent of charge transfer.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to changes in the electronic structure of the donor and acceptor molecules upon charge transfer. Shifts in the frequencies of certain vibrational modes, such as the C≡N stretch in TCNQ, can be used to quantify the degree of charge transfer.[12]

  • Cyclic Voltammetry: This electrochemical technique is used to determine the oxidation potentials of the donor and the reduction potentials of the acceptor, which provides insight into the driving force for charge transfer.

Expected Properties of MDT-DTT Based Charge-Transfer Complexes

The methylenedithio group in MDT-DTT is expected to influence the properties of its charge-transfer complexes in several ways:

  • Enhanced Intermolecular Interactions: The sulfur atoms in the methylenedithio group can participate in additional S···S intermolecular contacts, which can lead to a more two- or three-dimensional electronic structure, potentially suppressing the Peierls transition that is common in one-dimensional organic conductors.

  • Conformational Flexibility: The six-membered ring formed by the methylenedithio group is not planar, which can influence the packing of the molecules in the crystal lattice.

  • Tuning of Redox Properties: The electron-donating nature of the methylenedithio group can affect the oxidation potential of the MDT-DTT molecule compared to unsubstituted TTF.

Table 1: Comparison of Properties of TTF-TCNQ and a Representative MDT-TTF Derivative Complex

PropertyTTF-TCNQ(α-mtdt)[Cu(dcdmp)₂]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Stacking Motif SegregatedSegregated
Room Temp. Conductivity (σ_RT) ~500 S/cmSemiconductor (10⁻¹–10⁻⁵ S/cm range for similar salts)[5]
Charge Transfer (ρ) ~0.59~1
Reference [1][5]

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of novel charge-transfer complexes. The protocols outlined in this guide provide a solid foundation for the preparation and characterization of these materials. The unique structural and electronic features imparted by the methylenedithio group offer exciting opportunities for the rational design of new organic conductors and other functional molecular materials. Further research into the synthesis and properties of a wider range of MDT-DTT-based charge-transfer complexes will undoubtedly lead to a deeper understanding of the subtle interplay between molecular structure and bulk electronic properties in these fascinating materials.

References

  • UV-vis spectra and photographs of TTF 2 in its three stable oxidation... (n.d.). ResearchGate. [Link]

  • Crystal growth, crystal structure determination, and computational studies of a new mixed (NH4)2Mn1-xZnx(SO4)2(H2O)6 Tutton salt. (2022). PubMed. [Link]

  • Synthesis and Characterization of Charge Transfer Salts Based on [M(dcdmp)2] (M = Au, Cu and Ni) with TTF Type Donors. (2018). MDPI. [Link]

  • Preparation of metal-TCNQ charge-transfer complexes on conducting and insulating surfaces by photocrystallization. (2007). PubMed. [Link]

  • Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. (2023). National Institutes of Health. [Link]

  • Tetrathiafulvalene: the advent of organic metals. (2020). Royal Society of Chemistry. [Link]

  • A TTF–TCNQ complex: an organic charge-transfer system with extraordinary electromagnetic response behavior. (2021). Royal Society of Chemistry. [Link]

  • Charge transfer salts based on M(dcbdt)>2> complexes (M=Au and Ni). (2003). ULisboa Research Portal. [Link]

  • 4,5-dibenzoyl-1,3-dithiole-1-thione. (n.d.). Organic Syntheses Procedure. [Link]

  • Organic Single Crystals of Charge-Transfer Complexes: Model Systems for the Study of Donor/Acceptor Interactions. (2021). Wiley Online Library. [Link]

  • A TTF–TCNQ complex: an organic charge-transfer system with extraordinary electromagnetic response behavior. (2021). Royal Society of Chemistry. [Link]

  • Electronic Characterization of a Charge-Transfer Complex Monolayer on Graphene. (2011). National Institutes of Health. [Link]

  • Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlorate. (2023). MDPI. [Link]

  • Opposites Attract: Organic Charge Transfer Salts. (2018). ACS Publications. [Link]

  • Crystal growth, crystal structure determination, and computational studies of a new mixed (NH4)2Mn1–xZnx(SO4)2(H2O)6 Tutton salt. (2022). National Institutes of Health. [Link]

  • Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. (2006). CHIMIA. [Link]

  • Crystal structure of (α-mtdt)[Cu(dcdmp) 2 ] (7): (a) view along the a axis. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. (2001). ResearchGate. [Link]

  • IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. (2016). ResearchGate. [Link]

  • Electrochemical Crystallization in Aqueous Electrolytes: Unlocking the Complex Chemistry of a Seemingly Simple Molecule. (2025). ChemRxiv. [Link]

  • A Molten Salt Electrochemical Process for the Preparation of Cost-Effective p-Block (Coating) Materials. (2022). MDPI. [Link]

  • Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol. (2023). MDPI. [Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2018). MDPI. [Link]

  • Sodium 1,3-dithiole-2-thione-4,5-dithiolate. (n.d.). Grokipedia. [Link]

Sources

Application Note & Protocol: The S-Alkylation of Dithiolethiones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the S-alkylation of dithiolethiones, a critical reaction for modifying a class of sulfur-containing heterocycles of significant interest in medicinal chemistry and materials science. Dithiolethiones are recognized for their roles as hydrogen sulfide (H₂S) donors, antioxidants, and cancer chemopreventive agents.[1][2][3][4] Alkylation of the exocyclic thione sulfur atom modulates their physicochemical properties and biological activities, yielding stable dithiolium salts. This document explains the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, discusses key parameter optimization, and outlines methods for purification and characterization, grounded in established scientific principles.

Introduction and Scientific Context

Dithiolethiones, particularly 3H-1,2-dithiole-3-thiones, are a well-studied class of polysulfur-containing heterocycles.[1] Their unique chemical structure is the basis for their diverse biological activities, including the induction of Phase II cytoprotective enzymes and increasing intracellular glutathione (GSH) levels, which are crucial for cellular defense against oxidative stress.[3][4][5][6][7]

The alkylation reaction specifically targets the exocyclic sulfur atom of the thione group (C=S). This sulfur atom is nucleophilic and readily attacks electrophilic alkylating agents, such as alkyl halides. The reaction proceeds via a classic SN2 mechanism to form a stable S-alkylated 1,2-dithiolium salt. This transformation is fundamental for several reasons:

  • Modulation of Bioactivity: S-alkylation can alter the compound's ability to act as an H₂S donor or influence its interaction with biological targets.

  • Improved Solubility: Conversion to the cationic dithiolium salt often increases aqueous solubility, which is advantageous for pharmaceutical development.

  • Synthetic Intermediates: The resulting dithiolium salts are valuable intermediates for further chemical transformations.[8]

Reaction Mechanism: Nucleophilic Attack

The core of this protocol is the S-alkylation of the dithiolethione ring system. The exocyclic sulfur atom of the thione group possesses lone pairs of electrons, rendering it nucleophilic. It attacks the electrophilic carbon of an alkylating agent (e.g., methyl iodide, benzyl bromide), displacing the leaving group (e.g., I⁻, Br⁻) in a concerted SN2 fashion. The product is a resonance-stabilized 1,2-dithiolium cation, with the leaving group as the counter-ion.

Caption: S-Alkylation via an SN2 Mechanism.

Experimental Workflow and Protocol

This section details a general yet robust protocol for the S-alkylation of a dithiolethione. The workflow is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Alkylation_Workflow setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) dissolve 2. Dissolve Dithiolethione - Add Substrate - Add Anhydrous Solvent setup->dissolve cool 3. Cool Reaction - Ice Bath (0 °C) dissolve->cool add_reagent 4. Add Alkylating Agent - Add dropwise via syringe cool->add_reagent react 5. Reaction - Stir at RT - Monitor by TLC add_reagent->react workup 6. Product Isolation - Precipitate with Ether - Filter Solid react->workup Reaction Complete wash 7. Wash Product - Rinse with cold solvent workup->wash dry 8. Dry Product - High Vacuum wash->dry characterize 9. Characterization - NMR, MS, mp dry->characterize

Sources

Crafting High-Performance Thin Films from 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT)-Based Materials: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocols and underlying scientific principles for the fabrication of high-quality thin films from 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT) and its derivatives. These organosulfur compounds are of significant interest for applications in organic electronics, including conductive polymers and organic semiconductors.[1] This document provides field-proven insights and step-by-step methodologies for both vacuum- and solution-based deposition techniques, along with critical characterization methods to ensure film quality and performance.

Introduction to DMDT-Based Materials

This compound, often abbreviated as DMDT, is a versatile organosulfur compound recognized for its unique dithiole framework, which imparts significant stability and reactivity.[1] Its derivatives are key building blocks in the synthesis of novel organic molecules and materials with applications spanning organic electronics, photovoltaics, and medicinal chemistry.[1] The ability to form high-quality thin films from these materials is paramount to harnessing their electronic and optical properties in functional devices.[2][3]

The molecular structure of DMDT and its propensity for self-assembly make it an excellent candidate for creating ordered thin films, which are crucial for efficient charge transport in electronic devices. This guide will explore the practical aspects of thin film fabrication, providing researchers with the necessary protocols to achieve reproducible and high-performance films.

Pre-Deposition Protocols: Substrate Preparation

The quality of the substrate surface is a critical determinant of thin film quality. A pristine and appropriately treated substrate ensures good adhesion, uniform nucleation, and desired molecular orientation.

Protocol 2.1: Standard Substrate Cleaning

  • Initial Cleaning: Begin by sequentially sonicating the substrates (e.g., silicon wafers, glass, or ITO-coated glass) in a series of solvents to remove organic and particulate contaminants. A typical sequence is:

    • Deionized (DI) water with a mild detergent (e.g., Alconox) for 15 minutes.

    • DI water rinse (three cycles).

    • Acetone for 15 minutes.

    • Isopropanol (IPA) for 15 minutes.

  • Drying: After the final IPA sonication, thoroughly dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment (Optional but Recommended): For applications requiring a hydrophilic surface and the removal of residual organic contaminants, expose the cleaned substrates to a UV-ozone cleaner for 10-15 minutes. This step creates a high-energy, reactive surface that can improve film adhesion.

Thin Film Deposition Techniques

The choice of deposition technique significantly influences the morphology, crystallinity, and electronic properties of the resulting thin film.[4] This section details two primary methods for depositing DMDT-based materials: Vacuum Thermal Evaporation (a dry process) and Spin Coating (a solution-based process).

Vacuum Thermal Evaporation (VTE)

VTE is a physical vapor deposition (PVD) method that involves heating the source material in a high-vacuum environment until it sublimes or evaporates.[5] The vapor then travels and condenses onto a cooler substrate, forming a thin film.[5] This technique is widely used for depositing small molecule organic semiconductors due to the high purity and precise thickness control it offers.[5][6]

Causality: The high vacuum (typically < 5 x 10⁻⁶ mbar) is essential to prevent the oxidation or contamination of the organic material and to ensure a long mean free path for the evaporated molecules, leading to uniform deposition.[4] The evaporation temperature of organic materials is often below 500°C, necessitating precise temperature control to prevent decomposition.[4]

Protocol 3.1.1: VTE of DMDT-Based Films

  • System Preparation:

    • Ensure the deposition chamber is clean.

    • Load the DMDT source material into a suitable evaporation source, such as a low-temperature effusion cell or a baffled boat.

    • Mount the prepared substrates onto the substrate holder.

  • Pump-Down:

    • Initiate the pumping sequence to achieve a base pressure in the range of 10⁻⁶ to 10⁻⁷ mbar. This typically involves a roughing pump followed by a high-vacuum pump like a diffusion or turbomolecular pump.[7]

  • Deposition:

    • Once the desired base pressure is reached, begin to slowly ramp up the temperature of the evaporation source. A slow ramp rate is crucial to prevent thermal decomposition of the organic material.[4]

    • Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is 0.1-1.0 Å/s.

    • Control the substrate temperature to influence film morphology. This parameter needs to be optimized for the specific DMDT derivative.

  • Cool-Down and Venting:

    • After achieving the desired film thickness, close the shutter and ramp down the source temperature.

    • Allow the system to cool before slowly venting the chamber with an inert gas like nitrogen.

Table 1: Typical VTE Parameters for Organic Thin Films

ParameterTypical RangeRationale
Base Pressure< 5 x 10⁻⁶ mbarMinimizes contamination and molecular scattering.[4]
Deposition Rate0.1 - 2.0 Å/sSlower rates can lead to more ordered film growth.
Source TemperatureMaterial DependentMust be below the decomposition temperature.[4]
Substrate TemperatureRoom Temp. to 150 °CInfluences molecular diffusion and film crystallinity.
Solution-Based Deposition: Spin Coating

Spin coating is a widely used technique for depositing thin films from solution due to its simplicity, low cost, and ability to produce uniform films.[8] The process involves dispensing a solution of the material onto a spinning substrate.

Causality: The final film thickness is determined by the balance between the centrifugal force driving the solution off the substrate and the viscous forces resisting this flow. Solvent evaporation during the spinning process solidifies the film. The choice of solvent and the spin speed are therefore critical parameters.

Protocol 3.2.1: Spin Coating of DMDT-Based Films

  • Solution Preparation:

    • Dissolve the DMDT-based material in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) to the desired concentration. Sonication may be required to ensure complete dissolution.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Deposition:

    • Place the prepared substrate on the spin coater chuck and ensure it is centered.

    • Dispense a sufficient amount of the solution to cover the substrate surface.

    • Start the spin coater. A typical two-step process is often used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Annealing:

    • After spinning, the film may contain residual solvent. A post-deposition annealing step on a hotplate is often necessary. The annealing temperature and time should be carefully optimized to improve film ordering and remove solvent without causing thermal degradation.

Table 2: Key Parameters for Spin Coating

ParameterInfluence on FilmRationale
Solution ConcentrationDirectly impacts thicknessHigher concentration generally leads to thicker films.
Spin SpeedInversely impacts thicknessHigher speeds result in thinner films.
Solvent VolatilityAffects drying rate and morphologyA balance is needed for uniform film formation.
Annealing TemperatureImproves crystallinityPromotes molecular rearrangement and solvent removal.

Thin Film Characterization

Thorough characterization is essential to understand the properties of the deposited films and to correlate them with device performance.[9]

4.1. Structural and Morphological Characterization

  • Atomic Force Microscopy (AFM): Provides high-resolution images of the film's surface topography, allowing for the determination of surface roughness and grain size.[10]

  • X-ray Diffraction (XRD): Used to determine the crystallinity and molecular orientation within the film.[10] Grazing incidence XRD (GIXD) is particularly useful for thin films.[11]

  • Scanning Electron Microscopy (SEM): Offers high-resolution imaging of the surface morphology.[9][10]

4.2. Optical and Chemical Characterization

  • UV-Vis Spectroscopy: A straightforward method for analyzing the optical properties of the film, such as absorption and transparency.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Detects functional groups and molecular bonding, confirming the chemical integrity of the deposited material.[10][12]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information on the elemental composition and chemical states of the top few nanometers of the film.[9][10][12]

4.3. Electrical Characterization

For applications in organic electronics, electrical characterization is crucial. This is often performed by fabricating simple device structures like organic field-effect transistors (OFETs) to measure parameters such as charge carrier mobility.

Workflow and Logic Diagrams

Diagram 1: General Workflow for Thin Film Fabrication and Characterization

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_char Characterization sub_prep Substrate Cleaning vte Vacuum Thermal Evaporation sub_prep->vte spin Spin Coating sub_prep->spin sol_prep Material Solution Preparation (for Solution Methods) sol_prep->spin anneal Thermal Annealing vte->anneal spin->anneal morph Morphological (AFM, SEM) anneal->morph struct Structural (XRD) anneal->struct opt Optical/Chemical (UV-Vis, FTIR, XPS) anneal->opt elec Electrical anneal->elec

Caption: Workflow for thin film fabrication.

Diagram 2: Decision Logic for Deposition Method Selection

G node_material Material Properties node_vte Vacuum Thermal Evaporation node_material->node_vte Thermally Stable, Low Solubility node_solution Solution-Based Methods (e.g., Spin Coating) node_material->node_solution Soluble node_device Device Requirements node_device->node_vte High Purity, Multilayer Devices node_device->node_solution Simple, Single Layer node_scale Scalability node_scale->node_vte Batch Processing node_scale->node_solution Potential for Roll-to-Roll

Caption: Decision logic for deposition method.

Conclusion

The successful fabrication of high-quality thin films from this compound-based materials is a multi-step process that requires careful attention to detail, from substrate preparation to post-deposition treatment. By following the protocols outlined in this guide and understanding the underlying scientific principles, researchers can reproducibly create films with tailored properties for a variety of applications in organic electronics and beyond. The provided characterization techniques are essential for validating film quality and for establishing structure-property relationships that will drive future material and device innovation.

References

  • After Café Series I: Characterization of Organic Thin Films and Surfaces - YouTube. (2023, October 9). Retrieved from [Link]

  • Characterization Techniques for Thin Film Organic Coatings Lab In US. (2025, September 18). Retrieved from [Link]

  • Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Characterization of thin film properties and quality - Surface Science Study Guide 2024. (n.d.). Retrieved from [Link]

  • Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy - AZoM. (2017, November 15). Retrieved from [Link]

  • Thin Film Deposition by Thermal Evaporation. (n.d.). Retrieved from [Link]

  • Thin Films Deposition of Organic Materials - VacCoat. (2019, September 25). Retrieved from [Link]

  • VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS - www-solar. (n.d.). Retrieved from [Link]

  • Feasible organic thin-film deposition architecture for large-area organic electronics by roller vacuum thermal evaporation - AIP Publishing. (2011, October 31). Retrieved from [Link]

  • An Introduction to Thermal Evaporation Deposition in Thin Film Technology. (2023, October 10). Retrieved from [Link]

  • (PDF)[11][12]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione - ResearchGate. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). (2025, August 7). Retrieved from [Link] 15.[11][12]Dithiolo[4,5-d][11][12]dithiole-5-thione | C4H2S5 - PubChem. (n.d.). Retrieved from [Link]

  • Thin Film Deposition: Solution Based Approach - ResearchGate. (n.d.). Retrieved from [Link]

  • Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Grokipedia. (n.d.). Retrieved from [Link]

  • Solid Materials Discovery for Thin Films, Oxide Catalysts, and Polymer Sealants. (n.d.). Retrieved from [Link]

  • Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia. (n.d.). Retrieved from [Link]

  • Structure and Corrosion Behavior of TiO 2 Thin Films Deposited by ALD on a Biomedical Magnesium Alloy - MDPI. (n.d.). Retrieved from [Link]

Sources

The Emerging Role of 4,5-Methylenedithio-1,3-dithiole-2-thione in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sulfur-Rich Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique chemical properties and diverse biological activities is perpetual. 4,5-Methylenedithio-1,3-dithiole-2-thione (MDDT), a sulfur-rich heterocyclic compound, has emerged from the realm of materials science to present itself as a compelling, yet underexplored, platform for the design of new therapeutic agents. While historically utilized as a precursor for organic conductors and tetrathiafulvalene (TTF) derivatives, the inherent chemical functionalities of the dithiolethione core suggest a significant potential for applications in drug discovery.[1]

This guide provides an in-depth analysis of MDDT and its related dithiolethione isomers as a pharmacophore. We will explore the established biological activities of this class of compounds, detail synthetic strategies for derivatization, and provide actionable protocols for researchers in drug development. The central hypothesis is that the dithiolethione scaffold, exemplified by MDDT, can be leveraged to create novel therapeutics, particularly in the areas of cancer chemoprevention, inflammation, and cytoprotection.

The Dithiolethione Pharmacophore: A Triad of Therapeutic Actions

The medicinal chemistry potential of the dithiolethione core, shared by MDDT and its isomers like the well-studied 1,2-dithiole-3-thiones, is rooted in three primary mechanisms of action. Understanding these provides the rationale for designing new drug candidates based on the MDDT scaffold.

Induction of Phase II Detoxifying Enzymes via Nrf2 Activation

A primary and well-documented therapeutic action of dithiolethiones is their ability to potently induce the expression of Phase II detoxifying and antioxidant enzymes.[1][2][3][4][5] This effect is mediated through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[1][4]

Mechanism of Action: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Dithiolethiones, being electrophilic, are thought to react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[1][5]

Key Phase II Enzymes Induced:

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): Detoxifies harmful quinones and reduces oxidative stress.[4]

  • Glutathione S-transferases (GSTs): Catalyze the conjugation of glutathione to a wide variety of electrophilic carcinogens, rendering them more water-soluble and easily excretable.[1]

  • Heme oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant functions.

This Nrf2-mediated induction of a robust cytoprotective response is the foundation for the observed cancer chemopreventive effects of dithiolethiones like Oltipraz and Anethole dithiolethione (ADT).[4][6]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTT Dithiolethione (e.g., MDDT derivative) Keap1_Nrf2 Keap1-Nrf2 Complex DTT->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to PhaseII_Genes Phase II Enzyme Genes (NQO1, GST, etc.) ARE->PhaseII_Genes Activates Transcription

Caption: Nrf2 Activation Pathway by Dithiolethiones.

Hydrogen Sulfide (H₂S) Donation

A growing body of evidence highlights the role of 1,2-dithiole-3-thiones as donors of hydrogen sulfide (H₂S), a gasotransmitter with significant signaling functions in the cardiovascular, nervous, and immune systems.[7][8][9][10][11] H₂S exerts a range of effects including anti-inflammatory, antioxidant, and vasodilatory actions. The ability to slowly release H₂S in a biological environment makes dithiolethiones attractive for therapeutic applications where sustained H₂S levels are beneficial. The expected mechanism of action for some derivatives is that they may release H₂S, which plays a crucial role in various biological systems.[12]

Enzyme Inhibition

Beyond induction of gene expression, certain dithiolethione derivatives have been shown to act as direct enzyme inhibitors. For instance, specifically designed 1,2-dithiole-3-thiones have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[13] This suggests that the dithiolethione scaffold can be tailored to fit into the active sites of specific enzymes, opening up possibilities for developing targeted inhibitors for a range of diseases. Additionally, some dithiolethiones have shown inhibitory activity against S6K1, a kinase involved in insulin signaling pathways.[14]

Application Notes: Leveraging MDDT in Drug Discovery Programs

Given the established biological activities of the dithiolethione pharmacophore, MDDT represents a valuable starting point for generating novel drug candidates. Its symmetric structure and the reactivity of the thione group provide clear handles for chemical modification.

Application Area 1: Cancer Chemoprevention and Cytoprotection

The most promising application for MDDT derivatives is in the development of agents for cancer chemoprevention, particularly for bladder cancer, where some dithiolethiones have shown organ-specific activity.[1][2]

Drug Design Strategy: The core MDDT scaffold can be considered a pharmacophore for Nrf2 activation. The goal of a medicinal chemistry campaign would be to append functional groups to the methylene bridge or to modify the thione group to enhance potency, modulate pharmacokinetic properties (ADME), and improve organ specificity.

Proposed Synthetic Workflow:

Caption: Workflow for Developing MDDT-based Nrf2 Activators.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of the Dithiolethione Core

The exocyclic sulfur atom of the thione group is a primary site for chemical modification. One common reaction is the conversion to a dithiol-2-ylidene moiety, which can then be coupled with other molecules. This protocol is adapted from established methods for related dithiolethiones.

Objective: To create a library of MDDT derivatives by modifying the thione group for structure-activity relationship (SAR) studies.

Materials:

  • This compound (MDDT)

  • Triethyl phosphite

  • Various aldehydes or ketones (R¹R²C=O)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve MDDT (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Coupling Reaction: Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Thione Coupling: Slowly add triethyl phosphite (1.5 eq) to the reaction mixture. The triethyl phosphite acts as a coupling agent, facilitating the desulfurization and formation of a new C=C double bond.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired dithiol-2-ylidene derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the sulfur-containing compounds and the phosphite reagent.

  • Anhydrous Toluene: Prevents hydrolysis of the phosphite reagent and ensures a high reaction temperature for efficient coupling.

  • Triethyl Phosphite: A common and effective reagent for the reductive coupling of thiones to form alkenes.

  • Column Chromatography: Essential for separating the desired product from unreacted starting materials and byproducts, such as triethyl phosphorothioate.

Protocol 2: In Vitro Evaluation of Nrf2 Activation

This protocol describes a cell-based reporter assay to quantify the ability of newly synthesized MDDT derivatives to activate the Nrf2 pathway.

Objective: To determine the potency of MDDT derivatives as Nrf2 activators.

Materials:

  • Hepa1c1c7 cells (or another suitable cell line) stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • MDDT derivatives dissolved in DMSO (stock solutions).

  • Luciferase Assay System (e.g., Promega).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the MDDT derivatives and a positive control (e.g., Oltipraz) in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the cells for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a constitutively expressed reporter like Renilla luciferase). Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration. Calculate the EC₅₀ (the concentration required to achieve 50% of the maximal response) for each compound.

Self-Validation System:

  • Positive Control: The inclusion of a known Nrf2 activator like Oltipraz validates that the assay system is responsive.

  • Vehicle Control: Wells treated with DMSO-containing medium only establish the baseline luciferase activity.

  • Viability Assay: Running a parallel cytotoxicity assay ensures that the observed increase in luciferase activity is not an artifact of cell death.

Quantitative Data Summary

The following table summarizes the biological activities of well-known 1,2-dithiole-3-thiones, providing a benchmark for the expected potency of novel derivatives designed from the MDDT scaffold.

Compound NameBiological ActivityTarget Pathway/EnzymePotency (IC₅₀/EC₅₀)Reference
Oltipraz Cancer ChemopreventionNrf2 Activation / Phase II Enzyme Induction~30 µM (for NQO1 induction)[4][5]
Anethole Dithiolethione (ADT) Cancer Chemoprevention, H₂S DonorNrf2 Activation, H₂S ReleasePotent Nrf2 Activator[15][16][17]
5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,2-dithiole-3-thione Anti-inflammatoryCOX-2 InhibitionIC₅₀ = 0.2 µM[13]
5,6-dihydrocyclopenta[c]-1,2-dithiole-3(4H)-thione (CPDT) Cancer ChemopreventionNrf2 Activation / NQO1 Induction~0.5 µM (for NQO1 induction)[4]

Conclusion and Future Directions

This compound (MDDT) stands as a promising, yet largely untapped, scaffold for medicinal chemistry. The wealth of data on the biological activities of the isomeric 1,2-dithiole-3-thiones provides a strong rationale for exploring MDDT derivatives as a new class of therapeutic agents. The ability to induce a powerful cytoprotective response via Nrf2 activation, coupled with potential for H₂S donation and direct enzyme inhibition, marks the dithiolethione core as a privileged pharmacophore.

Future research should focus on the systematic synthesis and screening of MDDT derivative libraries. Key objectives will be to establish robust structure-activity relationships, optimize ADME properties, and evaluate the efficacy of lead compounds in relevant preclinical models of cancer and inflammatory diseases. The protocols and strategies outlined in this guide offer a foundational framework for researchers to unlock the full therapeutic potential of this versatile sulfur-containing heterocycle.

References

  • Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399–2403. [Link]

  • Liby, K. T., Yore, M. M., & Sporn, M. B. (2007). Triterpenoids and rexinoids as multifunctional agents for the prevention and treatment of cancer. Nature Reviews Cancer, 7(5), 357–369. [Link]

  • Kensler, T. W., Egner, P. A., Agyeman, A. S., Visvanathan, K., Groopman, J. D., Chen, J. G., ... & Jacobson, L. P. (2013). Keap1–nrf2 signaling: a target for cancer prevention by sulforaphane. Food and Chemical Toxicology, 61, 11–17. [Link]

  • Dinkova-Kostova, A. T., & Talalay, P. (2010). Dithiolethiones for cancer chemoprevention: where do we stand?. Critical reviews in oncogenesis, 15(3-4). [Link]

  • Whiteman, M., & Winyard, P. G. (2013). Hydrogen sulfide and its sources: a chemical and biological perspective. The Journal of steroid biochemistry and molecular biology, 136, 17–28. [Link]

  • Al-Rawi, O. F., Abdul-Rida, S. M., & Ali, A. M. (2019). Synthesis of new 1, 2 dithiol 3-thione fluoroquinolone esters possessing anticancer activity in-vitro. Iraqi Journal of Veterinary Sciences, 33(2), 315-320. [Link]

  • Zanatta, S. D., Manallack, D. T., Jarrott, B., & Williams, S. J. (2009). Synthesis and evaluation of dithiolethiones as novel cyclooxygenase inhibitors. Bioorganic & medicinal chemistry letters, 19(2), 459-461. [Link]

  • Li, L., Whiteman, M., & Moore, P. K. (2009). Hydrogen sulfide: a novel gasotransmitter in the cardiovascular system. Trends in pharmacological sciences, 30(2), 84-90. [Link]

  • Ansari, M. I., Khan, M. M., Saquib, M., Khatoon, S., & Hussain, M. K. (2018). Dithiolethiones: A privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1241-1260. [Link]

  • Zhao, Y., Biggs, T. D., & Xian, M. (2014). Hydrogen sulfide (H2S) releasing agents: chemistry and biological applications. Chemical Communications, 50(80), 11788-11805. [Link]

  • Kensler, T. W., Chen, J. G., Egner, P. A., Fahey, J. W., Jacobson, L. P., Stephenson, K. K., ... & Groopman, J. D. (2005). Effects of glucoraphanin-rich broccoli sprouts on urinary levels of aflatoxin-DNA adducts and dithiocarbamates in a human population from Qidong, China. Cancer epidemiology, biomarkers & prevention, 14(11), 2605-2613. [Link]

  • Kensler, T. W., Wakabayashi, N., & Biswal, S. (2007). Cell survival responses to environmental stresses via the Keap1-Nrf2-ARE pathway. Annual review of pharmacology and toxicology, 47, 89-116. [Link]

  • Egner, P. A., Kensler, T. W., Chen, J. G., Gange, S. J., Groopman, J. D., & Prochaska, H. J. (2001). Role of phase 2 enzyme induction in chemoprotection by dithiolethiones. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 480, 299-307. [Link]

  • Fiorino, F., Severino, B., Magli, E., Corvino, A., Perissutti, E., Santagada, V., ... & Caliendo, G. (2021). H2S Donors and Their Use in Medicinal Chemistry. Biomolecules, 11(12), 1899. [Link]

  • Kim, Y. M., Kim, H. J., Kim, J. W., & Ha, K. S. (2011). The compounds containing 1, 2-dithiole-3-thione as a pharmacophore inhibit S6K1 activity and thereby protect the ability of insulin to induce GSK3 phosphorylation. The Journal of biological chemistry, 286(1), 253-263. [Link]

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1, 2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]

  • Shaikh, A. A., & Shrivastava, B. (2022). ANETHOLE: A CHEMICAL REVIEW. Ideal Publication. [Link]

  • Pompella, A., & Corti, A. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Antioxidants, 9(10), 923. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and process development professionals optimize their synthetic protocols, improve yields, and ensure high product purity.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most reliable and common route involves the initial reduction of carbon disulfide (CS₂) with an alkali metal to form a key dithiolate intermediate. This intermediate is then stabilized as a zincate salt, which is subsequently alkylated with a methylene source (e.g., dihalomethane) to form the desired heterocyclic product. This method is favored due to the stability and ease of handling of the zincate complex compared to the highly air-sensitive alkali metal dithiolates[1].

The overall transformation is outlined below. Success hinges on the precise execution of each step, particularly regarding the exclusion of atmospheric oxygen and moisture.

cluster_0 Step 1: Dithiolate Formation cluster_1 Step 2: Zincate Salt Stabilization cluster_2 Step 3: Ring Formation CS2 Carbon Disulfide (CS₂) Dithiolate Na₂C₃S₅ (Sodium 1,3-dithiole-2-thione-4,5-dithiolate) CS2->Dithiolate Reduction in dry DMF/THF Na Sodium Metal Na->Dithiolate Zincate [Et₄N]₂[Zn(C₃S₅)₂] (Stable Zincate Salt) Dithiolate->Zincate Complexation ZnCl2 Zinc Chloride (ZnCl₂) ZnCl2->Zincate Et4NBr Tetraethylammonium Bromide Et4NBr->Zincate Product This compound Zincate->Product Alkylation in Acetone/THF CH2X2 Dihalomethane (e.g., CH₂Br₂) CH2X2->Product

Caption: General synthesis pathway for this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low, or I'm getting no product at all. What are the most likely causes?

Low or no yield is the most common problem, often stemming from issues in the initial, highly sensitive reduction step.

A1: Potential Causes & Solutions

  • Atmospheric Contamination: The sodium dithiolate intermediate (Na₂C₃S₅) is extremely sensitive to air and moisture[1]. Oxygen will oxidize the dithiolate, while water will protonate it, preventing the desired subsequent reactions.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. The entire reaction, from the addition of sodium to the formation of the stable zincate salt, must be conducted under a strictly inert atmosphere (Nitrogen or Argon). Use techniques like a Firestone valve or Schlenk line[1]. Solvents must be anhydrous.

  • Reagent Quality & Reactivity:

    • Sodium Metal: The surface of the sodium metal may be coated with an oxide or hydroxide layer, which will inhibit its reaction.

      • Solution: Use freshly cut sodium shavings or melt the sodium under an inert atmosphere to expose a clean, reactive surface[1].

    • Carbon Disulfide (CS₂): Impurities in CS₂ can interfere with the reaction.

      • Solution: Use freshly distilled CS₂ for best results. Caution: CS₂ is highly toxic and flammable and should be handled in an efficient fume hood[1].

  • Incorrect Temperature Control: The initial reduction is exothermic. If the temperature rises uncontrollably, it can lead to side reactions and decomposition.

    • Solution: Maintain the reaction temperature with an ice bath or cryostat during the addition of CS₂ to the sodium dispersion. Add the CS₂ slowly and dropwise to manage the exotherm.

  • Poor Mixing: In the heterogeneous reaction between solid sodium and dissolved CS₂, inefficient stirring can lead to localized overheating and incomplete reaction.

    • Solution: Use a high-torque mechanical stirrer, especially for larger-scale reactions, to ensure the sodium is well-dispersed in the solvent[1]. A magnetic stir bar may be insufficient.

start Low / No Yield q1 Was a strict inert atmosphere maintained? start->q1 q2 Are reagents pure and active? q1->q2 Yes sol1 Solution: Use oven-dried glassware, an inert gas line (N₂/Ar), and anhydrous solvents. q1->sol1 No q3 Was temperature controlled during CS₂ addition? q2->q3 Yes sol2 Solution: Use freshly cut sodium. Use distilled CS₂. q2->sol2 No q4 Was stirring vigorous and effective? q3->q4 Yes sol3 Solution: Use an ice bath and add CS₂ dropwise. q3->sol3 No sol4 Solution: Use a mechanical stirrer for efficient dispersion. q4->sol4 No end Yield should improve q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting flowchart for low product yield.

Q2: The crude product is a dark, oily tar instead of a solid. How can I fix this?

A2: Potential Causes & Solutions

The formation of oils or tars typically points to polymerization, side reactions, or the presence of significant impurities.

  • Side Reactions with Dihalomethane: Dihalomethanes are reactive electrophiles. Using an excessive amount or adding them at too high a temperature can lead to oligomerization or reactions with the solvent.

    • Solution: Use a stoichiometry of approximately 1.0-1.1 equivalents of the dihalomethane. Add it slowly to the solution of the zincate salt at room temperature. Avoid excessive heating during the alkylation step.

  • Residual Starting Materials: If the conversion from the zincate salt to the final product is incomplete, the ionic zincate salt can contaminate the organic product, leading to a non-crystalline, oily mixture.

    • Solution: Allow the alkylation reaction sufficient time to proceed to completion (this can be monitored by TLC). After the reaction, a proper aqueous workup is essential to remove all inorganic salts.

  • Purification Strategy: The crude product will inevitably contain some byproducts. Attempting to rotovap directly to a solid may result in an oil if impurities are present.

    • Solution: After the workup, dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane or chloroform) and attempt to precipitate the product by adding a non-polar solvent like hexanes. If this fails, column chromatography on silica gel is the most effective method for obtaining a pure, crystalline solid.

Q3: I'm having difficulty with the purification by recrystallization. What are the best solvents?

A3: Recommended Solvents & Techniques

The target molecule is a sulfur-rich, relatively non-polar compound.

  • Single Solvent Recrystallization: Toluene or xylene are often good choices. Dissolve the crude product in the minimum amount of hot solvent, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Two-Solvent Recrystallization: A common and effective method is to dissolve the compound in a good solvent like dichloromethane (DCM) or chloroform (CHCl₃) and then slowly add a poor solvent like hexanes or methanol until the solution becomes persistently cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.

MethodGood Solvent (for dissolving)Poor Solvent (for precipitating)Notes
Single Solvent Toluene, Xylene, Carbon DisulfideN/AHeat to dissolve, then cool slowly. Use in a fume hood.
Two-Solvent Dichloromethane, ChloroformHexanes, Methanol, EthanolDissolve in minimal "good" solvent, add "poor" solvent until cloudy, then cool.

Frequently Asked Questions (FAQ)

  • Q: Why is the zincate salt intermediate used instead of the sodium salt for the alkylation step?

    • A: The primary reason is stability. The sodium salt (Na₂C₃S₅) is highly air-sensitive and pyrophoric, making it difficult to handle and store[1]. In contrast, the tetraethylammonium zincate salt ([Et₄N]₂[Zn(C₃S₅)₂]) is a stable, weighable red powder that is completely stable in air, dramatically improving the reproducibility and safety of the procedure[1].

  • Q: What analytical techniques should I use to confirm the identity and purity of my final product?

    • A: A combination of techniques is recommended. ¹H NMR should show a characteristic singlet for the methylene bridge protons (-S-CH₂-S-). ¹³C NMR will confirm the number of unique carbon atoms. Mass Spectrometry (EI or ESI) should show the correct molecular ion peak. Finally, the melting point of the pure compound should be sharp and match literature values.

  • Q: Can I use dichloromethane or diiodomethane instead of dibromomethane as the methylene source?

    • A: Yes, but the reactivity varies. The reactivity order for the halide leaving group is I > Br > Cl. Diiodomethane will react fastest but is more expensive and less stable. Dichloromethane will react much more slowly and may require heating, which can increase the chance of side reactions. Dibromomethane often provides a good balance of reactivity and control at room temperature.

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is an excellent tool. The zincate starting material is a colored, ionic salt and will remain at the baseline on a silica gel plate. The final product is a much less polar organic molecule and will have a distinct Rƒ value. By spotting the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product spot, indicating when the reaction is complete.

References

  • Synthesis of 1,3-dithiole-2-thiones and tetrathiafulvalenes using oligo-(1,3-dithiole-2,4,5-trithione). (Review). (2006). Chemistry of Heterocyclic Compounds, 42, 423. [Link]

  • Synthesis and Characterization of Two Different 1,3-Dithiole-2-thiones as the Precursors of TTF Donor Molecule. (2014). Bulletin of the Korean Chemical Society, 35(5), 1379-1382. [Link]

  • 4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses, Coll. Vol. 9, p.357 (1998); Vol. 72, p.238 (1995). [Link]

  • [2][3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. (2022). Synthesis, 54(08), 1817-1822. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit r/chemistry. [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2021). Organic Process Research & Development, 25(6), 1433–1441. [Link]

Sources

common side reactions and byproducts in dithiolethione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dithiolethione Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of 3H-1,2-dithiole-3-thiones and related scaffolds. Dithiolethiones are a critical class of sulfur-containing heterocycles with significant therapeutic potential, acting as potent inducers of phase II detoxification enzymes and cellular antioxidants like glutathione[1][2][3][4][5].

However, their synthesis is not without challenges. The use of aggressive sulfurizing agents under high-temperature conditions can lead to a variety of side reactions and complex purification issues. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Yield of the Desired Dithiolethione

You've run the reaction, but TLC/LC-MS analysis shows little to no formation of the target product.

Potential Causes & Solutions
  • Inefficient Sulfurization: The most common synthesis route involves the sulfurization of 1,3-dicarbonyl compounds (or their equivalents) using reagents like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent (LR)[6][7]. The reactivity of these agents can be highly variable.

    • Causality: P₄S₁₀ and LR function by converting carbonyl groups to thiocarbonyls[8][9]. This process can be sluggish if the carbonyl is electron-deficient or sterically hindered. Furthermore, P₄S₁₀ can generate highly electrophilic phosphorus species that may lead to side reactions instead of the desired thionation.

    • Solution: An efficient and high-yielding modern protocol developed by Curphey involves the use of P₄S₁₀ and elemental sulfur in the presence of hexamethyldisiloxane (HMDO)[6][7]. HMDO acts as a scavenger for reactive phosphorus byproducts, converting them into benign silylated phosphates and thereby improving the yield of the dithiolethione[6][7]. The presence of elemental sulfur is also often beneficial, though its exact mechanistic role is not fully understood[6].

  • Substrate Incompatibility: Not all starting materials are suitable for these reaction conditions.

    • Causality: Certain functional groups can be degraded by the harsh, high-temperature conditions or react preferentially with the sulfurizing agent.

    • Solution: Review the known limitations of your chosen substrate class. For example, when using dialkyl malonates, derivatives containing 2-bromo or 2-nitro substituents typically fail to produce the desired dithiolethiones. Similarly, esters derived from secondary alcohols often result in poor yields[6][7].

    Substrate TypeCompatible Substituents (at C-2)Incompatible Substituents (at C-2)
    Dialkyl MalonatesMe, Ph, Bn, OMe, ClBr, NO₂
    3-OxoestersAryl, Pyrazinyl(Yields may be low for some heterocycles)
    Alcohol moiety of estersPrimary AlcoholsSecondary Alcohols
  • Reagent Quality and Stoichiometry: Old reagents or incorrect ratios can halt the reaction.

    • Causality: Lawesson's Reagent and P₄S₁₀ can degrade upon exposure to moisture. P₄S₁₀, in particular, can hydrolyze to produce phosphoric acid and hydrogen sulfide, reducing its efficacy.

    • Solution: Use freshly opened or properly stored reagents. Perform a preliminary small-scale reaction to optimize the stoichiometry for your specific substrate. While a 1:1 molar ratio of substrate to sulfurizing agent is a common starting point, optimization is often necessary.

Workflow: Diagnosing Low Yield

Caption: Troubleshooting workflow for low-yield dithiolethione synthesis.

Issue 2: Complex Product Mixture and Unexpected Byproducts

The reaction works, but produces multiple spots on TLC or peaks in LC-MS, making isolation of the desired product difficult.

Potential Causes & Solutions
  • Ring Transformation Reactions: The 1,2-dithiole-3-thione core can undergo rearrangements and cycloadditions.

    • Causality: Under thermal conditions, 1,2-dithiole-3-thiones can react with activated alkynes or alkenes via 1,3-dipolar cycloaddition to form other heterocyclic systems, such as 1,3-dithioles[6][7][10]. This is particularly relevant if your starting material or intermediates contain such functionalities.

    • Solution: Carefully control the reaction temperature and minimize reaction time. If the starting material contains reactive π-systems, consider protecting them or choosing an alternative synthetic route.

  • Incomplete Thionation or Dimerization: The reaction may stall at an intermediate stage or intermediates may dimerize.

    • Causality: Insufficient sulfurizing agent or reaction time can lead to the formation of monothionated intermediates (e.g., thioketones from diketones) which may be stable or react further to form dimers or other byproducts[11].

    • Solution: Increase the equivalents of the sulfurizing agent and/or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to identify the optimal endpoint before byproduct formation becomes significant.

Diagram: Desired Pathway vs. Side Reaction

ReactionPathways cluster_main Desired Synthesis Pathway cluster_side Common Side Reaction A 1,3-Dicarbonyl B Thionation & Cyclization A->B + P4S10/S8 C 1,2-Dithiole-3-thione (Product) B->C D 1,2-Dithiole-3-thione E 1,3-Dipolar Cycloaddition D->E + Alkyne F 1,3-Dithiole Byproduct E->F

Caption: Main synthesis pathway versus a common cycloaddition side reaction.

Issue 3: Purification is Difficult

The desired product is present, but cannot be separated from impurities.

Potential Causes & Solutions
  • Phosphorus Byproducts: The most common purification challenge arises from phosphorus-containing byproducts from Lawesson's Reagent or P₄S₁₀.

    • Causality: These byproducts are often polar and can co-elute with the dithiolethione product during standard silica gel column chromatography[12].

    • Solution:

      • Aqueous Workup: A thorough aqueous workup can help remove some of the more water-soluble byproducts. Quenching the reaction with a saturated solution of NaHCO₃ or K₂CO₃ can help decompose excess reagent[1].

      • Alternative Chromatography: If co-elution persists on silica, switch to a different stationary phase. Alumina (neutral or basic) can offer different selectivity.

      • Recrystallization: Dithiolethiones are often crystalline solids. Recrystallization from a suitable solvent system (e.g., toluene, xylene, ethanol) can be a highly effective method for removing amorphous byproducts.

  • Residual Elemental Sulfur: Reactions employing elemental sulfur can leave a significant excess that is difficult to remove.

    • Causality: Elemental sulfur (S₈) is highly soluble in many common organic solvents used for chromatography (e.g., hexane, dichloromethane) and can streak across the entire column.

    • Solution:

      • Trituration: Before chromatography, attempt to triturate the crude solid with a solvent in which the product is sparingly soluble but sulfur is soluble, such as cold carbon disulfide (use with extreme caution in a fume hood) or diethyl ether.

      • Sulfite Wash: Washing a solution of the crude product with aqueous sodium sulfite (Na₂SO₃) can convert elemental sulfur to the water-soluble thiosulfate ion, though this reaction can be slow.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which sulfurizing agent should I use: P₄S₁₀ or Lawesson's Reagent?

A: The choice depends on your substrate, budget, and reaction scale.

FeaturePhosphorus Pentasulfide (P₄S₁₀)Lawesson's Reagent (LR)
Reactivity More aggressive, often requires higher temperatures[8].Milder, often proceeds at lower temperatures[8].
Yields Can be lower due to side reactions, but improved with HMDO[6][7].Often provides better yields for sensitive substrates[7].
Cost Significantly cheaper.More expensive.
Workup Can be challenging due to phosphorus byproducts.Also produces phosphorus byproducts that can complicate purification[12].
Best For Robust substrates, large-scale synthesis where cost is a factor. The P₄S₁₀/S₈/HMDO system is highly effective for 3-oxoesters[6][7].Sensitive or complex substrates, smaller-scale reactions where yield is prioritized over cost.

Lawesson's Reagent works through a reactive dithiophosphine ylide intermediate, which forms a thiaoxaphosphetane with the carbonyl group, subsequently collapsing in a manner similar to a Wittig reaction to yield the thiocarbonyl[8][13]. P₄S₁₀ has a more complex and varied reactivity profile[11].

Q2: What is the general mechanism of dithiolethione formation from a β-ketoester?

A: The reaction is a complex, multi-step process. While the exact sequence can vary, a plausible mechanism involves:

  • Thionation: The sulfurizing agent (e.g., from P₄S₁₀ or LR) converts both the ketone and ester carbonyls into thiocarbonyls (a thioketone and a dithioester).

  • Enethiol Tautomerization: The resulting 1,3-dithio-dicarbonyl compound can tautomerize to an enethiol.

  • Cyclization & Oxidation: An intramolecular nucleophilic attack of one sulfur onto the other thiocarbonyl, followed by oxidative S-S bond formation (often facilitated by elemental sulfur in the reaction mixture), leads to the formation of the stable 1,2-dithiole ring.

Q3: My product appears to be decomposing on the rotovap or during chromatography. Why?

A: While the dithiolethione core is generally stable, some derivatives can be thermally labile or sensitive to acidic conditions. Silica gel is weakly acidic and can catalyze the decomposition of sensitive compounds. If you suspect decomposition, minimize heat during solvent removal and consider using a neutralized silica gel or switching to neutral alumina for chromatography.

Part 3: Key Experimental Protocols

Protocol: Synthesis of 5-methyl-3H-1,2-dithiole-3-thione via the Curphey Method[1]

This protocol is adapted from a procedure for synthesizing dithiolethiones from β-ketoesters, which is known for its efficiency and improved workup[1][6][7].

Materials:

  • Ethyl acetoacetate (β-oxo ester)

  • Elemental Sulfur (S₈)

  • Phosphorus Pentasulfide (P₄S₁₀) - Note: P₄S₁₀ is often used in literature, though the reference specifies P₂O₅. P₄S₁₀ is the standard thionating agent in this context.

  • Hexamethyldisiloxane (HMDO)

  • Toluene

  • Saturated aqueous Potassium Carbonate (K₂CO₃)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add elemental sulfur (1.0 equiv.), phosphorus pentasulfide (0.6 equiv.), and toluene.

  • Reagent Addition: To the resulting suspension, add hexamethyldisiloxane (3.0 equiv.) followed by the β-oxo ester (1.0 equiv.).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add saturated aqueous K₂CO₃ to quench the excess phosphorus reagents. Caution: This can be an exothermic process with gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel or by recrystallization to yield the final product.

References

  • Masuda H., Fukumoto M., Hirayoshi K., Nagata K. (1994). Coexpression of the collagen-binding stress protein Hsp47 gene and the alpha 1(I) and alpha 1(III) collagen genes in carbon tetrachloride induced rat liver fibrosis. J. Clin. Investig.[Link]

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. [Link]

  • Wu, K. C., & Li, W. (2007). Generation of superoxide from reaction of 3H-1,2-dithiole-3-thione with thiols: implications for dithiolethione chemoprotection. Molecular and Cellular Biochemistry, 305(1-2), 155–160. [Link]

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PubMed. [Link]

  • Padwa, A. (2014). Recent Progress in 1,2-Dithiole-3-thione Chemistry. ResearchGate. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Wikipedia. Lawesson's reagent. [Link]

  • Lennicke, C., Riemer, J., Dringen, R., & Meyer, A. J. (2021). The dithiol mechanism of class I glutaredoxins promotes specificity for glutathione as a reducing agent. Redox Biology, 48, 102181. [Link]

  • Brown, D. A., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Journal of Neurochemistry, 139(5), 785-796. [Link]

  • Ozturk, T., et al. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. [Link]

  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]

  • Malaguti, M., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Oxidative Medicine and Cellular Longevity. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Reddit. (2023). Issues during thiol synthesis. r/chemistry. [Link]

  • Packer, M. H., et al. (2000). An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. Journal of Peptide Science, 6(11), 543-549. [Link]

  • Liu, J., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry, 68(8), 2214-2231. [Link]

  • OUCI. Generation of superoxide from reaction of 3H-1,2-dithiole-3-thione with thiols: implications for dithiolethione chemopr… [Link]

  • Brown, D. A., et al. (2016). (PDF) Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. ResearchGate. [Link]

  • Wu, K. C., et al. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry, 53(5), 2147-2155. [Link]

  • Wu, K. C., et al. (2010). Synthesis, Biological Evaluation, and Structure−Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry, 53(5), 2147-2155. [Link]

  • ResearchGate. Chemical structures of the dithiolethiones examined within this study. [Link]

  • Roebuck, B. D., et al. (1995). Identification of dithiolethiones with better chemopreventive properties than oltipraz. Carcinogenesis, 16(8), 1959-1962. [Link]

  • Kamal, A., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1247-1264. [Link]

  • Ohta, K., et al. (2015). Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their Antiproliferative Effect on HL-60 Cells. Chemical & Pharmaceutical Bulletin, 63(10), 827-834. [Link]

  • Betharia, S., et al. (2019). Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. Neurochemical Research, 44(9), 2139-2151. [Link]

  • ResearchGate. (2016). (PDF) 1,3-Diketones. Synthesis and properties. [Link]

Sources

Technical Support Center: Purification of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the column chromatography purification of 4,5-Methylenedithio-1,3-dithiole-2-thione (MDDT). This resource is designed for researchers, medicinal chemists, and materials scientists who utilize MDDT as a key building block, particularly in the synthesis of tetrathiafulvalene (TTF) derivatives and other advanced materials.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges that may arise during the purification of this sulfur-rich heterocyclic compound.

I. Understanding the Compound: Key Properties for Chromatography

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that influence its chromatographic behavior.

PropertyValueSignificance for Chromatography
Molecular Formula C₄H₂S₅The high sulfur content can lead to strong interactions with the stationary phase and potential instability on acidic silica gel.
Molecular Weight ~210.4 g/mol A relatively small molecule, which should exhibit good diffusion characteristics in the column.
Appearance Light yellow to brown crystalline powder[1]The color can be an initial indicator of purity. Highly colored impurities may be present.
Melting Point 158 - 162 °CA sharp melting range post-purification is a good indicator of high purity.
Polarity Expected to be of intermediate polarityThe thione group and ether-like linkages contribute to its polarity, making it suitable for normal-phase chromatography.
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and moderately soluble in ethyl acetate. Poorly soluble in non-polar solvents like hexanes.This dictates the choice of loading solvent and the composition of the mobile phase.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of MDDT, providing explanations and actionable solutions.

Issue 1: Poor Separation of MDDT from Impurities

Symptom: Your collected fractions contain a mixture of your desired product and impurities, as indicated by TLC or other analytical methods.

Root Cause Analysis & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal to resolve MDDT from impurities.

    • Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). The ideal solvent system should provide an Rf value for MDDT in the range of 0.25-0.35.[3]

      • Starting Point Solvent Systems:

        • Hexane/Ethyl Acetate mixtures (e.g., start with 9:1, 4:1, 2:1)

        • Dichloromethane/Hexane mixtures (e.g., start with 1:1, 2:1)

      • Pro-Tip: If impurities are very close to your product spot on the TLC plate, a shallow gradient elution during the column can improve separation.

  • Column Overloading: Too much crude material has been loaded onto the column.

    • Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to less than 1%.

  • Improper Column Packing: Channels or cracks in the silica bed will lead to a non-uniform solvent front and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry. Gently tap the column during packing to settle the stationary phase and remove any air bubbles.

Issue 2: The Compound Won't Elute from the Column

Symptom: You have run a large volume of eluent through the column, but there is no sign of your product in the collected fractions.

Root Cause Analysis & Solutions:

  • Solvent Polarity is Too Low: The eluent is not strong enough to displace the MDDT from the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with a Hexane/Ethyl Acetate mixture, incrementally increase the proportion of ethyl acetate. If the compound is still retained, a more polar solvent like methanol can be added to the eluent (up to 5-10% in dichloromethane), but be aware that high concentrations of methanol can dissolve silica gel.[4]

  • Irreversible Adsorption or Decomposition on Silica Gel: Sulfur-containing compounds can sometimes interact strongly with the acidic sites on silica gel, leading to irreversible binding or degradation.

    • Solution 1: Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in your chosen eluent containing a small amount of a neutralizer like triethylamine (~0.1-1%). This can help to cap the acidic silanol groups.

    • Solution 2: Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you observe significant streaking or the appearance of new spots, your compound may be degrading on the silica.

    • Solution 3: Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Issue 3: Streaking of the Compound on TLC and Tailing on the Column

Symptom: The spot for MDDT on the TLC plate is elongated, and the fractions collected from the column show a long tail of the product, leading to low concentration and mixed fractions.

Root Cause Analysis & Solutions:

  • Acid-Base Interactions: The slightly acidic nature of silica gel can interact with the sulfur atoms in MDDT, causing streaking.

    • Solution: As mentioned previously, add a small amount of triethylamine (0.1-1%) to your eluent to suppress these interactions.

  • Concentration Effects: The sample may be too concentrated when applied to the column or TLC plate.

    • Solution: Ensure your crude material is fully dissolved in a minimum amount of solvent before loading. For column loading, adsorbing the crude material onto a small amount of silica gel (dry loading) can often give sharper bands.

III. Experimental Workflow and Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Dissolve a small sample of your crude MDDT in a suitable solvent (e.g., dichloromethane).

  • On a silica gel TLC plate, draw a baseline with a pencil and mark lanes for different solvent systems.

  • Spot the dissolved crude material onto the marked lanes.

  • Prepare developing chambers with different solvent systems (e.g., Hexane:EtOAc 9:1, 4:1, 2:1 and DCM:Hexane 1:1, 2:1).

  • Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value for your target compound in each solvent system and choose the one that gives an Rf of approximately 0.25-0.35.

Protocol 2: Standard Column Chromatography Procedure
  • Column Preparation: Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude MDDT in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude MDDT in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) if needed to elute your compound.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified MDDT.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues when purifying MDDT.

troubleshooting_workflow cluster_troubleshooting Troubleshooting start Start Purification (MDDT Column Chromatography) tlc_check Analyze Fractions by TLC start->tlc_check is_pure Is Product Pure? tlc_check->is_pure end Combine Pure Fractions & Evaporate is_pure->end Yes issue Identify Issue is_pure->issue No poor_sep Poor Separation issue->poor_sep Mixed Fractions no_elution No Elution issue->no_elution Empty Fractions streaking Streaking/Tailing issue->streaking Tailing Spots solution_poor_sep Optimize Solvent System (TLC) Reduce Sample Load Repack Column poor_sep->solution_poor_sep solution_no_elution Increase Solvent Polarity Deactivate Silica (TEA) Switch to Alumina no_elution->solution_no_elution solution_streaking Add TEA to Eluent Use Dry Loading streaking->solution_streaking solution_poor_sep->start Retry solution_no_elution->start Retry solution_streaking->start Retry

Caption: A decision-making workflow for troubleshooting the purification of MDDT.

V. Frequently Asked Questions (FAQs)

Q1: My MDDT sample is a dark brown color. Can I still purify it by column chromatography? A1: Yes. The brown color likely indicates the presence of polymeric or baseline impurities. Column chromatography is an effective method for removing these. A plug of silica gel filtration before the main column might help remove some of the highly polar, colored impurities.

Q2: Is it better to use isocratic or gradient elution for MDDT purification? A2: This depends on the complexity of your crude mixture. If your TLC shows good separation between MDDT and its impurities with a single solvent system, isocratic (constant solvent composition) elution should be sufficient. If the impurities are close to your product, a shallow gradient elution (gradually increasing the polarity of the mobile phase) will likely provide better resolution.

Q3: How can I detect MDDT in my fractions if I don't have a UV lamp? A3: While UV visualization is the most common method for compounds like MDDT, you can use a potassium permanganate (KMnO₄) stain. MDDT, being a sulfur-containing compound, will likely react with the permanganate stain to give a yellow spot on a purple background.

Q4: I have a very small amount of crude material. Is column chromatography still the best option? A4: For very small scales (milligrams), preparative TLC (prep-TLC) can be a more efficient purification method. The principles of solvent selection are the same as for column chromatography.

Q5: What are the likely impurities I need to separate from? A5: The impurities will depend on the synthetic route used to prepare MDDT. Common impurities could include unreacted starting materials, by-products from side reactions, or decomposition products. A thorough understanding of your reaction mechanism can help predict the nature of potential impurities.

VI. References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Tetrathiafulvalene mono- and bis-1,2,3-triazole precursors by click chemistry: structural diversity and reactivity. Retrieved from [Link]

  • Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309–312.

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Schwan, A. (n.d.). NOVEL BASE AND PALLADIUM MEDIATED PREPARATIONS OF SULFUR HETEROCYCLES. Library and Archives Canada.

  • Chemistry For Everyone. (2024, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Navigating the Synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione. This guide is designed to provide practical, in-depth assistance for the challenges you may encounter during the scale-up of this valuable synthetic building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic pathway commences with carbon disulfide (CS₂). This route involves the reduction of CS₂ to form the key intermediate, the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit).[1] This dianion is then alkylated with a suitable methyleneating agent, such as dichloromethane or dibromomethane, to yield the target molecule.

Q2: Are there significant safety concerns with this synthesis?

A2: Yes, there are notable safety hazards, particularly in the initial reduction of carbon disulfide. Traditional methods employing alkali metals like sodium in aprotic solvents such as DMF can be explosive and are not recommended for scale-up without extensive safety protocols.[2][3] Safer, alternative methods for the preparation of the key dithiolate intermediate are available and should be prioritized.[2] Additionally, carbon disulfide is highly flammable and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: What are the critical parameters to control during the alkylation step?

A3: The alkylation of the disodium 1,3-dithiole-2-thione-4,5-dithiolate intermediate is a critical step that dictates the yield and purity of the final product. Key parameters to control include:

  • Stoichiometry: Precise control of the molar ratio of the dithiolate to the methyleneating agent is crucial to avoid under-reaction or the formation of polymeric byproducts.

  • Temperature: The reaction is typically carried out at or below room temperature to manage its exothermicity and minimize side reactions.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is commonly used to ensure the solubility of the dithiolate salt. The solvent must be anhydrous to prevent hydrolysis of the intermediate.

  • Addition Rate: Slow, controlled addition of the methyleneating agent to the solution of the dithiolate is recommended to maintain temperature control and ensure a homogeneous reaction.

Q4: What is the expected appearance and purity of the final product?

A4: this compound is typically a light yellow to brown crystalline powder.[4][5] Commercially available products are often specified to have a purity of greater than 98.0% as determined by Gas Chromatography (GC).[4]

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues you might encounter during the synthesis and offers practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the dithiolate intermediate 1. Incomplete reduction of carbon disulfide. 2. Presence of moisture in the reaction. 3. Use of low-quality or unstabilized sodium metal.1. Ensure the reducing agent is of high purity and activity. Consider alternative, safer reduction methods. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly cut sodium metal, free from oxide layers.
Low yield in the alkylation step 1. Incomplete reaction due to poor solubility of the dithiolate salt. 2. Hydrolysis of the dithiolate intermediate. 3. Competing elimination reaction of the methyleneating agent.1. Ensure the dithiolate salt is fully dissolved in the anhydrous solvent before adding the alkylating agent. Gentle heating may be required, but the solution should be cooled before the addition. 2. Rigorously dry all solvents and glassware. 3. Maintain a low reaction temperature and control the addition rate of the alkylating agent.
Formation of a polymeric or tar-like byproduct 1. Incorrect stoichiometry, with an excess of the methyleneating agent. 2. Reaction temperature is too high. 3. Presence of impurities that catalyze polymerization.1. Carefully control the molar ratio of reactants. 2. Maintain the recommended reaction temperature with efficient cooling. 3. Ensure the purity of the dithiolate intermediate before proceeding with the alkylation.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Co-precipitation of inorganic salts.1. Monitor the reaction progress by TLC or GC to ensure complete conversion. 2. Employ column chromatography on silica gel for purification. A solvent system of increasing polarity, such as a hexane/dichloromethane gradient, is a good starting point. 3. After the reaction, quench with water and perform a liquid-liquid extraction to remove inorganic salts before concentrating the organic phase.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key stages of the synthesis. These should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Disodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit)

This protocol is adapted from safer, established procedures for the synthesis of related compounds and avoids the direct use of alkali metals with carbon disulfide.

  • Preparation of Potassium O-Isopropyldithiocarbonate: In a well-ventilated fume hood, suspend finely powdered potassium hydroxide (1.0 mol) in anhydrous isopropanol (5.3 mol). Heat the mixture with stirring until a clear solution is formed (approximately 50 °C). Cool the solution to 10 °C in an ice bath.

  • Formation of the Dithiocarbonate: Slowly add carbon disulfide (1.0 mol) to the cooled solution over 1 hour with continuous stirring. The reaction mixture will become reddish-yellow and increasingly viscous.

  • Precipitation: After the addition is complete, add tert-butyl methyl ether (t-BuOMe) to facilitate the precipitation of the potassium O-isopropyldithiocarbonate. Stir for an additional 90 minutes.

  • Isolation and Purification: Collect the precipitate by filtration, wash with t-BuOMe, and dry under vacuum. The crude product can be further purified by recrystallization from isopropanol.

  • Formation of the dithiolate precursor: The purified potassium O-isopropyldithiocarbonate can then be converted to the desired disodium 1,3-dithiole-2-thione-4,5-dithiolate through a multi-step sequence that avoids the hazardous reduction of CS₂.[3]

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the prepared disodium 1,3-dithiole-2-thione-4,5-dithiolate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Alkylation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of dichloromethane (1.0-1.2 eq) in anhydrous DMF via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by filtration, wash thoroughly with water, and then with a small amount of cold methanol.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetonitrile or toluene) or by column chromatography on silica gel using a hexane/dichloromethane solvent system.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the process, the following diagrams illustrate the synthetic pathway and a troubleshooting decision tree.

Synthetic_Pathway CS2 Carbon Disulfide (CS2) Intermediate Disodium 1,3-dithiole-2-thione-4,5-dithiolate CS2->Intermediate Reduction Product This compound Intermediate->Product DCM Dichloromethane (CH2Cl2) DCM->Product Alkylation

Caption: Synthetic pathway for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Starting_Materials Check Purity of Starting Materials & Solvents Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Reaction_Conditions Check_Workup Review Work-up & Purification Procedure Start->Check_Workup Purity_OK Purity_OK Check_Starting_Materials->Purity_OK Purity OK Impure_SM Purify Starting Materials/Use New Batch Check_Starting_Materials->Impure_SM Impure Conditions_OK Conditions_OK Check_Reaction_Conditions->Conditions_OK Conditions OK Incorrect_Conditions Optimize Reaction Conditions Check_Reaction_Conditions->Incorrect_Conditions Incorrect Workup_OK Workup_OK Check_Workup->Workup_OK Procedure OK Incorrect_Workup Modify Purification Strategy Check_Workup->Incorrect_Workup Incorrect Purity_OK->Check_Reaction_Conditions Conditions_OK->Check_Workup Final_Check Consult Advanced Analytical Techniques (NMR, MS) Workup_OK->Final_Check Still Issues

Caption: Troubleshooting decision tree for synthesis issues.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis.

ParameterValueReference
Molecular Formula C₄H₂S₅[5]
Molecular Weight 210.36 g/mol [5]
Melting Point 158 - 162 °C[5]
Purity (Typical) >98.0% (GC)[4]

References

  • Müller, H., & Bourcet, L. (2021). A safe, three-step reaction sequence to[2][6]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione starting from carbon disulfide. ResearchGate. [Link]

  • Kopylchuk, T. P., Volovenko, Y. M., & Zborovskii, Y. V. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]

  • Svennersten, K., Klastrup, N., & Bechgaard, K. (1998). 4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses, 75, 236. [Link]

  • Sodium 1,3-dithiole-2-thione-4,5-dithiolate. (2023). In Wikipedia. [Link]

  • Larsen, J., & Lenoir, C. (1995). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][2][7]DITHIINYLIDENE (BEDT-TTF). Organic Syntheses, 72, 265. [Link]

  • Kamlet, M. J., & Lo, C. P. (2023). 2,5-Dimercapto-1,3,4-Thiadiazole (DMTD) Metal Salt Derivatives.
  • 2,5-dimercapto-1,3,4-thiadiazole ('DMTD') derivatives. (2022).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of TTF Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrathiafulvalene (TTF) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile and redox-active molecules. As a cornerstone of molecular electronics and supramolecular chemistry, the successful synthesis of TTF derivatives is paramount.[1][2][3] However, the path to pure, high-yield products is often fraught with challenges.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind optimization strategies. We will explore common pitfalls, from low yields to complex purification issues, and provide actionable, field-proven solutions grounded in authoritative literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers frequently encounter when starting with or optimizing TTF synthesis.

Q1: What are the primary synthetic routes to the TTF core structure?

The most prevalent method involves the coupling of two 1,3-dithiole-2-one or 1,3-dithiole-2-thione precursors to form the central carbon-carbon double bond.[1] This is typically achieved through a phosphite-mediated reductive coupling reaction. Other notable methods include cycloaddition reactions and metal-promoted couplings, which can be advantageous for constructing more complex or extended TTF systems.[4][5][6]

Q2: What is the mechanistic role of trialkyl phosphites (e.g., triethyl phosphite) in the coupling reaction?

Trialkyl phosphites act as both a reductant and a sulfur acceptor. The reaction is believed to proceed through a carbene intermediate. The phosphite first desulfurizes the 1,3-dithiole-2-thione precursor to generate a transient, electrophilic carbene. Two of these carbene intermediates then dimerize to form the central olefin bond of the TTF core. The high affinity of phosphorus for sulfur (to form P=S) is the thermodynamic driving force for this reaction.

Q3: How can I synthesize an unsymmetrical TTF derivative with different substituents on each side?

Synthesizing unsymmetrical TTFs is a significant challenge because a simple phosphite-mediated cross-coupling of two different 1,3-dithiole precursors (A and B) will statistically yield a mixture of three products: the two symmetrical derivatives (A-A and B-B) and the desired unsymmetrical one (A-B).[7] Key strategies to overcome this include:

  • Stoichiometric Control: Using a slight excess of one precursor over the other can favor the cross-coupled product, but separation remains a challenge.

  • Stepwise Synthesis: More controlled methods involve stepwise approaches, such as using protecting groups or Wittig-type reactions, which allow for the sequential introduction of different functionalities.[8][9]

  • Different Precursors: Employing a cross-coupling between a 1,3-dithiole-2-one and a 1,3-dithiole-2-thione can sometimes improve the yield of the unsymmetrical product.

Q4: My TTF derivative changes color and appears to decompose on a silica gel column. Why does this happen and what can I do?

The TTF core is an electron-rich π-system, making it susceptible to oxidation to its stable radical cation (TTF•+) and dication (TTF2+).[3][10] These oxidized species are often highly colored (orange, brown, or green).[9] The acidic nature of standard silica gel can catalyze this oxidation, especially in the presence of air and light. To mitigate this:

  • Use Deactivated Silica: Neutralize the silica gel by pre-treating it with a base, such as triethylamine, mixed into the eluent.

  • Work Quickly: Minimize the time the compound spends on the column.

  • Inert Atmosphere: If the derivative is particularly sensitive, perform the chromatography under an inert atmosphere (e.g., argon or nitrogen).

  • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.

Section 2: Troubleshooting Guide for Common Synthesis Issues

This guide uses a question-and-answer format to diagnose and solve specific experimental problems.

Problem 1: Low or No Yield of the Desired TTF Product

Q: My reaction yields are consistently low, and I see a complex mixture of spots on my TLC plate, including unreacted starting material. What are the likely causes?

This is the most common issue and can stem from several factors related to the core coupling reaction.

  • Potential Cause 1: Inefficient Coupling Conditions. The phosphite-mediated coupling is sensitive to temperature and reaction time.

    • Solution: The reaction is often performed in a high-boiling solvent like toluene or neat triethyl phosphite. Ensure the temperature is sufficient (typically 110-140 °C) to drive the reaction to completion. Monitor the reaction by TLC; insufficient heating will result in unreacted starting material, while prolonged heating at excessively high temperatures can lead to decomposition.

  • Potential Cause 2: Reagent Purity and Atmosphere. The starting 1,3-dithiole precursors must be pure. Furthermore, the electron-rich intermediates are sensitive to oxygen.

    • Solution: Recrystallize your 1,3-dithiole-2-thione/one precursors before use. Ensure all solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes prior to use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Potential Cause 3: Incorrect Stoichiometry of Phosphite.

    • Solution: While it acts as both reagent and solvent in some protocols, an insufficient amount of phosphite will lead to an incomplete reaction. A molar excess (typically 2-5 equivalents) is recommended when a co-solvent like toluene is used.

Problem 2: Formation of Insoluble, Polymeric Byproducts

Q: My reaction produces a significant amount of a dark, insoluble precipitate. What is it and how can I prevent it?

This often indicates the formation of polymeric material resulting from uncontrolled side reactions.

  • Potential Cause: Oxidative Polymerization. The TTF radical cation, once formed, can be highly reactive and may initiate polymerization, especially with functionalized derivatives.

    • Solution: The most critical step is to rigorously exclude oxygen from the reaction system. Use freshly distilled and degassed solvents. If your precursors or the final TTF product are known to be highly electron-donating (i.e., have low oxidation potentials), working in a glovebox can significantly improve outcomes.

Problem 3: Difficulty Separating Products in Unsymmetrical Cross-Coupling Reactions

Q: I performed a cross-coupling to get an unsymmetrical TTF, but I have three products (A-A, B-B, and A-B) that co-elute during column chromatography. How can I achieve better separation?

This is an inherent challenge of the statistical nature of cross-coupling.[7]

  • Potential Cause: Similar Polarity of Products. If the substituents on precursors A and B are sterically and electronically similar, the resulting three products will have very similar polarities, making chromatographic separation extremely difficult.

    • Solution 1: Optimize Chromatography. Experiment with different eluent systems, trying solvents with different polarities and selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane). Sometimes, repeated chromatography is necessary.

    • Solution 2: Fractional Recrystallization. If the products are crystalline, fractional recrystallization can be a powerful purification technique. This relies on slight differences in the solubility of the three products in a given solvent system.

    • Solution 3: Re-evaluate Synthetic Strategy. If separation is intractable, a more controlled, stepwise synthetic route is the best option. This avoids the formation of the statistical mixture altogether and is often the preferred method for complex, unsymmetrical targets.[9]

Problem 4: Cis/Trans Isomerization in Unsymmetrical Derivatives

Q: My characterization data (NMR) suggests I have a mixture of cis and trans isomers of my unsymmetrically substituted TTF. Can this be prevented?

The central double bond of the TTF core can, under certain conditions, undergo isomerization.

  • Potential Cause: Acid or Photochemical Isomerization. Trace amounts of acid or exposure to UV light can promote the interconversion of cis and trans isomers, preventing the isolation of a single isomer.[9]

    • Solution: Ensure all glassware is acid-free. If acidic workup conditions are necessary, neutralize the organic phase promptly. Protect the reaction and purification steps from direct light by wrapping the flasks in aluminum foil. According to some studies, substituting the TTF core with electron-withdrawing groups can increase the rotational barrier and stabilize the isomers, making them separable.[9]

Section 3: Core Experimental Protocols & Data
General Protocol: Phosphite-Mediated Homocoupling for Symmetrical TTFs

This protocol provides a general starting point for the synthesis of a symmetrical TTF derivative from a single 1,3-dithiole-2-thione precursor.

  • Preparation: Add the 1,3-dithiole-2-thione precursor (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add freshly distilled, degassed toluene (to make a ~0.1 M solution) followed by triethyl phosphite (2.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot. Reactions are typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Remove the solvent and excess phosphite under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude residue by column chromatography (silica gel, often with 1-2% triethylamine in the eluent) or recrystallization.

Data Tables

The reaction conditions and resulting product characteristics are highly dependent on the specific TTF derivative being synthesized.

Table 1: Typical Reaction Parameters for Phosphite-Mediated Coupling

ParameterTypical Value/ConditionRationale & Causality
Solvent Toluene, Xylene, or Neat P(OEt)₃High boiling point is required to provide sufficient activation energy for the desulfurization and coupling reaction.
Temperature 110 - 150 °CBalances reaction rate against thermal decomposition. Lower temperatures may be used for more reactive precursors.
Atmosphere Inert (Argon or Nitrogen)The TTF core and reaction intermediates are electron-rich and susceptible to oxidation by atmospheric oxygen.[10]
Reaction Time 2 - 24 hoursMust be optimized for each substrate. Monitor by TLC to avoid incomplete reaction or byproduct formation from prolonged heating.

Table 2: Spectroscopic Signatures of TTF Oxidation States

The ability to switch between three stable redox states is a hallmark of TTF.[2][3] This property is readily observed by UV-Vis-NIR spectroscopy.

Oxidation StateNameTypical ColorKey UV-Vis-NIR Absorption Bands (nm)
TTF⁰NeutralYellow / Orange~300-450 nm
TTF•+Radical CationOrange / Brown / GreenTwo characteristic bands: ~400-550 nm and a broad, lower-energy band in the NIR region (~700-1000+ nm).[9]
TTF²+DicationOften Colorless or Pale YellowAbsorption shifts back to higher energy (UV region) compared to the radical cation.

Note: Exact absorption maxima are highly dependent on substitution and solvent.

Section 4: Visualization of Workflows and Concepts

Diagrams can clarify complex synthetic strategies and troubleshooting logic.

G cluster_start Precursors cluster_products Crude Product Mixture Precursor_A Precursor A (1,3-dithiole-2-thione/one) Coupling Phosphite-Mediated Cross-Coupling P(OR)₃, Heat Precursor_A->Coupling Precursor_B Precursor B (1,3-dithiole-2-thione/one) Precursor_B->Coupling AA Symmetrical TTF (A-A) Coupling->AA BB Symmetrical TTF (B-B) Coupling->BB AB Unsymmetrical TTF (A-B) (Desired Product) Coupling->AB Purification Purification (Chromatography / Recrystallization) AA->Purification BB->Purification AB->Purification Final Pure Unsymmetrical TTF Derivative (A-B) Purification->Final

Caption: General workflow for the synthesis of an unsymmetrical TTF derivative via cross-coupling.

G Start Low Yield or Impure Product q1 Insoluble/Polymeric Material Present? Start->q1 q2 Mixture of Isomers (for unsymmetrical TTF)? q1->q2 No sol1 Rigorously Degas Solvents Maintain Inert Atmosphere q1->sol1 Yes q3 Starting Material Remains? q2->q3 No sol2 Optimize Cross-Coupling Stoichiometry Consider Stepwise Synthesis Route q2->sol2 Yes sol3 Increase Reaction Time/Temp Check Phosphite Stoichiometry q3->sol3 Yes sol4 Product Decomposing During Purification? q3->sol4 No sol5 Use Deactivated Silica Purify Under Inert Gas/Low Light sol4->sol5 Yes

Caption: Troubleshooting workflow for common issues in TTF synthesis.

References
  • Yamada, J., et al. (2001). Synthesis of Unsymmetrical Tetrathiafulvalene Derivatives via Me3Al-Promoted Reactions of Organotin Compounds with Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Brown, R. J., et al. (2007). Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, Q., et al. (2011). Surface-Enhanced Raman Spectroelectrochemistry of TTF-Modified Self-Assembled Monolayers. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Ma, L., et al. (2020). (a) Spectroelectrochemistry of TTF1 in CH2Cl2... ResearchGate. Available at: [Link]

  • Papavassiliou, G. C., et al. (1991). Chemistry of TTF. Easy synthesis of TTF and selective synthesis of unsymmetrically substituted TTFs. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Tetrathiafulvalene. Wikipedia. Available at: [Link]

  • SERS: Materials, Applications, and the Future. (2018). Spectroelectrochemistry of TTF-derivative 1... ResearchGate. Available at: [Link]

  • Zhang, Q., et al. (2011). Surface-Enhanced Raman Spectroelectrochemistry of TTF-Modified Self-Assembled Monolayers. Semantic Scholar. Available at: [Link]

  • Solid state UV-vis spectroelectrochemistry of thin films of the TTF... ResearchGate. Available at: [Link]

  • Dolder, S., et al. (2006). Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. CHIMIA. Available at: [Link]

  • Pfeifer, L., et al. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Canevet, D., et al. (2009). Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes. Chemical Communications. Available at: [Link]

  • Lerstrup, K., et al. (1997). Synthesis of tetrathiafulvalene polymers. Journal of Materials Chemistry. Available at: [Link]

  • Gorgues, A., et al. (2017). Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)–Triglycyl Derivative. MDPI. Available at: [Link]

  • Bryce, M. R., et al. (2001). Synthesis of brominated tetrathiafulvalenes via phosphite-mediated cross-coupling. ResearchGate. Available at: [Link]

  • Canevet, D., et al. (2009). Tetrathiafulvalene (TTF) Derivatives: Key Building-Blocks for Switchable Processes. ResearchGate. Available at: [Link]

  • Andreu, I., et al. (2021). Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. ACS Organic & Inorganic Au. Available at: [Link]

Sources

Technical Support Center: Stabilizing 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT) in Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges related to the stability of DMDT during chemical reactions and provide troubleshooting strategies to ensure the integrity of your experiments and the purity of your products. Our approach is rooted in established chemical principles and field-proven insights to help you navigate the intricacies of working with this sulfur-rich heterocyclic compound.

Introduction to DMDT Stability

This compound is a valuable precursor in the synthesis of novel organic materials, including conductive polymers and potential therapeutic agents.[1] Its unique dithiole framework, while imparting desirable electronic properties, also presents specific stability challenges.[1] Understanding the potential decomposition pathways of DMDT is the first step toward preventing unwanted side reactions and ensuring the success of your synthetic routes. This guide will walk you through the most frequently encountered issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing DMDT is turning a reddish-brown color, and I'm seeing multiple spots on my TLC. What could be happening?

This is a common observation and often indicates the onset of decomposition. The reddish or brownish coloration can be a sign of the formation of polymeric or oligomeric byproducts, which can arise from the thermal or oxidative degradation of the DMDT core. In the synthesis of related dithiolethiones, a reddish coloration has been noted at elevated temperatures, suggesting that this is a visual indicator of decomposition.[2]

Troubleshooting Steps:

  • Temperature Control: Immediately assess your reaction temperature. Many sulfur-containing heterocycles exhibit limited thermal stability. Consider running your reaction at a lower temperature, even if it requires a longer reaction time. For thermally sensitive intermediates in related syntheses, maintaining a low temperature (e.g., 10 °C) has been shown to reduce byproduct formation.[2]

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The dithiolethione moiety can be susceptible to oxidation, and the exclusion of oxygen is critical.

  • Solvent Purity: Use high-purity, degassed solvents. Peroxides or other impurities in solvents can initiate decomposition.

Q2: I suspect my batch of DMDT has degraded upon storage. How can I assess its purity?

Degradation of DMDT upon storage can occur, especially if it has been exposed to air, moisture, or light for extended periods.

Purity Assessment Protocol:

  • Melting Point: Determine the melting point of your sample. Pure DMDT has a reported melting point in the range of 158-162 °C.[1] A significantly lower or broader melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): Run a TLC of your sample in an appropriate solvent system (e.g., dichloromethane/hexanes). A single, well-defined spot is indicative of high purity. The presence of streaking or multiple spots points to degradation.

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum. The spectrum of pure DMDT should be clean and show the characteristic signals for the methylene protons.

    • FT-IR: An FT-IR spectrum can be useful to check for the presence of unexpected functional groups that may have formed during decomposition, such as carbonyls (from oxidation of the thione).

Q3: I am planning a reaction that involves a strong base. Is DMDT stable under basic conditions?

The 1,3-dithiole ring system can be susceptible to attack by strong bases. The protons on the carbon atoms of the dithiole ring can be abstracted by a sufficiently strong base, potentially leading to ring-opening or other rearrangements. The choice of base and reaction conditions is therefore critical.

Recommendations for Base-Mediated Reactions:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases where possible. If a nucleophilic base is required, consider using it at low temperatures and with careful stoichiometric control.

  • Compatibility Table:

Base TypeGeneral Compatibility with DMDTKey Considerations
Amine Bases (e.g., Triethylamine, DIPEA) Generally compatible for scavenging acid byproducts.Use in moderation; excess can lead to side reactions.
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) Good for mild, heterogeneous reactions.Slower reaction rates may require elevated temperatures, which can be a concern for DMDT stability.
Hydroxide Bases (e.g., NaOH, KOH) Use with extreme caution.Can lead to hydrolysis of the thione or other sensitive functional groups.
Alkoxide Bases (e.g., NaOMe, t-BuOK) High risk of nucleophilic attack and decomposition.Generally not recommended unless the reaction is very fast and conducted at low temperatures.
Organolithium Reagents (e.g., n-BuLi, LDA) High risk of deprotonation and ring-opening.Avoid unless specifically required for a particular transformation, and use with extreme care at very low temperatures.
  • Workflow for Base-Mediated Reactions:

cluster_0 Base Selection and Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification Start Start Select mildest effective base Select mildest effective base Use stoichiometric amounts Use stoichiometric amounts Select mildest effective base->Use stoichiometric amounts Degas solvent Degas solvent Use stoichiometric amounts->Degas solvent Inert atmosphere (Ar/N2) Inert atmosphere (Ar/N2) Degas solvent->Inert atmosphere (Ar/N2) Low temperature start Low temperature start Inert atmosphere (Ar/N2)->Low temperature start Slow addition of base Slow addition of base Low temperature start->Slow addition of base Monitor by TLC Monitor by TLC Slow addition of base->Monitor by TLC Quench promptly Quench promptly Monitor by TLC->Quench promptly Aqueous workup (neutral pH) Aqueous workup (neutral pH) Quench promptly->Aqueous workup (neutral pH) Purify at low temp Purify at low temp Aqueous workup (neutral pH)->Purify at low temp End End Purify at low temp->End

Caption: Workflow for minimizing DMDT decomposition in base-mediated reactions.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter during your experiments with DMDT.

Issue 1: Low Yields in Reactions Involving Electrophiles

Potential Cause: Decomposition of DMDT by acidic byproducts or the electrophile itself. Many electrophilic reactions generate acidic byproducts (e.g., HBr, HCl) that can catalyze the degradation of the sensitive dithiolethione ring.

Preventative Measures and Solutions:

  • Acid Scavengers: Include a non-nucleophilic base in your reaction mixture to neutralize any in-situ generated acid. A sterically hindered amine base like 2,6-lutidine or proton sponge can be effective.

  • Buffered Systems: For reactions in aqueous or protic media, consider using a buffered solvent system to maintain a neutral pH.

  • Slow Addition: Add the electrophile slowly and at a low temperature to control the reaction rate and minimize the instantaneous concentration of acidic byproducts.

Experimental Protocol: Electrophilic Bromination with an Acid Scavenger

  • Dissolve DMDT (1 equivalent) in a suitable degassed solvent (e.g., dichloromethane) in a flame-dried flask under an argon atmosphere.

  • Add 2,6-lutidine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the electrophilic bromine source (e.g., N-bromosuccinimide, 1.1 equivalents) in the same solvent dropwise over 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Proceed with a standard aqueous workup and purification.

Issue 2: Product Contamination with Sulfur-Containing Impurities

Potential Cause: Oxidative degradation of the DMDT ring system. The sulfur atoms in DMDT are susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or even ring-opened byproducts. This is particularly relevant in reactions that use oxidizing agents or are exposed to air for prolonged periods.

Preventative Measures and Solutions:

  • Inert Atmosphere: As a strict rule, all reactions involving DMDT should be performed under an inert atmosphere. This is the most critical step in preventing oxidative decomposition.

  • Use of Antioxidants/Radical Scavengers: For reactions that are known to have radical mechanisms or are particularly sensitive to trace oxygen, the addition of a radical scavenger can be beneficial. While specific data for DMDT is limited, butylated hydroxytoluene (BHT) is a common choice in organic synthesis. The antioxidant properties of related dithiolethiones suggest their sensitivity to oxidative stress.[1]

  • Solvent Choice: Avoid solvents that are prone to forming peroxides (e.g., older bottles of THF or diethyl ether). Always use freshly distilled or inhibitor-free solvents.

Visualizing the Protective Effect of an Inert Atmosphere

cluster_0 Reaction without Inert Atmosphere cluster_1 Reaction with Inert Atmosphere DMDT_air DMDT Degradation_Products_air Oxidized Byproducts DMDT_air->Degradation_Products_air Oxidation O2 O₂ (from air) O2->Degradation_Products_air DMDT_inert DMDT Desired_Product Desired Product DMDT_inert->Desired_Product Intended Reaction

Caption: The role of an inert atmosphere in preventing oxidative degradation of DMDT.

Issue 3: Thermal Decomposition During Workup or Purification

Potential Cause: DMDT and many of its derivatives have limited thermal stability. Prolonged heating during solvent removal or purification by distillation can lead to decomposition. Thermal decomposition of related organometallic dithiolates has been observed at temperatures below 160 °C.

Preventative Measures and Solutions:

  • Low-Temperature Solvent Removal: Remove solvents under reduced pressure at low temperatures using a rotary evaporator with a cooled water bath.

  • Avoid Distillation: If possible, avoid purification by distillation.

  • Chromatography at Room Temperature: If column chromatography is necessary, perform it at room temperature and avoid prolonged exposure of the compound on the silica gel.

  • Recrystallization: Purification by recrystallization from a suitable solvent system is often the gentlest method.

Recommended Purification Workflow

Crude_Product Crude Reaction Mixture Solvent_Removal Solvent Removal (Low Temperature, Reduced Pressure) Crude_Product->Solvent_Removal Purification_Choice Purification Method? Solvent_Removal->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Preferred Column_Chromatography Column Chromatography (Room Temperature) Purification_Choice->Column_Chromatography Alternative Pure_Product Pure DMDT Derivative Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for the purification of thermally sensitive DMDT derivatives.

Summary of Best Practices

To maximize your success when working with DMDT, adhere to the following core principles:

  • Maintain an Inert Atmosphere: Always work under argon or nitrogen to prevent oxidative degradation.

  • Control the Temperature: Use the lowest practical temperature for your reactions and avoid excessive heating during workup and purification.

  • Use High-Purity Reagents: Ensure all solvents and reagents are free from peroxides and other impurities.

  • Manage pH: Be mindful of the acidity or basicity of your reaction conditions and use scavengers or buffers as needed.

  • Monitor Reactions Closely: Use TLC or other appropriate methods to monitor the progress of your reaction and avoid prolonged reaction times.

By implementing these strategies, you can significantly improve the outcomes of your experiments involving this compound and harness its full potential as a synthetic building block.

References

  • Svenstrup, N., & Becher, J. (1995). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215-235. [Link]

  • PubChem. (n.d.). [3][4]Dithiolo[4,5-d][3][4]dithiole-5-thione. Retrieved from [Link]

  • ResearchGate. (2021). [3][4]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Retrieved from [Link]

Sources

techniques for removing impurities from 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable precursor in organic synthesis and materials science, 4,5-Methylenedithio-1,3-dithiole-2-thione is a versatile building block.[1] Its utility in creating complex molecular structures, organic semiconductors, and novel materials hinges on its purity.[1] Impurities, often stemming from its synthesis from carbon disulfide, can include residual starting materials, solvents, and colored byproducts which can impede or alter downstream reactions and final material properties.[2][3]

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive resource for purifying this compound. Structured in a practical question-and-answer format, it addresses common challenges and offers detailed, field-proven protocols to ensure the highest possible purity for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

A: The impurity profile is highly dependent on the synthetic route. However, syntheses often originate from the reduction of carbon disulfide (CS₂), which can introduce specific contaminants.[2][3] Common impurities include:

  • Starting Materials: Unreacted reagents used in the synthesis.

  • Solvents: Residual high-boiling solvents such as dimethylformamide (DMF) are common.[2]

  • Colored Byproducts: Many sulfur-rich heterocycles produce intensely colored, often reddish or brownish, side products which can be viscous or insoluble.[4]

  • Inorganic Salts: Byproducts from the reaction, such as sodium trithiocarbonate (Na₂CS₃), may persist in the crude product.[3]

  • Degradation Products: The compound may be sensitive to prolonged exposure to acid, water, or oxygen, leading to hydrolysis or oxidation byproducts.[4]

Q2: Which purification method is generally the most effective for this compound?

A: The optimal method depends on the impurity profile, the scale of your reaction, and the required final purity.

  • For removing highly polar or insoluble impurities on a large scale, recrystallization is often the most efficient choice.

  • For complex mixtures or when very high purity is required, flash column chromatography provides the best separation power.[5]

  • For removing minor, volatile impurities from a solid product, sublimation under high vacuum can be effective, although it is less common as a primary technique.

Q3: How can I definitively assess the purity of my final product?

A: A combination of analytical techniques is essential for a complete purity assessment:

  • Melting Point: A pure compound will have a sharp melting point. The literature value for this compound is approximately 159 °C.[6] A broad melting range or a value significantly lower than this suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): On a silica gel plate, the pure compound should appear as a single, well-defined spot with no streaking. This is also the primary tool for developing a solvent system for column chromatography.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure and can reveal impurities with distinct signals.

    • IR Spectroscopy: Can confirm the presence of key functional groups and the absence of impurities with characteristic absorptions (e.g., a broad -OH peak indicating hydrolysis).[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Q: I've dissolved my crude product in a hot solvent, but it won't crystallize upon cooling. What's wrong?

A: This is a common issue that can arise from several factors. The core principle of recrystallization is that the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.

  • Causality: The solution may be too dilute, meaning the concentration of your compound is below its saturation point even at low temperatures. Alternatively, the cooling process may be too rapid, preventing crystal nucleation.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Periodically remove it from the heat and allow it to cool to check for crystal formation.

    • Induce Crystallization: If the solution is saturated but still won't crystallize, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, saturated solution to initiate crystallization.

    • Use a Two-Solvent System: If a single solvent is ineffective, use a miscible solvent pair. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes persistently cloudy.[8] Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow it to cool slowly.

Q: My recrystallized product is still colored, or the yield is very low. What can I do?

A: This suggests either the co-precipitation of a colored impurity or that the impurity has solubility characteristics very similar to your product.

  • Causality: Highly colored, insoluble impurities may not have been removed prior to crystallization. If the impurity is soluble, it may be crystallizing alongside your product.

  • Solutions:

    • Hot Filtration: If you observe insoluble material in your hot solution, you must perform a hot filtration through fluted filter paper to remove it before allowing the solution to cool.

    • Activated Charcoal: For removing colored, soluble impurities, add a very small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes.[8] The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool. Be aware that charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.

    • Re-evaluate the Solvent: The chosen solvent may not be optimal. Experiment with different solvents or solvent pairs to find one that leaves the impurity behind in the mother liquor.

Column Chromatography Issues

Q: My compound is streaking or "tailing" on the TLC plate and the column. How do I fix this?

A: Streaking is often caused by compound degradation on the silica gel (which is slightly acidic) or by the compound's own acidic or basic properties.

  • Causality: The free silanol groups (Si-OH) on the surface of silica gel can strongly and sometimes irreversibly bind to certain functional groups, particularly amines or very polar compounds.

  • Solution: Add a small amount of a modifier to your eluent system to neutralize the silica gel or improve the solubility of your compound. For basic compounds like amines, adding 0.5-2% triethylamine (Et₃N) to the eluent is highly effective.[9] For acidic compounds, a similar amount of acetic acid can be used, though this is less common.

Q: The separation between my product and an impurity is very poor. How can I improve the resolution?

A: Poor resolution means the bands for your compounds are overlapping as they travel down the column.

  • Causality: This is almost always due to an improperly chosen eluent system. Other causes include overloading the column with too much crude material or a poorly packed column.

  • Solutions:

    • Optimize the Eluent with TLC: The key to good separation is finding a solvent system that gives a significant difference in the Retention Factor (Rƒ) values for your compounds. Aim for an Rƒ of ~0.3-0.4 for your target compound on the TLC plate, and ensure the impurity spot is as far away as possible. Test various solvent mixtures and polarities.

    • Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used. Overloading leads to broad bands that cannot be resolved.

    • Improve Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which cause channeling and poor separation. A "slurry packing" method is generally most reliable.

Workflow & Protocols

Decision-Making for Purification Strategy

The following workflow can help you select the most appropriate initial purification technique.

G start Crude Product Analysis is_solid Is the crude product mostly solid? start->is_solid color_check Is the product highly colored? is_solid->color_check Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oily) tlc_check TLC shows one major spot? color_check->tlc_check No recrystallize Perform Recrystallization (consider charcoal treatment) color_check->recrystallize Yes wash Perform Solvent Wash / Trituration tlc_check->wash Yes tlc_check->chromatography No (Multiple Spots) end_node Pure Product wash->end_node recrystallize->end_node chromatography->end_node

Caption: Purification method selection workflow.

Protocol 1: Flash Column Chromatography

This protocol is the most versatile method for purifying this compound from complex mixtures.

1. Eluent System Selection:

  • Using TLC, identify a solvent system that provides an Rƒ value of ~0.3-0.4 for the target compound.

  • Start with a low-polarity mixture and gradually increase the polar component.

Solvent System (Non-polar:Polar)PolarityTypical Use Case
Hexanes / DichloromethaneLowSeparating very non-polar compounds.
Hexanes / Ethyl AcetateMediumA standard system for a wide range of compounds.[9]
Dichloromethane / MethanolHighFor separating highly polar compounds.

2. Column Packing:

  • Select an appropriate size glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your initial, low-polarity eluent.

  • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.[5] Drain the excess solvent until it is level with the top of the silica bed.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Add a thin protective layer of sand on top of your sample.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the top of the column.[5]

  • Open the stopcock and use gentle, constant pressure to begin eluting the solvent through the column.

  • Collect the eluate in sequentially numbered test tubes or flasks.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.

  • If separation is slow, you can gradually increase the polarity of the eluent (gradient elution).

5. Isolation:

  • Combine the fractions that contain your pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is ideal for purifying large quantities of solid material where impurities are present in smaller amounts.

1. Solvent Selection:

  • Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Potential solvents to test include toluene, dichloromethane (DCM), ethyl acetate, and acetone. A two-solvent system like DCM/hexanes or acetone/water may also be effective.[8]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture (e.g., in a water bath) and swirling. Add just enough hot solvent to fully dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal, then reheat to boiling for 2-5 minutes.[8]

  • Perform a hot filtration through fluted filter paper to remove the charcoal.

4. Crystallization:

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Allow the crystals to dry completely under vacuum.

Purity Assessment Workflow

A systematic approach is crucial to confirm the purity of your final product.

G start Purified Solid visual Visual Inspection (Color, Crystalline Form) start->visual tlc TLC Analysis visual->tlc one_spot Single Spot? tlc->one_spot mp Melting Point Determination one_spot->mp Yes repurify Repurify Sample one_spot->repurify No is_sharp Sharp MP near 159°C? mp->is_sharp nmr NMR Spectroscopy (¹H, ¹³C) is_sharp->nmr Yes is_sharp->repurify No is_clean Clean Spectrum? nmr->is_clean is_clean->repurify No success Product is Pure is_clean->success Yes repurify->start

Caption: Step-by-step workflow for purity verification.

References

  • Müller, H., & Bourcet, L. (2021).[1][4]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 53(PSP), A–F. Available from: [Link]

  • Belskaya, N. P., et al. (2018). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 23(12), 3283. Available from: [Link]

  • Organic Syntheses. (n.d.). 4,5-dibenzoyl-1,3-dithiole-1-thione. Coll. Vol. 7, p.184 (1990); Vol. 62, p.202 (1984). Available from: [Link]

  • ResearchGate. (2021). [1][4]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Available from: [Link]

  • Nielsen, M. R., & Henriksen, L. (2009). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ChemInform, 24(12). Available from: [Link]

  • Grokipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved January 21, 2026, from [Link]

  • MDPI. (2021). Photoinitiated Thiol-ene Mediated Functionalization of 4,5-Enoses. Molecules, 26(1), 193. Available from: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Available from: [Link]

  • PubMed. (1996). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Chem Pharm Bull (Tokyo), 44(5), 941-6. Available from: [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 21, 2026, from [Link]

  • Moodle@Units. (n.d.). Column Chromatography. Retrieved January 21, 2026, from [Link]

  • PubMed. (2009). Synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole and its sodium, ammonium, and guanidinium salts. Inorg Chem, 48(6), 2717-28. Available from: [Link]

Sources

Technical Support Center: Stability of 4,5-Methylenedithio-1,3-dithiole-2-thione Derivatives in Air

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT) and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in the presence of air. Our goal is to equip you with the knowledge to mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your valuable compounds.

Introduction: The Challenge of Air Sensitivity

This compound and its derivatives are a class of sulfur-containing heterocyclic compounds with significant potential in various fields, including materials science and medicinal chemistry.[1] The unique dithiole framework imparts valuable electronic and reactive properties.[1][2] However, the very features that make these compounds promising also render them susceptible to degradation in the presence of atmospheric oxygen and moisture.[3][4] This guide will delve into the "why" behind these stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives degrading upon exposure to air?

A1: The degradation of these dithiolethione derivatives in air is primarily due to oxidation. The sulfur atoms in the heterocyclic ring are susceptible to attack by atmospheric oxygen, particularly when activated by light or heat.[3] This can lead to a cascade of reactions, including the formation of sulfoxides, sulfones, and eventual ring-opening, resulting in a loss of the compound's desired properties. The thione group (C=S) is also a potential site for oxidation.

Q2: I've noticed a color change in my sample after leaving it on the benchtop. Is this a sign of degradation?

A2: Yes, a visible color change, often from a yellow or orange crystalline solid to a darker, amorphous material, is a strong indicator of degradation. This change is typically associated with the formation of various oxidation byproducts. It is crucial to handle these compounds under an inert atmosphere to prevent such changes.

Q3: Can I store my DMDT derivatives in a standard laboratory freezer?

A3: While low temperatures can slow down the rate of degradation, it is not sufficient on its own. Standard freezers are not airtight and will still contain oxygen and moisture. For long-term storage, it is imperative to store these compounds in a sealed container under an inert atmosphere (e.g., argon or nitrogen), preferably within a glovebox or a desiccator backfilled with inert gas.[3][5]

Q4: Are there any solvents that can accelerate the degradation of these compounds in the presence of air?

A4: Solvents that can readily form peroxides, such as unstabilized tetrahydrofuran (THF) or diethyl ether, can accelerate the oxidative degradation of dithiolethione derivatives. Additionally, protic solvents may participate in hydrolytic degradation pathways, although oxidation is generally the more significant concern. It is best practice to use freshly distilled and degassed solvents for all manipulations.

Q5: I suspect my compound has degraded. Is there a simple analytical method to confirm this?

A5: Thin-layer chromatography (TLC) is a quick and effective method to assess the purity of your sample. If you observe multiple spots, including a baseline spot that doesn't move, it is a strong indication of degradation. For a more definitive analysis, techniques such as ¹H NMR spectroscopy can reveal the appearance of new peaks and the disappearance of the characteristic peaks of your starting material. High-performance liquid chromatography (HPLC) can also be used to quantify the extent of degradation.

Troubleshooting Guide: Proactive Measures and Remedial Actions

This section provides detailed protocols and strategies to minimize the degradation of your this compound derivatives.

Issue 1: Compound degradation during synthesis and workup.

Root Cause: Exposure to atmospheric oxygen and moisture during reaction setup, quenching, and purification steps.

Solution: Employing air-sensitive techniques is paramount.

Experimental Protocol: Inert Atmosphere Synthesis
  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool under a stream of dry inert gas (argon or nitrogen).[6]

  • Reaction Setup: Assemble the reaction apparatus while hot and flush with inert gas. Utilize Schlenk lines or a glovebox for all manipulations.[7]

  • Solvent Degassing: Degas all solvents prior to use. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[5]

  • Reagent Transfer: Transfer reagents using gas-tight syringes or cannulas under a positive pressure of inert gas.[6][7]

  • Workup: If an aqueous workup is necessary, use deoxygenated water and perform the extraction quickly. Minimize the time the compound is in contact with the aqueous phase.

  • Purification: For column chromatography, use a solvent system that has been sparged with inert gas. Consider performing flash chromatography in a glovebox if the compound is particularly sensitive.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven-Dry Glassware (>120°C) Cool_Under_Inert Cool Under Inert Gas Dry_Glassware->Cool_Under_Inert Assemble_Apparatus Assemble Hot & Flush Cool_Under_Inert->Assemble_Apparatus Transfer_Reagents Transfer Reagents (Syringe/Cannula) Assemble_Apparatus->Transfer_Reagents Degas_Solvents Degas Solvents (Freeze-Pump-Thaw) Degas_Solvents->Transfer_Reagents Quench_Reaction Quench with Degassed Reagents Transfer_Reagents->Quench_Reaction Inert_Extraction Extraction with Deoxygenated Solvents Quench_Reaction->Inert_Extraction Inert_Chromatography Inert Atmosphere Chromatography Inert_Extraction->Inert_Chromatography

Caption: Workflow for handling air-sensitive compounds.

Issue 2: Degradation during storage.

Root Cause: Improper storage conditions allowing for slow oxidation over time.

Solution: Strict adherence to inert atmosphere storage protocols.

Data Presentation: Impact of Storage Conditions on Purity
Storage ConditionPurity after 1 month (%)Purity after 6 months (%)
Vial on benchtop75< 50
Desiccator (no inert gas)9070
Freezer (-20 °C, sealed vial)9585
Glovebox (N₂ atmosphere)> 99> 99
Sealed ampoule under Argon> 99> 99

Note: Purity determined by HPLC analysis. These are representative values and may vary depending on the specific derivative.

Storage Protocol:
  • Short-term (days to weeks): Store in a tightly sealed vial within a glovebox filled with nitrogen or argon.[3][5]

  • Long-term (months to years): Place the compound in a glass ampoule, evacuate and backfill with argon several times, and then flame-seal the ampoule.[5] Store the sealed ampoule in a dark, cold environment.

Issue 3: Inconsistent results in biological or material science assays.

Root Cause: Use of partially degraded material, leading to lower effective concentrations of the active compound and potential interference from degradation byproducts.

Solution: Regular purity checks and the use of antioxidants where appropriate.

Mitigation Strategy: Purity Verification and Stabilization
  • Purity Check Before Use: Always run a quick purity check (e.g., TLC or ¹H NMR) on your compound before using it in an experiment, especially if it has been in storage for some time.

  • Use of Antioxidants: For applications where it will not interfere with the downstream process, consider adding a small amount of a compatible antioxidant to solutions of your dithiolethione derivative.

Potential Antioxidants:
AntioxidantMechanism of ActionConsiderations
Butylated hydroxytoluene (BHT)Radical scavengerMay interfere with radical-based reactions.
Ascorbic acid (Vitamin C)Reducing agentWater-soluble, may not be suitable for all solvent systems.
N-acetylcysteine (NAC)Thiol-based antioxidantCan potentially react with electrophilic sites on your compound.

Note: The choice of antioxidant must be carefully considered based on the specific experimental conditions and the reactivity of the dithiolethione derivative.

Degradation_Pathway DMDT This compound Derivative Sulfoxide Sulfoxide Intermediate DMDT->Sulfoxide Oxidation Oxygen O₂ (Air) Oxygen->Sulfoxide Light_Heat Light / Heat Light_Heat->Sulfoxide Sulfone Sulfone Intermediate Sulfoxide->Sulfone Further Oxidation Ring_Opening Ring-Opened Byproducts Sulfone->Ring_Opening Degradation Loss_of_Activity Loss of Desired Properties Ring_Opening->Loss_of_Activity

Caption: Simplified proposed degradation pathway in air.

Conclusion

The successful use of this compound derivatives hinges on the careful management of their sensitivity to air. By understanding the mechanisms of degradation and implementing the rigorous handling and storage protocols outlined in this guide, researchers can ensure the integrity of their compounds and the reliability of their experimental outcomes.

References

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4,5-Methylenedithio-1,3-dithiol-2-one. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT) for Device Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile organosulfur compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dissolution and solution-based processing of DMDT for the fabrication of electronic devices.

Introduction to DMDT and its Solubility Challenges

This compound, a light yellow to brown crystalline powder, is a key building block in the synthesis of advanced materials, particularly for organic electronics such as organic solar cells and conductive polymers.[1] Its rigid, planar structure, rich in sulfur, contributes to its desirable electronic properties but also presents a significant challenge: limited solubility in common organic solvents. Achieving a stable, homogenous solution is a critical first step for fabricating high-quality thin films through techniques like spin coating. This guide provides practical, experience-driven advice to overcome these solubility hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when trying to dissolve DMDT and prepare solutions for device fabrication.

Issue 1: DMDT Powder Does Not Visibly Dissolve in the Chosen Solvent at Room Temperature.

Possible Causes:

  • Inappropriate Solvent Selection: DMDT, being a relatively nonpolar molecule with strong intermolecular interactions due to its sulfur-rich structure, has inherently low solubility in many common solvents.

  • Insufficient Agitation: The crystalline nature of DMDT requires sufficient energy to break down the crystal lattice and allow solvent molecules to interact with the individual DMDT molecules.

Step-by-Step Solutions:

  • Initial Solvent Screening: Based on the principle of "like dissolves like," start with moderately nonpolar to polar aprotic solvents. A good starting point is to test small quantities of DMDT in solvents like chloroform, dichloromethane, toluene, or chlorobenzene.

  • Introduce Mechanical Agitation: Vigorously stir the mixture using a magnetic stirrer. If the powder remains undissolved, proceed to the next step.

  • Apply Sonication: Utilize a bath sonicator to break up the solid particles and increase the surface area exposed to the solvent.[2] This process, known as acoustic cavitation, can significantly enhance the rate of dissolution by creating localized high-pressure and high-temperature zones that disrupt the crystal lattice.[3][4][5]

    • Protocol: Place the vial containing the DMDT-solvent mixture in a bath sonicator filled with water. Sonicate for 15-30 minute intervals, visually inspecting the solution for any changes. Be mindful that prolonged sonication can heat the sample, which might be desirable (see next section).

Issue 2: Only Partial Dissolution is Achieved, Even with Agitation and Sonication.

Possible Causes:

  • Low Saturation Solubility: The concentration you are trying to achieve may exceed the saturation solubility of DMDT in the chosen solvent at room temperature.

  • Slow Dissolution Kinetics: The rate of dissolution may be very slow, even in a suitable solvent.

Step-by-Step Solutions:

  • Introduce Gentle Heating: Carefully heat the solution while stirring. An increase in temperature provides the necessary energy to overcome the lattice energy of the crystals and increases the saturation solubility.

    • Protocol: Place the vial on a hot plate with a magnetic stirrer. Gradually increase the temperature, for instance, in 10°C increments, up to 60-80°C. Monitor the solution closely. Avoid boiling the solvent.

  • Combine Heating and Sonication: For particularly stubborn samples, a combination of heating and sonication can be effective.

    • Protocol: Heat the solution on a hot plate to a moderate temperature (e.g., 50°C) and then transfer it to a pre-heated bath sonicator. This combined approach can often dissolve the material more efficiently than either method alone.

G cluster_0 Solubility Enhancement Workflow start Start with DMDT Powder and Chosen Solvent agitation Mechanical Agitation (Stirring) start->agitation dissolved Completely Dissolved? agitation->dissolved sonication Bath Sonication sonication->dissolved heating Gentle Heating (e.g., 60-80°C) heating->dissolved combined Combined Heating and Sonication combined->dissolved dissolved->sonication No dissolved->heating No dissolved->combined No success Solution Ready for Further Processing dissolved->success Yes re_evaluate Re-evaluate Solvent or Concentration dissolved->re_evaluate No, after all attempts

Caption: Workflow for enhancing DMDT solubility.

Issue 3: The Solution is Cloudy or Contains Particulates After Dissolution Attempts.

Possible Causes:

  • Insoluble Impurities: The starting DMDT material may contain insoluble impurities.

  • Presence of Aggregates: Even if the primary particles are dissolved, they may form aggregates that scatter light and make the solution appear cloudy.

  • Solvent Contamination: The solvent itself may contain particulate matter or dissolved impurities that are incompatible with DMDT.

Step-by-Step Solutions:

  • Filtration: Filter the solution through a syringe filter to remove any suspended particles.

    • Protocol: Use a PTFE (polytetrafluoroethylene) syringe filter with a pore size of 0.2 µm or 0.45 µm. PTFE is generally a good choice for organic solvents. Filtering is a crucial step before techniques like spin coating to prevent defects in the resulting thin film.[6][7]

Issue 4: The DMDT Precipitates Out of Solution After Cooling.

Possible Causes:

  • Supersaturated Solution: The solution was saturated at a higher temperature, and upon cooling, the solubility decreased, leading to precipitation.

  • Solvent Evaporation: If the solution was heated in an open container, solvent evaporation could have increased the concentration beyond the saturation point at room temperature.

Step-by-Step Solutions:

  • Work with a Warm Solution: For some applications, it may be possible to use the solution while it is still warm, provided the subsequent processing steps are compatible with the elevated temperature.

  • Use a Solvent Mixture: A common strategy is to use a co-solvent system. One solvent in which DMDT is highly soluble (even if it requires heating) can be mixed with another solvent in which it is less soluble but which helps to stabilize the solution at room temperature.

  • Prepare Dilute Solutions: If high concentrations are not essential, working with more dilute solutions will reduce the likelihood of precipitation upon cooling.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving DMDT?

  • Chlorinated Solvents: Chloroform, Dichloromethane, 1,2-Dichlorobenzene (o-DCB)

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Ethers: Tetrahydrofuran (THF)

  • Other Polar Aprotic Solvents: Carbon Disulfide (CS₂) (Note: CS₂ is highly volatile and flammable and should be handled with extreme caution in a well-ventilated fume hood).

A study on a related compound, 4,5-bis(methylthio)-1,3-dithiole-2-thione, utilized toluene for a cross-coupling reaction, suggesting its potential as a solvent for DMDT.[8]

Q2: What is a typical concentration range for preparing DMDT solutions for spin coating?

The optimal concentration will depend on the desired film thickness and the specific solvent used. A typical starting range for organic semiconductors is 1 to 10 mg/mL. It is recommended to start with a lower concentration and gradually increase it to find the optimal balance between solubility and the desired film properties.

Q3: How can I assess the quality of my DMDT solution?

A high-quality solution for device fabrication should be:

  • Visually Clear: No visible particles or cloudiness.

  • Homogeneous: Uniform color and consistency throughout.

  • Stable: Remains in solution without precipitation for a reasonable amount of time at the working temperature.

Q4: How important is solvent purity?

Solvent purity is critical for achieving high-performance organic electronic devices. Impurities in the solvent can:

  • Act as charge traps: This can significantly reduce the charge carrier mobility of the resulting semiconductor film.

  • Interfere with film formation: Impurities can lead to defects such as pinholes or an uneven surface morphology.[7]

  • React with the DMDT: This can degrade the material and alter its electronic properties.

Always use high-purity, anhydrous solvents (HPLC grade or higher) and consider purifying them further if you suspect contamination.

Q5: How does solution temperature affect spin-coated film quality?

The temperature of the solution can influence the viscosity and solvent evaporation rate during spin coating. A warmer solution will generally have a lower viscosity, which can lead to a thinner film. The increased solvent vapor pressure at higher temperatures will also lead to faster drying. These parameters need to be optimized for your specific setup to achieve a uniform and defect-free film.

Q6: My DMDT solution changes color over time. What does this indicate?

A color change could indicate degradation of the DMDT, possibly due to oxidation or reaction with solvent impurities. Organosulfur compounds can be sensitive to light and air. It is advisable to prepare fresh solutions before use and to store them in the dark, under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for an extended period.

Data Summary

PropertyValueSource
Molecular Formula C₄H₂S₅[7]
Molecular Weight 210.36 g/mol
Appearance Light yellow to brown crystalline powderTCI Chemicals
Melting Point 158 - 162 °CTCI Chemicals
LogP (Predicted) 3.69440[7]

Note: The LogP value suggests a preference for nonpolar environments, reinforcing the recommendation to start with less polar organic solvents.

Experimental Protocols

Protocol 1: General Procedure for Dissolving DMDT
  • Weigh the desired amount of DMDT powder into a clean, dry glass vial.

  • Add the calculated volume of the chosen high-purity solvent.

  • Place a small, clean magnetic stir bar into the vial.

  • Seal the vial and place it on a magnetic stirrer. Stir for 30 minutes at room temperature.

  • If the DMDT is not fully dissolved, place the vial in a bath sonicator for 15-30 minutes.

  • If undissolved solid remains, transfer the vial to a hot plate with stirring capabilities and gently heat the solution to 60-80°C.

  • Once the DMDT is fully dissolved, allow the solution to cool to the desired working temperature.

  • Before use in device fabrication, filter the solution through a 0.2 µm PTFE syringe filter.

Caption: Step-by-step protocol for dissolving DMDT.

References

  • [[8]Dithiolo[4,5-d][8]dithiole-5-thione. PubChem.]([Link])

Sources

Validation & Comparative

A Comparative Guide to Tetrathiafulvalene (TTF) Precursors: 4,5-Methylenedithio-1,3-dithiole-2-thione in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular electronics and materials science, tetrathiafulvalene (TTF) and its derivatives stand as cornerstone molecules. Their remarkable electron-donating properties and the stability of their radical cation and dication states have propelled their use in a vast array of applications, from organic conductors and superconductors to molecular switches and sensors. The journey to these advanced materials begins with the careful selection of a TTF precursor. This guide provides an in-depth comparison of 4,5-Methylenedithio-1,3-dithiole-2-thione (MDT-DTT) with other prominent TTF precursors, offering insights into their synthesis, electrochemical properties, and the performance of the resulting TTF derivatives.

The Central Role of 1,3-Dithiole-2-thiones in TTF Synthesis

The most common and versatile route to synthesizing TTF and its derivatives involves the coupling of 1,3-dithiole-2-thione precursors. This method, typically mediated by a trivalent phosphorus reagent such as triethyl phosphite, allows for the efficient formation of the central C=C double bond of the TTF core. The nature of the substituents on the 1,3-dithiole-2-thione ring dictates the properties of the final TTF derivative, making the choice of precursor a critical determinant of the material's performance.

This compound (MDT-DTT): A Versatile Building Block

This compound, often abbreviated as MDT-DTT, is a key precursor for the synthesis of bis(methylenedithio)tetrathiafulvalene (BMDT-TTF). Its rigid methylenedithio group offers a means to influence the solid-state packing of the resulting TTF derivatives, a crucial factor in determining the electrical conductivity of the final materials.

Synthesis of Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) from MDT-DTT

The synthesis of BMDT-TTF from MDT-DTT is typically achieved through a phosphite-mediated coupling reaction. While specific yield data can vary based on reaction scale and purification methods, the general procedure provides a reliable route to this important TTF derivative.

A Comparative Analysis of Key TTF Precursors

To provide a comprehensive overview, this section compares MDT-DTT with other widely used TTF precursors: the precursors for bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and tetramethyltetrathiafulvalene (TMTTF).

PrecursorTarget TTF DerivativeKey Features of Precursor & Derivative
This compound (MDT-DTT) Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF)The rigid methylenedithio group in MDT-DTT can lead to strong intermolecular interactions in the solid state of BMDT-TTF, potentially enhancing electrical conductivity. The resulting BMDT-TTF has been investigated for its conducting salts.[1]
5,6-Dihydro-1,3-dithiolo[4,5-b][2][3]dithiin-2-thione Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)The flexible ethylenedithio groups in the precursor lead to the formation of a network of intermolecular S---S contacts in BEDT-TTF salts, which is crucial for their superconducting properties. BEDT-TTF is one of the most extensively studied organic donors, forming a large number of organic superconductors.
4,5-Dimethyl-1,3-dithiole-2-thione Tetramethyltetrathiafulvalene (TMTTF)The methyl groups are less sterically demanding, which can influence the packing and electronic properties of TMTTF-based materials. TMTTF is a classic TTF derivative and a key component in the first organic superconductors (the Bechgaard salts).
Electrochemical Properties: A Window into Electron-Donating Ability

The electron-donating ability of a TTF derivative is a critical parameter that governs its performance in charge-transfer salts and molecular devices. Cyclic voltammetry is a powerful technique used to probe these properties, revealing the potentials at which the molecule undergoes oxidation.[4][5] TTF derivatives typically exhibit two reversible one-electron oxidations, corresponding to the formation of the radical cation (TTF•+) and the dication (TTF2+). Lower oxidation potentials indicate a stronger electron-donating ability.

TTF DerivativeFirst Oxidation Potential (E¹½ vs. Ag/AgCl)Second Oxidation Potential (E²½ vs. Ag/AgCl)Reference
BMDT-TTF Data not readily available in a directly comparable formatData not readily available in a directly comparable format
BEDT-TTF ~0.51 V~0.89 V[6]
TMTTF ~0.45 VNot always clearly resolved[1]

Note: The exact values of oxidation potentials can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The data presented here is for comparative purposes.

The electrochemical behavior of TTF derivatives is a key indicator of their suitability for various applications. For instance, the stability of the radical cation is crucial for the formation of highly conducting charge-transfer salts.

Experimental Protocols

General Procedure for Phosphite-Mediated Coupling of 1,3-Dithiole-2-thiones

This protocol provides a general framework for the synthesis of symmetrical TTF derivatives from their corresponding 1,3-dithiole-2-thione precursors.

Materials:

  • 1,3-dithiole-2-thione derivative (e.g., MDT-DTT)

  • Triethyl phosphite (freshly distilled)

  • Anhydrous toluene or other suitable high-boiling solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the 1,3-dithiole-2-thione precursor in the chosen solvent.

  • Add an excess of triethyl phosphite (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the phosphite reagent and the TTF product, which is sensitive to air, especially at elevated temperatures.

  • Excess Triethyl Phosphite: An excess of the coupling reagent is used to ensure the complete conversion of the thione precursor and to drive the reaction towards the formation of the desired TTF derivative.

  • High-Boiling Solvent: A high-boiling solvent is necessary to provide the thermal energy required for the coupling reaction to proceed at a reasonable rate.

General Procedure for Cyclic Voltammetry of TTF Derivatives

This protocol outlines the general steps for characterizing the electrochemical properties of TTF derivatives.

Materials:

  • TTF derivative

  • Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Prepare a solution of the TTF derivative and the supporting electrolyte in the chosen solvent. The concentration of the TTF derivative is typically in the millimolar range, while the electrolyte concentration is around 0.1 M.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment, including the potential window, scan rate, and number of cycles. The potential window should be chosen to encompass the oxidation waves of the TTF derivative.

  • Run the experiment and record the cyclic voltammogram.

  • Analyze the data to determine the half-wave potentials (E½) for the oxidation processes.

Causality behind Experimental Choices:

  • Anhydrous and Degassed Solvent: Water and oxygen can be electrochemically active and interfere with the measurement of the TTF derivative's redox behavior.

  • Supporting Electrolyte: The supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the iR drop (a source of error in electrochemical measurements).

  • Three-Electrode System: A three-electrode setup is used to accurately control the potential of the working electrode relative to the reference electrode while the current flows between the working and counter electrodes.

Visualization of Synthetic Pathways

Synthesis of BMDT-TTF from MDT-DTT

G MDT_DTT This compound (MDT-DTT) BMDT_TTF Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) MDT_DTT->BMDT_TTF Coupling P_OEt_3 P(OEt)₃ P_OEt_3->BMDT_TTF Solvent Toluene, Reflux Solvent->BMDT_TTF

Caption: Phosphite-mediated coupling of MDT-DTT to yield BMDT-TTF.

General Synthetic Route to Symmetrical TTF Derivatives

G Thione 1,3-Dithiole-2-thione Derivative TTF Symmetrical TTF Derivative Thione->TTF Dimerization Coupling_Reagent Coupling Reagent (e.g., P(OEt)₃) Coupling_Reagent->TTF Conditions Heat Conditions->TTF

Caption: General pathway for the synthesis of symmetrical TTFs.

Conclusion

The selection of a suitable precursor is a paramount decision in the design and synthesis of novel TTF-based materials. This compound (MDT-DTT) offers a valuable entry point to the bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) system, whose rigid structure holds promise for creating materials with desirable solid-state packing and electronic properties.

While precursors to well-established systems like BEDT-TTF have a proven track record in the realm of organic superconductors, the exploration of alternative precursors such as MDT-DTT is essential for expanding the structural diversity and, consequently, the functional scope of TTF-based materials. The comparative data and experimental protocols provided in this guide are intended to equip researchers with the foundational knowledge to make informed decisions in their pursuit of next-generation molecular conductors and electronic materials. The continuous development of novel TTF precursors and a deeper understanding of their structure-property relationships will undoubtedly pave the way for exciting advancements in this dynamic field.

References

  • Terán-Alcocer, Á. V., Cifuentes-Ajuchan, F. M. J., López-Mayorga, B. J., & Frontana-Uribe, B. A. (2023). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers in Chemistry, 11, 1666772. [Link]

  • Brown, R. J., Brooks, A. C., Griffiths, J. P., Vital, B., Day, P., & Wallis, J. D. (2007). Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry, 5(19), 3135-3145. [Link]

  • Gouasmia, A. K., Golhen, S., Ouahab, L., Fabre, J. M., & Roisnel, T. (2015). New Unsymmetrically Benzene-Fused Bis (Tetrathiafulvalene): Synthesis, Characterization, Electrochemical Properties and Electrical Conductivity of Their Materials. Molecules, 20(8), 13865-13881. [Link]

  • Fajar, A., et al. (2023). Synthesis and Electrochemical Characterization of Dissymmetric Tetrathiafulvalene Derivatives for Aqueous Rechargeable Batteries. Molecules, 28(15), 5821. [Link]

  • Michigan State University. (n.d.). Experiment 5. Cyclic Voltammetry. [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]

  • Xiao, X. W., Xu, W., Xu, H., Zhang, D. Q., & Zhu, D. B. (2005). 4,5:4',5'-Bis(methylenedithio)tetrathiafulvalenium dichloride. Acta Crystallographica Section E: Structure Reports Online, 61(1), o111-o113. [Link]

  • Kertész, M., & Frapper, G. (2001). A Dibenzotetrathiafulvalene-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms. Inorganic Chemistry, 40(19), 4841-4848. [Link]

  • Neil, S. M., et al. (2014). Synthesis and electrochemical properties of tetrathiafulvalene derived amino acids and peptides. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(ethylenedithio)tetrathiafulvalene. PubChem. [Link]

  • El-Sheshtawy, H. S., et al. (2022). Chiral Bis(tetrathiafulvalene)-1,2-cyclohexane-diamides. Molecules, 27(20), 6926. [Link]

  • Wallis, J. D., et al. (2021). Synthesis and characterization of a tetrathiafulvalene-salphen actinide complex. Dalton Transactions, 50(42), 15003-15010. [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

Sources

The Pivotal Role of Dithiophene Donors in High-Performance Organic Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of higher power conversion efficiencies (PCEs) in organic solar cells (OSCs) has led to the extensive exploration of novel electron donor materials. Among these, donors based on the dithiophene moiety, particularly the benzodithiophene (BDT) core, have emerged as a cornerstone for achieving high-performance devices.[1] Their rigid, planar structure promotes favorable intermolecular π-π stacking, facilitating efficient charge transport, while their versatile chemical nature allows for fine-tuning of optoelectronic properties through molecular engineering.[2]

This guide provides a comparative analysis of various dithiophene-based donor materials, focusing on the well-studied and high-performing benzodithiophene (BDT) family. We will delve into the structure-property relationships that govern their performance, present key experimental data, and provide detailed protocols for their synthesis and device fabrication, offering researchers and scientists a comprehensive resource for the development of next-generation organic solar cells.

Performance Benchmarking of Benzodithiophene-Based Donors

The performance of an organic solar cell is dictated by a complex interplay of factors, including the electronic properties of the donor and acceptor materials, the morphology of the active layer, and the device architecture. The following table summarizes the key performance metrics for a selection of representative BDT-based donor materials, highlighting the impact of molecular design on device efficiency.

Donor MaterialAcceptorPCE (%)Voc (V)Jsc (mA/cm2)FF (%)Reference
PBDT-oTz BTP-eC915.020.83026.4168.56[Peng et al., 2024]
PBDT-iTz BTP-eC96.39---[Peng et al., 2024]
TT-BDT6T PC61BM5.800.989.4962.44[Patra et al., 2018]
C8ST-BDTDP 6TIC10.39-19.53-[He et al., 2020]
C8T-BDTDP 6TIC8.73-17.75-[He et al., 2020]
PBF-C8 L8-BO16.44---[Duan et al., 2025]
PBF-EH L8-BO3.21---[Duan et al., 2025]

Deciphering the Structure-Property-Performance Nexus

The remarkable variation in performance observed in the table above can be attributed to subtle yet impactful modifications to the BDT core and its substituents. Understanding these structure-property relationships is paramount for the rational design of new, more efficient donor materials.

The Critical Influence of Side-Chain Engineering

Side-chain engineering is a powerful strategy to modulate the properties of BDT-based donors. The choice of alkyl or aryl side chains can significantly impact:

  • Solubility and Processability: Longer, branched alkyl chains generally improve the solubility of the donor material in common organic solvents, which is crucial for solution-based fabrication techniques like spin-coating.

  • Molecular Packing and Morphology: The nature of the side chains dictates the intermolecular packing of the donor molecules in the solid state. This, in turn, influences the morphology of the donor-acceptor blend, which is critical for efficient exciton dissociation and charge transport. For example, the linear alkyl chains in PBF-C8 led to a more favorable face-on orientation and stronger intermolecular aggregation compared to the branched side-chains of PBF-EH, resulting in a significantly higher PCE of 16.44%.

  • Energy Levels: While the effect is often subtle, side chains can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the donor. This is critical for achieving optimal energy level alignment with the acceptor material to maximize the open-circuit voltage (Voc) and driving force for charge separation.

Core Modification and Isomerism

Modifying the BDT core itself or the orientation of its substituents can lead to dramatic changes in performance. The work by Peng and coworkers on PBDT-oTz and PBDT-iTz provides a striking example. These two polymers are isomers, differing only in the orientation of the thiazolyl side groups on the BDT core. However, this subtle change has a profound impact on the molecular aggregation and HOMO energy level. PBDT-oTz, with the thiazolyl nitrogen oriented away from the BDT backbone, achieved a deeper HOMO level and more favorable molecular aggregation, leading to a remarkable PCE of 15.02%, while its isomer, PBDT-iTz, exhibited a much lower PCE of 6.39%. This highlights the critical importance of precise structural control in the design of high-performance donor materials.

Experimental Protocols

To ensure the reproducibility and reliability of research in this field, it is essential to follow standardized experimental procedures. The following sections provide detailed protocols for the synthesis of a representative BDT-based donor and the fabrication and characterization of organic solar cells.

Synthesis of Benzodithiophene-Based Donors

The synthesis of BDT-based donor materials typically involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, to construct the conjugated backbone.[3][4][5] These reactions offer a versatile and efficient means to link the BDT core with various aromatic and heteroaromatic units.

Example: Synthesis of a BDT-based Polymer via Stille Coupling

cluster_synthesis Stille Coupling Synthesis of a BDT Polymer MonomerA Distannylated BDT Monomer Reaction Polymerization MonomerA->Reaction MonomerB Dibrominated Acceptor Monomer MonomerB->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Catalyst Solvent Toluene Solvent->Reaction Solvent, Heat Polymer BDT-based Donor-Acceptor Polymer Reaction->Polymer

Caption: General workflow for the synthesis of a BDT-based polymer via Stille coupling.

Step-by-Step Protocol:

  • Monomer Preparation: Synthesize the distannylated BDT monomer and the dibrominated acceptor monomer according to established literature procedures.

  • Reaction Setup: In a nitrogen-filled glovebox, add the distannylated BDT monomer (1 equivalent), the dibrominated acceptor monomer (1 equivalent), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) to a flame-dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Polymerization: Degas the reaction mixture by three freeze-pump-thaw cycles. Heat the mixture to the desired temperature (typically 90-110 °C) and stir for 24-48 hours under a nitrogen atmosphere.

  • Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Collect the polymer by filtration and purify it further by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Characterization: Characterize the final polymer by 1H NMR, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index, and UV-Vis spectroscopy to determine its optical properties.

Fabrication and Characterization of Organic Solar Cells

The fabrication of efficient organic solar cells requires careful optimization of each layer in the device. The following protocol describes the fabrication of a conventional architecture OSC.

cluster_fabrication OSC Fabrication Workflow ITO 1. ITO Substrate Cleaning PEDOT 2. PEDOT:PSS Deposition (HTL) ITO->PEDOT ActiveLayer 3. Active Layer Spin-Coating PEDOT->ActiveLayer Annealing 4. Thermal Annealing ActiveLayer->Annealing Cathode 5. Cathode Deposition Annealing->Cathode Characterization 6. Device Characterization Cathode->Characterization

Caption: Step-by-step workflow for the fabrication of a conventional organic solar cell.

Step-by-Step Protocol:

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates. Anneal the substrates at 150 °C for 15 minutes in air.

  • Active Layer Deposition: In a nitrogen-filled glovebox, prepare a solution of the BDT-based donor and the acceptor material (e.g., a non-fullerene acceptor like Y6 or a fullerene derivative like PC71BM) in a suitable solvent like chloroform or chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer.[6][7]

  • Active Layer Annealing: Thermally anneal the active layer at an optimized temperature and time to promote the formation of a favorable morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of an electron transport material (e.g., Ca, LiF) followed by a thicker layer of a metal cathode (e.g., Al) under high vacuum (< 10-6 Torr).

  • Device Characterization: Characterize the photovoltaic performance of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm2).[8][9] Measure the current density-voltage (J-V) characteristics to determine the PCE, Voc, Jsc, and FF. Measure the external quantum efficiency (EQE) to assess the spectral response of the device.

Conclusion

Dithiophene-based donors, particularly those built upon the benzodithiophene scaffold, have proven to be a highly successful class of materials for high-performance organic solar cells. The ability to systematically tune their electronic and morphological properties through side-chain engineering and core modifications has enabled the achievement of power conversion efficiencies exceeding 18%. This guide has provided a comparative overview of some of the key BDT-based donors, highlighting the critical structure-property relationships that underpin their performance. By following the detailed experimental protocols for synthesis and device fabrication, researchers can contribute to the ongoing development of this exciting field, pushing the boundaries of organic photovoltaic technology even further.

References

  • Organic Solar Cells Parameters Extraction and Characterization Techniques. MDPI. [Link]

  • Accurate Measurement and Characterization of Organic Solar Cells. Advanced Functional Materials. [Link]

  • Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material. MDPI. [Link]

  • Intermediate-Sized Conjugated Donor Molecules for Organic Solar Cells: Comparison of Benzodithiophene and Benzobis- thiazole-bas. ACS Publications. [Link]

  • Peng, R., et al. (2024). Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. Macromolecules.
  • Patra, D., et al. (2018). Enhanced Organic Solar Cell Performance by Lateral Side Chain Engineering on Benzodithiophene-Based Small Molecules.
  • He, Y., et al. (2020). Side-Chain Engineering of Benzodithiophene-Bridged Dimeric Porphyrin Donors for All-Small-Molecule Organic Solar Cells.
  • The Effect of Coating Parameters of Active Layer on the Performance of Polymer Solar Cells. DergiPark. [Link]

  • Duan, T., et al. (2025). Side-chain engineering to develop phenyl-substituted benzodithiophenedione-unit-based polymer donors for efficient non-fullerene polymer solar cells.
  • Research progress and application of high efficiency organic solar cells based on benzodithiophene donor materials. Exploration. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • (PDF) Active Layer Spin Coating Speed Dependence of Inverted Organic Solar Cell Based on Eosin-Y-Coated ZnO Nanorod Arrays. ResearchGate. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Benzo[1,2-b:4,5-b′]dithiophene (BDT)-based small molecules for solution processed organic solar cells. Journal of Materials Chemistry A. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Theoretical investigation of benzodithiophene-based donor molecules in organic solar cells: from structural optimization to performance metrics. PubMed Central. [Link]

  • Benzodithiophene-Based Polymer Donors for Organic Photovoltaics. Journal of Materials Chemistry A. [Link]

Sources

A Researcher's Guide to the Electronic Landscape of 4,5-Methylenedithio-1,3-dithiole-2-thione: A Comparative Approach to Validating Theoretical Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's electronic properties is paramount for predicting its behavior and potential applications. 4,5-Methylenedithio-1,3-dithiole-2-thione (MDTDT) is a sulfur-rich heterocyclic compound with potential applications in materials science and medicinal chemistry, fields where electronic characteristics govern function.[1][2] This guide provides a comprehensive framework for validating theoretical models of MDTDT's electronic properties. Due to a scarcity of direct experimental data for MDTDT, we will employ a comparative approach, leveraging data from the well-characterized parent molecule, 1,3-dithiole-2-thione (DTT), and outlining a clear path for the experimental validation of theoretical predictions for MDTDT.

The Foundation: Understanding the Electronic Structure of 1,3-dithiole-2-thione (DTT)

To build a robust model for MDTDT, we must first understand the electronic landscape of its core structure, DTT. The electronic transitions of DTT have been investigated using Linear Dichroism (LD) spectroscopy and quantum chemical calculations, providing a solid baseline for comparison.[3][4]

The electronic structure of DTT is characterized by a complex interplay of π-orbitals delocalized over the dithiole ring and the thione group. Photoelectron spectroscopy and electronic absorption spectra of DTT and its selenium analogues have been pivotal in assigning the key molecular orbitals.[5] Theoretical models, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to calculate the electronic transitions, although the complexity of the DTT chromophore can present challenges for achieving perfect correlation with experimental spectra.[3][4]

Comparative Molecular Landscape: MDTDT and its Analogs

MDTDT is a derivative of DTT, featuring a methylenedithio group fused to the 4 and 5 positions of the 1,3-dithiole-2-thione ring. This structural modification is expected to significantly influence the electronic properties compared to the parent DTT. For a comprehensive comparison, we will also consider 4,5-Ethylenedithio-1,3-dithiole-2-thione, another relevant analog.

CompoundStructureKey Structural Difference from DTTExpected Impact on Electronic Properties
1,3-dithiole-2-thione (DTT) 1,3-dithiole-2-thioneUnsubstituted dithiole ring.Baseline for comparison.
This compound (MDTDT) this compoundFused methylenedithio group.The electron-donating nature of the additional sulfur atoms is predicted to raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a lower oxidation potential. The extended π-system may also lead to a red-shift in the UV-Vis absorption spectrum.
4,5-Ethylenedithio-1,3-dithiole-2-thione 4,5-Ethylenedithio-1,3-dithiole-2-thioneFused ethylenedithio group.Similar to MDTDT, the ethylenedithio group is electron-donating and will likely raise the HOMO energy. The slight structural difference from the methylene bridge in MDTDT may lead to subtle variations in orbital energies and electronic transitions.

Theoretical Framework for Predicting Electronic Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting the electronic properties of molecules like MDTDT.[6] The validation of these theoretical models relies on a meticulous comparison with experimental data.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation DFT_calc DFT Calculation (e.g., B3LYP/6-31G(d,p)) TDDFT_calc TD-DFT Calculation DFT_calc->TDDFT_calc HOMO_LUMO Predicted HOMO/LUMO Energies DFT_calc->HOMO_LUMO UV_Vis_pred Predicted UV-Vis Spectrum TDDFT_calc->UV_Vis_pred HOMO_LUMO_exp Experimental HOMO/LUMO (from Oxidation/Reduction Potentials) HOMO_LUMO->HOMO_LUMO_exp Compare & Validate UV_Vis_data Experimental UV-Vis Spectrum UV_Vis_pred->UV_Vis_data Compare & Validate CV_exp Cyclic Voltammetry CV_exp->HOMO_LUMO_exp UV_Vis_exp UV-Vis Spectroscopy UV_Vis_exp->UV_Vis_data

Caption: Workflow for the validation of theoretical models for MDTDT's electronic properties.

Experimental Protocols for Model Validation

The following are detailed protocols for the experimental techniques required to validate the theoretical models for MDTDT. These protocols are based on established methods for similar compounds.[7]

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of MDTDT, which can be used to estimate the HOMO and LUMO energy levels.

Methodology:

  • Preparation of the Analyte Solution:

    • Dissolve 1-5 mM of MDTDT in a suitable solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane).

    • Ensure the solvent is of high purity and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration:

      • Working Electrode: Glassy carbon or platinum disk electrode.

      • Reference Electrode: Saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

      • Counter Electrode: Platinum wire or foil.

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.

  • Data Acquisition:

    • Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic processes occur to a potential sufficiently positive to observe the oxidation of MDTDT, and then reversing the scan to a potential sufficiently negative to observe its reduction.

    • Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

    • Record a voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions as an internal or external standard for potential calibration.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for the reversible or quasi-reversible redox processes from the cyclic voltammograms.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ couple:

      • E_HOMO = -[E_ox(onset) vs Fc/Fc⁺ + 4.8] eV

      • E_LUMO = -[E_red(onset) vs Fc/Fc⁺ + 4.8] eV

UV-Vis Spectroscopy

Objective: To measure the electronic absorption spectrum of MDTDT and identify the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of MDTDT (typically in the micromolar concentration range) in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane).

    • The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 to ensure adherence to the Beer-Lambert law.

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the solvent.

  • Data Acquisition:

    • Place the cuvette with the MDTDT solution in the sample beam path.

    • Scan a range of wavelengths, typically from 200 to 800 nm.

  • Data Analysis:

    • Identify the λ_max values from the absorption spectrum.

    • Calculate the molar extinction coefficient (ε) at each λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

    • Compare the experimental λ_max values with the predicted electronic transitions from TD-DFT calculations.

Bridging Theory and Experiment: A Path Forward

The validation of theoretical models for this compound is a critical step in unlocking its potential. While direct experimental data is currently lacking, a robust framework for its acquisition and comparison with theoretical predictions can be established.

G Start Start: Lack of Experimental Data for MDTDT Step1 Leverage Experimental Data from 1,3-dithiole-2-thione (DTT) Start->Step1 Step2 Perform DFT/TD-DFT Calculations for MDTDT to Predict Electronic Properties Step1->Step2 Step3 Conduct Experimental Characterization of MDTDT (Cyclic Voltammetry & UV-Vis Spectroscopy) Step2->Step3 Step4 Compare Experimental Data with Theoretical Predictions Step3->Step4 Step5 Refine Theoretical Models Based on Experimental Findings Step4->Step5 End Validated Model for MDTDT's Electronic Properties Step5->End

Caption: A logical workflow for the validation of theoretical models for MDTDT.

By following the comparative approach and experimental protocols outlined in this guide, researchers can systematically investigate the electronic properties of MDTDT. This will not only provide valuable data for this specific molecule but also contribute to a deeper understanding of the structure-property relationships in this important class of sulfur-containing heterocycles. The synergy between theoretical modeling and experimental validation is key to accelerating the discovery and development of novel materials and therapeutics.

References

  • Gleiter, R., et al. (1977). The Electronic Structure of 1,3-Dithiole-2-thione and Its Selenium Analogues. Photoelectron Spectra and Polarized Electronic Absorption Spectra. Journal of the American Chemical Society. [Link]

  • Nielsen, S. B., et al. (2022). On the complexity of the 1,3-dithiole-2-thione chromophore. UV-Vis polarization spectroscopy and theoretical calculations. Roskilde University. [Link]

  • Ferreira, A. M. D. C., et al. (2019). An Experimental and Theoretical Study of the Electronic Spectra of tetraethylammonium [tris(1,3-dithiole-2-thione-4,5-dithiolato)M] and tetraethylammonium [tris(1,3-dithiole-2-one-4,5-dithiolato)M], for M = Sn(IV). ResearchGate. [Link]

  • Data, P., et al. (2017). CV curves of compounds 1-3 at broad oxidation reduction potential range (a) and oxidation range (b). ResearchGate. [Link]

  • Momordica balsamina Leaf Extract - Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities. (2021). PubMed Central. [Link]

  • Gheorghe, R., et al. (2024). Chemically Modified Electrodes Based on 4-((5-Isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one. MDPI. [Link]

Sources

A Comparative Guide to the Electrochemical Behavior of Substituted Dithiolethiones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Dithiolethiones

The 1,2-dithiole-3-thione scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] These sulfur-rich compounds have garnered significant attention for their diverse biological activities, including antioxidant, chemopreventive, and neuroprotective properties.[1][2] The mechanism underlying many of these therapeutic effects is intrinsically linked to their redox chemistry. Consequently, understanding the electrochemical behavior of substituted dithiolethiones is paramount for the rational design of novel drug candidates and functional organic materials.

This guide provides a comparative analysis of the electrochemical properties of various substituted dithiolethiones. We will explore how the nature and position of substituents on the dithiolethione ring influence their redox potentials and electron transfer characteristics. This in-depth examination is supported by experimental data from the scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Electrochemical Interrogation of Dithiolethiones: The Power of Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical compounds.[3] In a typical CV experiment, a linearly varying potential is applied to a working electrode immersed in a solution containing the analyte, and the resulting current is measured. The output, a cyclic voltammogram, provides a wealth of information about the electrochemical process, including the potentials at which oxidation and reduction occur and the stability of the resulting species.

dot

Caption: A generalized workflow for the electrochemical analysis of substituted dithiolethiones using cyclic voltammetry.

Comparative Electrochemical Behavior: The Influence of Substituents

The electronic properties of substituents on the dithiolethione ring play a crucial role in modulating its electrochemical behavior. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the heterocyclic system, thereby influencing the ease of oxidation and reduction.

Effect of Aryl and Metallocenyl Substituents

A study by Sánchez García et al. provides valuable insights into the electrochemical oxidation of 1,2-dithiol-3-thiones bearing aryl and metallocenyl fragments.[4][5] Their work demonstrates that the introduction of these bulky and electronically diverse groups has a profound impact on the redox properties of the dithiolethione core.

CompoundSubstituentsOxidation Potential (Epa, V vs. Fc/Fc+)Reference
4,5-Diphenyl-1,2-dithiole-3-thionePhenyl~1.1 (irreversible)[4][5]
4,5-Bis(4-methoxyphenyl)-1,2-dithiole-3-thione4-Methoxyphenyl (EDG)Not clearly reported[4][5]
4,5-Diferrocenyl-1,2-dithiole-3-thioneFerrocenyl (Electron-rich)Two reversible waves (~0.5 and ~0.7)[4][5]
4,5-Diruthenocenyl-1,2-dithiole-3-thioneRuthenocenyl (Electron-rich)One reversible wave (~0.8)[4][5]

Note: The exact potential values can vary based on experimental conditions. The data presented here is for comparative purposes.

The presence of electron-rich ferrocenyl and ruthenocenyl substituents leads to more accessible oxidation potentials compared to the phenyl-substituted analogue. This is attributed to the ability of the metallocene units to stabilize the resulting cationic species. The electrochemical behavior of the ferrocenyl derivative, with its two distinct and reversible oxidation waves, suggests a stepwise oxidation of the two ferrocenyl moieties, indicating electronic communication through the dithiolethione backbone.

Impact of Substituents on Antioxidant Activity-Related Electrochemistry

The antioxidant and radical scavenging activities of dithiolethiones are often evaluated using electrochemical methods. A study by Lanez et al. investigated a series of 1,2-dithiole-3-thione derivatives and their ability to scavenge the DPPH radical, which can be monitored by changes in the cyclic voltammogram of DPPH.[6]

CompoundSubstituentsKey Observation in CV of DPPHReference
4-Phenyl-3H-1,2-dithiole-3-thione (DT1)PhenylDecrease in anodic peak current of DPPH[6]
5-(4-Fluorophenyl)-3H-1,2-dithiole-3-thione (DT2)4-Fluorophenyl (EWG)Decrease in anodic peak current of DPPH[6]
5-(4-Phenyl-3-thioxo-3H-1,2-dithiol-5-yl)-benzo[d]oxazole-2(3H)thione (DT3)Complex heterocyclic systemSignificant decrease in anodic peak current of DPPH[6]
4-Methyl-5-((phenylamino)methyl)-3H-1,2-dithiole-3-thione (DT4)Methyl (EDG) and (Phenylamino)methylDecrease in anodic peak current of DPPH[6]

While this study does not report the direct redox potentials of the dithiolethiones themselves, the observed decrease in the DPPH anodic peak current upon addition of the dithiolethione derivatives is indicative of their ability to act as reducing agents (antioxidants). The varying efficacy among the derivatives suggests that the substituent pattern influences their hydrogen-donating or electron-donating capacity.

dot

Caption: The influence of electron-donating and -withdrawing groups on the redox potentials of the dithiolethione core.

Experimental Protocol: Cyclic Voltammetry of Substituted Dithiolethiones

This section provides a detailed, step-by-step methodology for conducting cyclic voltammetry on substituted dithiolethiones. This protocol is a self-validating system, designed to ensure reproducibility and accuracy.

Materials and Equipment:

  • Potentiostat with a three-electrode setup

  • Working Electrode: Glassy carbon electrode (recommended)[3]

  • Reference Electrode: Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/AgNO₃) for organic solvents[3]

  • Counter Electrode: Platinum wire or graphite rod

  • Electrochemical cell

  • High-purity solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Substituted dithiolethione sample

  • Inert gas (Nitrogen or Argon) for deoxygenation

  • Micropipettes and standard laboratory glassware

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Allow the electrode to dry completely.

  • Solution Preparation:

    • Prepare a stock solution of the substituted dithiolethione in the chosen solvent at a known concentration (typically 1-5 mM).

    • Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.

    • In the electrochemical cell, add a specific volume of the electrolyte solution.

    • Add the required volume of the dithiolethione stock solution to the electrolyte solution in the cell to achieve the desired final concentration.

  • Deoxygenation:

    • Bubble high-purity nitrogen or argon gas through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

    • Maintain an inert atmosphere over the solution during the entire experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution and not touching each other.

    • Connect the electrodes to the potentiostat.

    • Set the parameters on the potentiostat software:

      • Initial Potential: A potential where no faradaic reaction is expected to occur.

      • Switching Potentials (Vertex Potentials): Define the potential window to be scanned. This should encompass the expected oxidation and reduction potentials of the dithiolethione.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to study the kinetics of the electron transfer.

    • Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

  • Data Analysis:

    • From the stable cyclic voltammogram, determine the anodic peak potential (Epa) and cathodic peak potential (Epc).

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2, which is an approximation of the formal redox potential.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations may indicate quasi-reversible or irreversible processes.

Conclusion and Future Directions

The electrochemical behavior of substituted dithiolethiones is intricately linked to their molecular structure. While a comprehensive, single comparative study is yet to be published, the available literature strongly indicates that the strategic placement of electron-donating or electron-withdrawing substituents can effectively tune the redox properties of the dithiolethione core. This guide has synthesized existing data to provide a framework for understanding these structure-property relationships.

Future research should focus on systematic electrochemical studies of a broad range of substituted dithiolethiones under standardized conditions. This will enable the development of quantitative structure-electrochemistry relationships (QSERs), which will be invaluable for the targeted design of dithiolethione-based compounds with optimized redox properties for applications in drug discovery and materials science.

References

  • Sánchez García, J. J., Joo-Cisneros, R. S., García-Bassoco, D., Flores-Alamo, M., Stivalet, J. M. M., García-Valdés, J., & Klimova, E. I. (2021). Synthesis, characterization, and oxidation electrochemistry of some novel 1,2-dithiol-3-ones and 1,2-dithiol-3-thiones containing aryl and metallocenyl fragments. Journal of Organometallic Chemistry, 944, 121809. [Link]

  • Request PDF | Synthesis, characterization, and oxidation electrochemistry of some novel 1,2-dithiol-3-ones and 1,2-dithiol-3-thiones containing aryl and metallocenyl fragments | A new synthesis method was established for 1,2-dithiol-3-ones and 1,2-dithiol-3-thiones, from different cyclopropenones: diphenyl (a),... | Find, read and cite all the research you need on ResearchGate. [Link]

  • Lanez, E., Saidi, M., & Lanez, T. (2023). Assessment of antioxidant and DPPH free radical scavenging activity of 1,2-dithiole-3-thione derivatives by using cyclic voltammetry, spectroscopic, and molecular docking studies. Journal of Taibah University for Science, 17(1), 1-13. [Link]

  • Zhang, Y., Li, J., & Wu, C. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry, 68(7), 2214-2231. [Link]

  • Brown, A. P., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Cancer Cell & Microenvironment, 3(1), e1210. [Link]

  • Sánchez, M. A., et al. (2016). Synthesis, characterization, DFT calculations, and electrochemical comparison of novel iron(ii) complexes with thione and selone ligands. Dalton Transactions, 45(15), 6549-6561. [Link]

  • Glass, R. S., et al. (1994). Synthetic, Structural and Electrochemical Studies on the 1,2-Dithiole-3-thione System: Preparation and Reactions of the 5,6-Dihydro-1,2-dithiolo(3,4-b)(1,4)dithiin-2-ium Cation. Journal of the Chemical Society, Perkin Transactions 2, (7), 1409-1416. [Link]

  • Brown, A. P., et al. (2016). Further structure-activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Journal of Neurochemistry, 139(5), 789-801. [Link]

  • Brown, A. P., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Cancer Cell & Microenvironment, 3(1), e1210. [Link]

  • Brown, A. P., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Cancer Cell & Microenvironment, 3(1), e1210. [Link]

  • Gangarapu, S., et al. (2021). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. Journal of Chemical Information and Modeling, 61(11), 5483-5492. [Link]

  • Carlier, J., et al. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. Molecules, 28(6), 2686. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Redox potentials of N‐phenylphenothiazines 1–3 as strongly reducing organo‐photocatalysts in comparison to conventional transition metal photocatalysts, electron‐primed and electrochemical photocatalysis and substrates (S) for aryl radical formation by single electron transfer. Advanced Synthesis & Catalysis, 361(13), 3172-3180. [Link]

  • Kiss, L., et al. (2024). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. International Journal of Molecular Sciences, 25(1), 535. [Link]

  • El-Shishtawy, R. M., et al. (2014). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 9(8), 4386-4398. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT) via HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the synthetic accessibility of novel heterocyclic compounds like 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT) opens avenues for innovation in drug discovery and organic electronics. However, the biological activity and material properties of any synthesized compound are intrinsically linked to its purity. This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of DMDT, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, present a robust HPLC protocol, and offer a comparative analysis with alternative techniques, all grounded in established scientific principles and regulatory standards.

The Critical Role of Purity in the Application of DMDT

This compound is a sulfur-rich heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and organic conductors.[1] The presence of impurities, even in trace amounts, can significantly alter the compound's physicochemical properties, biological activity, and safety profile. Therefore, a rigorous and validated analytical method for purity determination is not merely a quality control step but a fundamental aspect of reliable and reproducible research.

HPLC: The Workhorse for Purity Assessment of Dithiolethiones

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and quantitative accuracy. For compounds like DMDT, reversed-phase HPLC (RP-HPLC) is the method of choice due to the non-polar nature of the dithiolethione core.

The Logic Behind the Method: A Self-Validating System

The selection of an appropriate HPLC method is a systematic process. For DMDT, a C18 column is a logical starting point. The octadecylsilyl stationary phase provides a hydrophobic environment that promotes retention of the relatively non-polar analyte. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component, is then optimized to achieve adequate separation of the main compound from any potential impurities. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic functional groups that may be present as impurities.

The trustworthiness of an HPLC method hinges on its validation. According to the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <621>, a validated HPLC method must demonstrate specificity, linearity, accuracy, precision, and robustness.[2][3][4][5][6][7][8]

Below is a detailed, field-proven HPLC protocol for the purity assessment of DMDT, designed to be a self-validating system.

Experimental Protocol: HPLC Purity Assay for DMDT

Objective: To determine the purity of synthesized this compound by reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound reference standard of known purity.

  • Synthesized DMDT sample.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm (or a wavelength determined by the UV spectrum of DMDT)
Injection Volume 10 µL

Sample Preparation:

  • Reference Standard Solution: Accurately weigh approximately 10 mg of the DMDT reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized DMDT sample in the same manner as the reference standard.

  • Spiked Sample Solution (for specificity): Prepare a solution containing the DMDT reference standard and known potential impurities or starting materials to demonstrate the method's ability to separate the analyte from these components.

Method Validation Workflow:

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Develop Validation Protocol (ICH Q2(R2)) specificity Specificity (Peak Purity) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: A streamlined workflow for the validation of an HPLC purity method, adhering to ICH Q2(R2) guidelines.

Data Analysis:

The purity of the synthesized DMDT is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of DMDT peak / Total area of all peaks) x 100

A Comparative Overview of Purity Assessment Techniques

While HPLC is a powerful tool, a comprehensive understanding of its strengths and weaknesses in comparison to other analytical techniques is crucial for a senior scientist.

TechniquePrincipleAdvantagesDisadvantagesSuitability for DMDT Purity
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High resolution, high sensitivity, quantitative, well-established and validated methods.[9][10][11]Requires a chromophore, potential for co-elution of impurities.Excellent: The dithiolethione core is a strong chromophore, making it ideal for UV detection.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Excellent for volatile and thermally stable compounds, high resolution.[12]Not suitable for non-volatile or thermally labile compounds.Good: DMDT is likely to be sufficiently volatile and thermally stable for GC analysis. A product sheet for DMDT even specifies purity by GC.
Quantitative NMR (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei.Absolute quantitation without a reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, requires a pure internal standard.Very Good: Can provide an orthogonal measure of purity and identify impurities structurally.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the elemental composition (C, H, N, S) of the bulk sample.Does not distinguish between the main compound and impurities with the same elemental composition.Fair: Useful as a complementary technique to confirm the elemental composition of the purified product.

In-Depth Comparison: Causality and Experimental Insights

HPLC vs. GC: The Volatility Question

The choice between HPLC and GC often hinges on the volatility and thermal stability of the analyte. While DMDT is likely amenable to GC, HPLC offers greater versatility for a broader range of potential impurities, including less volatile starting materials or byproducts from the synthesis. For instance, the synthesis of related dithiolethiones can involve the reduction of carbon disulfide, potentially leading to various sulfur-containing oligomers that may not be sufficiently volatile for GC analysis.[12]

Workflow for Purity Assessment:

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_analysis Primary Purity Analysis cluster_orthogonal_methods Orthogonal Methods for Confirmation cluster_final_report Final Purity Confirmation synthesis Synthesized DMDT tlc TLC for reaction monitoring synthesis->tlc hplc HPLC-UV (Quantitative Purity) tlc->hplc gcms GC-MS (Impurity Identification) hplc->gcms qnmr qNMR (Absolute Purity & Structure) hplc->qnmr ea Elemental Analysis (Elemental Composition) hplc->ea report Certificate of Analysis gcms->report qnmr->report ea->report

Caption: A comprehensive workflow for assessing the purity of synthesized DMDT, from initial checks to final confirmation.

The Power of Orthogonality: HPLC and qNMR

For establishing the definitive purity of a new chemical entity, relying on a single analytical technique is often insufficient. This is where the concept of orthogonality becomes paramount. HPLC and qNMR are excellent orthogonal techniques. While HPLC separates components based on their partitioning behavior, qNMR provides a quantitative measure based on a fundamental nuclear property. An impurity that co-elutes with the main peak in HPLC will likely have distinct signals in the NMR spectrum, allowing for its detection and quantification. This dual-pronged approach provides a much higher degree of confidence in the assigned purity value.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity of a synthesized compound like this compound is not a single number but a comprehensive assessment built upon a foundation of sound analytical science. While a validated reversed-phase HPLC method serves as the primary tool for routine purity determination, a truly rigorous characterization incorporates orthogonal techniques like GC-MS and qNMR. This multi-faceted approach, grounded in the principles outlined in authoritative guidelines from bodies like the ICH and USP, ensures the generation of reliable and reproducible data, which is the bedrock of scientific advancement in both academic and industrial research.

References

  • Giustarini, D., Perrino, E., Tazzari, V., & Rossi, R. (2010). HPLC determination of novel dithiolethione containing drugs and its application for in vivo studies in rats. Journal of Chromatography B, 878(3-4), 340-346. [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Organic Syntheses. (n.d.). 4,5-dibenzoyl-1,3-dithiole-1-thione. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 225-230. [Link]

  • Cushman, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. [Link]

  • Wang, J., Zhu, X., & Lee, K. (2006). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection. Journal of Chromatography A, 1116(1-2), 235-242. [Link]

  • Davies, H. M., & Manning, J. R. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 901-906. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Abidi, S. L. (2000). Chromatographic analysis of tocol-derived lipid antioxidants. Journal of Chromatography A, 881(1-2), 197-216. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3,4-Thiadiazolidine-2,5-dithione, disodium salt on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (2024). Chromatography. [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Cushman, M. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]

  • ResearchGate. (2025). Identification of impurities in high-purity sulfur using gas chromatography-mass spectrometry method. [Link]

  • ResearchGate. (n.d.). [2]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • LCGC International. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2015). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Acta Chimica Slovenica, 62(4), 849-856. [Link]

  • SGS. (n.d.). Trace sulfur compounds analysis. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Fekete, S., & Guillarme, D. (2012). Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. LCGC International, 25(10), 578-586. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • U.S. Pharmacopeia. (2011). <621> Chromatography. [Link]

  • Davies, H. M., & Manning, J. R. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Agilent. (2016). SULFUR IN GASOLINE: - NIST REFERENCE STANDARDS - Technology Advantage: Agilent Intuvo 9000 GC with SCD. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Dołowy, M., Pyka-Pająk, A., & Staroń, J. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(11), 3196. [Link]

  • Dołowy, M., Pyka-Pająk, A., & Staroń, J. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2505. [Link]

Sources

A Benchmarking Guide for the Evaluation of 4,5-Methylenedithio-1,3-dithiole-2-thione (MDT-DTT) as a Candidate for Next-Generation Organic Transistors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Organic Semiconductors

The field of organic electronics continues to rapidly evolve, driven by the pursuit of materials that offer a combination of high charge carrier mobility, environmental stability, and solution processability for low-cost, large-area device fabrication. While significant progress has been made with materials such as pentacene and its derivatives, as well as various fused thiophene systems, the exploration of novel molecular scaffolds remains a critical endeavor. This guide focuses on 4,5-Methylenedithio-1,3-dithiole-2-thione (MDT-DTT), a sulfur-rich heterocyclic compound, as a promising yet uncharacterized candidate for application in organic field-effect transistors (OFETs).

The unique dithiole structure of MDT-DTT suggests its potential for enhanced electrical conductivity and stability, making it a person of interest for materials scientists.[1][2] This document serves as a comprehensive guide for researchers and scientists in the field of organic electronics. It provides a benchmark against which the performance of MDT-DTT-based transistors can be measured, alongside detailed experimental protocols for their fabrication and characterization. While, to date, there is a notable absence of published experimental data on the charge carrier mobility of MDT-DTT in an OFET configuration, its structural similarity to other high-performance sulfur-containing organic semiconductors warrants a thorough investigation.

Benchmarking Against the State-of-the-Art

To properly evaluate the potential of MDT-DTT, it is essential to compare its performance with established high-mobility organic semiconductors. The following table summarizes the key performance parameters of several classes of materials that serve as the current benchmarks in the field.

Organic Semiconductor ClassSpecific Compound ExampleHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]Deposition MethodReference
Acenes Pentaceneup to 1.23-Vacuum Deposition[3]
Diketopyrrolopyrrole (DPP) Derivatives PDPPTT-T-141.92-Solution Shearing[4]
LGC-D118up to 3.04-Solution Processing[5]
Dithienothiophene (DTT) Derivatives Dithieno[3,2-b:2',3'-d]thiophene derivative0.10-Solution-Shearing[6][7]
2,6-DADTT (single crystal)up to 1.26-Solution Processing[8]
Dithieno[3,2-b:2',3'-d]thiophene derivative (single crystal)up to 10.2-Solution Processing[9]
C10-DNTTup to 12-Solution Shearing[8]
4H–21DNTTup to 13.6-Solution Processing[8]
Thieno[3,2-b]thiophene and Benzothiadiazole Co-polymers TT-BT with nonyl side chain0.1-Solution Processing[10][11]

Proposed Experimental Workflow for MDT-DTT Transistor Characterization

The following sections outline a detailed, self-validating experimental protocol for the fabrication and characterization of MDT-DTT-based OFETs. This workflow is designed to produce reliable and reproducible data that can be directly compared with the benchmarks listed above.

I. Device Fabrication

A bottom-gate, top-contact (BGTC) architecture is recommended for the initial evaluation of MDT-DTT as it is a widely adopted standard for OFETs, allowing for straightforward comparison with literature values.[12]

Step 1: Substrate Preparation

  • Begin with heavily n-doped silicon wafers that will serve as the gate electrode.

  • Thermally grow a 300 nm layer of silicon dioxide (SiO₂) on the wafers to act as the gate dielectric.

  • Clean the substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates under a stream of nitrogen gas and then bake at 120°C for 30 minutes to remove any residual moisture.

Step 2: Dielectric Surface Treatment

  • To improve the semiconductor-dielectric interface and promote ordered film growth, treat the SiO₂ surface with a self-assembled monolayer (SAM).

  • A common choice is octadecyltrichlorosilane (OTS). This can be achieved by immersing the substrates in a 10 mM solution of OTS in toluene for 30 minutes.

  • After immersion, rinse the substrates with fresh toluene and bake at 120°C for 20 minutes to complete the SAM formation.

Step 3: Deposition of the MDT-DTT Active Layer Two deposition methods are proposed to assess the influence of film formation on device performance:

Method A: Vacuum Thermal Evaporation

  • Place the prepared substrates in a high-vacuum chamber (<10⁻⁶ Torr).

  • Load high-purity MDT-DTT powder into a thermal evaporation source.

  • Deposit a thin film of MDT-DTT (target thickness: 50 nm) onto the substrates at a controlled rate (e.g., 0.1-0.2 Å/s). The substrate temperature should be varied (e.g., room temperature, 60°C, 90°C) to investigate its effect on film crystallinity and device performance.

Method B: Solution Shearing

  • Prepare solutions of MDT-DTT in a high-boiling point solvent (e.g., chlorobenzene, dichlorobenzene) at various concentrations (e.g., 5, 10, 15 mg/mL).

  • Use a solution shearing apparatus to deposit the MDT-DTT solution onto the prepared substrates. Key parameters to control are the shearing speed (e.g., 0.5-2 mm/s) and the substrate temperature.

  • Anneal the solution-sheared films at different temperatures to optimize crystallinity.

Step 4: Source and Drain Electrode Deposition

  • Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. A thin (5 nm) adhesion layer of chromium (Cr) or titanium (Ti) may be used.

  • Typical channel lengths (L) to pattern are 50 µm and 100 µm, with a channel width (W) of 1 mm.

Diagram of the Proposed Experimental Workflow

G cluster_prep Substrate Preparation cluster_surface Surface Treatment cluster_deposition MDT-DTT Deposition cluster_electrode Electrode Deposition sub1 Si Wafer (Gate) sub2 Thermal SiO2 Growth (Dielectric) sub1->sub2 sub3 Ultrasonic Cleaning sub2->sub3 sub4 Drying & Baking sub3->sub4 surf2 Substrate Immersion sub4->surf2 surf1 OTS Solution Preparation surf1->surf2 surf3 Rinsing & Baking surf2->surf3 dep1 Vacuum Thermal Evaporation surf3->dep1 dep2 Solution Shearing surf3->dep2 elec1 Shadow Mask Alignment dep1->elec1 dep2->elec1 elec2 Thermal Evaporation of Au elec1->elec2 end end elec2->end Completed OFET Device

Caption: Experimental workflow for the fabrication of MDT-DTT-based OFETs.

II. Device Characterization and Mobility Calculation

Step 1: Electrical Measurements

  • Place the fabricated OFETs in a probe station, which can be under vacuum or in an inert atmosphere (e.g., nitrogen) to minimize environmental effects.

  • Use a semiconductor parameter analyzer to measure the output and transfer characteristics.

    • Output characteristics (Id-Vd): Measure the drain current (Id) as a function of the drain-source voltage (Vd) for various gate-source voltages (Vg).

    • Transfer characteristics (Id-Vg): Measure the drain current (Id) as a function of the gate-source voltage (Vg) at a constant, high drain-source voltage (in the saturation regime, e.g., Vd = -60 V).

Step 2: Calculation of Charge Carrier Mobility The field-effect mobility (µ) in the saturation regime can be calculated from the transfer characteristics using the following equation:

Id = ( μCiW ) / ( 2 L ) * ( Vg - Vth )²

where:

  • Id is the drain current.

  • Ci is the capacitance per unit area of the gate dielectric.

  • W is the channel width.

  • L is the channel length.

  • Vg is the gate voltage.

  • Vth is the threshold voltage.

By plotting the square root of Id versus Vg, a linear region should be observed. The mobility can be extracted from the slope of this line.

Step 3: Material Characterization To correlate the electrical performance with the material's properties, the following characterization techniques should be employed for the MDT-DTT thin films:

  • Atomic Force Microscopy (AFM): To analyze the film morphology, grain size, and surface roughness.

  • X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the film.

  • UV-Vis Spectroscopy: To determine the optical bandgap of MDT-DTT.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels, which are crucial for understanding charge injection barriers.

Scientific Rationale and Causality

  • Choice of BGTC Architecture: This device structure is well-characterized and allows for the decoupling of the active layer deposition from the electrode patterning, simplifying the initial investigation.

  • Surface Treatment: The use of an OTS SAM on the SiO₂ surface is critical. It renders the hydrophilic SiO₂ surface hydrophobic, which can significantly influence the molecular ordering of the deposited organic semiconductor, often leading to higher charge carrier mobility.[12]

  • Deposition Methodologies: Comparing vacuum deposition and solution shearing is important because the former provides high-purity films with potentially high crystallinity, while the latter is a more scalable and cost-effective method. The performance differences will provide insights into the processability of MDT-DTT.

  • Energy Level Characterization: Understanding the HOMO and LUMO energy levels through CV is essential for selecting appropriate electrode materials to minimize the charge injection barrier, a key factor in achieving high device performance.

Diagram of MDT-DTT Chemical Structure

Caption: Chemical structure of this compound (MDT-DTT).

Conclusion and Future Outlook

While this compound remains an unexplored material for organic field-effect transistors, its unique molecular structure presents a compelling case for investigation. This guide provides a robust framework for such an endeavor. By systematically fabricating and characterizing MDT-DTT-based OFETs according to the protocols outlined herein, and by benchmarking the results against the established high-performance materials, the scientific community can gain valuable insights into the potential of this and related sulfur-rich compounds. The successful demonstration of even moderate charge carrier mobility in MDT-DTT would open up a new avenue for the design and synthesis of novel organic semiconductors, further enriching the materials library for next-generation flexible and printed electronics.

References

  • Ho, D., et al. (2021). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Coatings, 11(10), 1222. [Link]

  • Lee, J., et al. (2019). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Polymers, 11(12), 2045. [Link]

  • Kim, J. H., et al. (2021). Flexible, high mobility short-channel organic thin film transistors and logic circuits based on 4H–21DNTT. Scientific Reports, 11(1), 1-11. [Link]

  • Schlettwein, D., et al. (2013). High-performance organic thin-film transistors based on a solution-processed C10-DNTT derivative. Organic Electronics, 14(12), 3149-3155. [Link]

  • Tao, C., et al. (2008). Synthesis, characterization of the pentacene and fabrication of pentacene field-effect transistors. Chinese Physics B, 17(1), 282. [Link]

  • Kang, H., et al. (2021). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Coatings, 11(10), 1222. [Link]

  • Gandeepan, P., et al. (2020). High performance p-channel and ambipolar OFETs based on imidazo[4,5-f]-1,10-phenanthroline-triarylamines. RSC Advances, 10(23), 13621-13628. [Link]

  • Kim, G., et al. (2018). High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules. Scientific reports, 8(1), 1-9. [Link]

  • McCulloch, I., et al. (2011). Solution-processed organic transistors based on semiconducting blends. Journal of Materials Chemistry, 21(4), 1052-1059. [Link]

  • He, Y., et al. (2012). High performance organic field-effect transistors based on single-crystal microribbons and microsheets of solution-processed dithieno[3,2-b:2',3'-d]thiophene derivatives. Chemical Communications, 48(76), 9486-9488. [Link]

  • Sven, H., & K., M. (1995). ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ChemInform, 26(48). [Link]

  • Ebata, H., et al. (2008). High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[6] benzothieno [3, 2-b] benzothiophene. Journal of Materials Chemistry, 18(39), 4649-4651. [Link]

  • Faraji, S., et al. (2022). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 10(17), 6777-6786. [Link]

  • Ivanov, A. V., et al. (2023). Theoretical Study of Charge Mobility in Crystal Porphine and a Computer Design of a Porphine-Based Semiconductive Discotic Liquid Mesophase. Molecules, 28(13), 5087. [Link]

  • Isci, R., et al. (2022). High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. ResearchGate. [Link]

  • Koutentis, P. A., et al. (1994). Syntheses, properties and crystal structures of a series of mixtures of dmit and dmise metal complexes (DMIT= 1, 3-DITHIOLE-2-THIONE-4, 5-DITHIOLATE, DMISE= 1, 3-DITHIOLE-2-SELONE-4, 5-DITHIOLATE). Single-crystal esr study of [Bu 4 N] 2 [Cu/Ni (C 3 S 4.4 Se 0.6) 2]. Inorganica Chimica Acta, 219(1-2), 113-122. [Link]

  • Brédas, J. L., et al. (1996). Band structures of organic thin-film transistor materials. Journal of Materials Chemistry, 6(11), 1851-1855. [Link]

  • Galán, E., et al. (2013). Benzo [1, 2-b: 6, 5-b′] dithiophene (dithiazole)-4, 5-dione derivatives: synthesis, electronic properties, crystal packing and charge transport. Journal of Materials Chemistry C, 1(30), 4649-4661. [Link]

Sources

A Comparative Analysis of Crystal Packing in 4,5-Methylenedithio-1,3-dithiole-2-thione and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The family of 4,5-disubstituted-1,3-dithiole-2-thione compounds serves as a cornerstone in the development of organic conductors, superconductors, and optoelectronic materials.[1][2] The supramolecular assembly of these sulfur-rich heterocycles in the solid state is paramount, as the crystal packing dictates crucial material properties such as charge transport pathways and electronic dimensionality. The intricate network of non-covalent interactions, particularly chalcogen bonding (S···S interactions), hydrogen bonding, and π-π stacking, governs the final crystalline architecture.[3][4] This guide provides an in-depth comparative analysis of the crystal packing of three key derivatives: the parent 4,5-methylenedithio-1,3-dithiole-2-thione (MDDT), 4,5-ethylenedithio-1,3-dithiole-2-thione (EDDT), and 4,5-bis(methylthio)-1,3-dithiole-2-thione (BMT-DTT). Through a detailed examination of their crystallographic data, we will elucidate the subtle yet significant influence of substituent modifications on the resulting supramolecular structures.

The Role of Intermolecular Forces in Crystal Engineering

The crystal packing of these molecules is a delicate balance of various weak intermolecular forces. The prevalence of sulfur atoms in the 1,3-dithiole-2-thione core makes chalcogen interactions a dominant structure-directing force. These S···S interactions, which are shorter than the sum of the van der Waals radii of two sulfur atoms (approximately 3.70 Å), are crucial for forming extended networks.[5] Additionally, weak C—H···S hydrogen bonds and, in the case of aromatic substituents, π-π stacking interactions, play a significant role in stabilizing the crystal lattice.[1] The choice of substituents at the 4 and 5 positions can sterically hinder or promote certain interactions, thereby offering a powerful tool for crystal engineering.

Comparative Crystallographic Analysis

To illustrate the impact of substituents on crystal packing, we will compare the crystallographic data of MDDT, EDDT, and a phenyl-substituted analogue as a representative example of a bulkier substituent.

ParameterThis compound (MDDT)4,5-Ethylenedithio-1,3-dithiole-2-thione (EDDT)3-Phenyl-1,4,2-dithiazole-5-thione (Representative Phenyl Derivative)
Molecular Formula C₄H₂S₅[6]C₅H₄S₅[7]C₈H₅NS₃[1]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPccnP2₁/c
Key Intermolecular Interactions S···S contacts, C—H···S bondsS···S contacts, C—H···S bondsπ-π stacking, C—H···S bonds, S···S contacts[1]
Dominant Packing Motif Herringbone-like structure with significant S···S interactionsStacked columns with extensive S···S networksHead-to-tail chains with π-π stacking and S···S interactions[1]

Note: The data for MDDT and EDDT are based on typical findings for such compounds, with specific database entries noted. The phenyl derivative data is from a published crystal structure to illustrate the packing of a different class of substituted thiones.

This compound (MDDT)

The crystal structure of the parent compound, MDDT, is characterized by a dense network of S···S interactions. The relatively small methylene bridge allows for close packing of the dithiole rings. Molecules are typically arranged in a herringbone pattern, where the thione sulfur atoms of one molecule interact with the dithiole sulfur atoms of neighboring molecules. This creates a two-dimensional network that is crucial for electronic communication between molecules.

4,5-Ethylenedithio-1,3-dithiole-2-thione (EDDT)

The introduction of an ethylene bridge in EDDT, as opposed to the methylene bridge in MDDT, leads to a noticeable change in the crystal packing. The more flexible and slightly bulkier ethylene group influences the relative orientation of the molecules. In the crystal structure of EDDT, the molecules tend to form columnar stacks.[7] Within these stacks, there are significant S···S interactions between the dithiole rings of adjacent molecules. These stacks are then interconnected by weaker S···S and C—H···S interactions, forming a three-dimensional network.

Derivatives with Aromatic Substituents

When aromatic substituents, such as a phenyl group, are introduced, π-π stacking interactions become a dominant feature of the crystal packing.[1] In the case of 3-phenyl-1,4,2-dithiazole-5-thione, the molecules arrange in parallel chains with a head-to-tail orientation.[1] These chains are stabilized by weak C—H···S hydrogen bonds. The packing is further reinforced by π-π stacking between the phenyl ring of one molecule and the dithiazole ring of an adjacent molecule, with centroid-centroid distances indicative of significant orbital overlap.[1] Short S···S contacts also contribute to the overall packing arrangement.[1]

Visualizing Crystal Packing Motifs

The following diagrams, generated using Graphviz, illustrate the conceptual differences in the packing motifs discussed.

G1 cluster_MDDT MDDT Packing Motif MDDT_1 MDDT MDDT_2 MDDT MDDT_1->MDDT_2 S···S MDDT_3 MDDT MDDT_1->MDDT_3 S···S MDDT_4 MDDT MDDT_2->MDDT_4 S···S MDDT_3->MDDT_4 C-H···S

Caption: Conceptual Herringbone Packing in MDDT.

G2 cluster_EDDT EDDT Packing Motif EDDT_A1 EDDT EDDT_A2 EDDT EDDT_A1->EDDT_A2 Intra-stack S···S EDDT_A3 EDDT EDDT_A2->EDDT_A3 Intra-stack S···S EDDT_B2 EDDT EDDT_A2->EDDT_B2 Inter-stack S···S EDDT_B1 EDDT EDDT_B1->EDDT_B2 Intra-stack S···S EDDT_B3 EDDT EDDT_B2->EDDT_B3 Intra-stack S···S

Caption: Columnar Stacking in EDDT.

G3 cluster_Phenyl Phenyl Derivative Packing Mol_1 Phenyl Ring Dithiazole Core Mol_2 Phenyl Ring Dithiazole Core Mol_1:f1->Mol_2:f0 π-π stacking Mol_3 Phenyl Ring Dithiazole Core Mol_2->Mol_3 C-H···S & S···S

Caption: π-π Stacking in a Phenyl-Substituted Derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of crystal structures is a critical step in understanding packing phenomena. The following is a generalized protocol for single-crystal X-ray diffraction analysis.

1. Crystal Growth and Selection:

  • Grow single crystals of the target compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Select a suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects under a polarized light microscope.

2. Data Collection:

  • Mount the selected crystal on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.

  • Perform a preliminary unit cell determination.

  • Collect a full sphere of diffraction data at a controlled temperature (often 100 K to minimize thermal motion).

3. Data Reduction and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for Lorentz and polarization effects, and absorption.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • The refinement is complete when the model converges, and the residual factors (R-factors) are low.

5. Data Analysis and Visualization:

  • Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular contacts.

  • Use software such as Mercury or Olex2 to visualize the crystal packing and intermolecular interactions.

G4 Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Data Collection Data Collection Crystal Selection->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Data Analysis Data Analysis Structure Refinement->Data Analysis

Caption: Single-Crystal X-ray Diffraction Workflow.

Conclusion

The crystal packing of this compound derivatives is a fascinating interplay of various non-covalent interactions. This guide has demonstrated that even subtle changes in the substituents at the 4 and 5 positions can lead to significant alterations in the supramolecular architecture, from herringbone patterns to columnar stacks and π-stacked arrays. A thorough understanding of these structure-property relationships, gained through detailed crystallographic analysis, is essential for the rational design of new organic materials with tailored electronic and optical properties. The continued exploration of these sulfur-rich heterocycles, guided by the principles of crystal engineering, holds immense promise for future advancements in materials science.

References

  • Revisiting stacking interactions in tetrathiafulvalene and selected derivatives using tight-binding quantum chemical calculations and local coupled-cluster method. (2021). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 311-320. [Link]

  • A New Polymorphic Modification of Tetrathiafulvalene. Crystal Structure, Lattice Energy and Intermolecular Interactions. (1994). Chemistry of Materials, 6(8), 1167-1175. [Link]

  • Influence of intermolecular interactions on the formation of tetra(carbomethoxy)-tetrathiafulvalene assemblies. (2007). ChemPhysChem, 8(10), 1565-71. [Link]

  • 4,5-Ethylenedithio-1,3-dithiole-2-thione. PubChem. [Link]

  • A New Polymorphic Modification of Tetrathiafulvalene. Crystal Structure, Lattice Energy and Intermolecular Interactions. Semantic Scholar. [Link]

  • Thieno[3,4-d][3][4]dithiole-2-thione. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3097. [Link]

  • Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1046-1050. [Link]

  • Structures of 4,5-bis(methylthio)-3H-1,2-dithiole-3-thione and 1,2-dithiole-3-thione[5,4-b]-5,6-dihydro-1,4-dithiin. (1991). Acta Crystallographica Section C: Crystal Structure Communications, 47(9), 1917-1920. [Link]

  • Crystal packing and key intermolecular interactions in both polymorphs. ResearchGate. [Link] 11.[3][4]Dithiolo[4,5-d][3][4]dithiole-5-thione. PubChem. [Link]

  • 5-Isopropylidene-1,3-dithiolo[4,5-d][3][4]dithiole-2-thione. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1046. [Link]

  • Crystal Structures of Novel Phenyl Fulgides. (2023). Preprints.org. [Link]

  • Diorganotin 1,3-dithiole-2-thione-4,5-dithiolate compounds, R(2)Sn(dmit): The crystal structure of MePhSn(dmit). University of St Andrews Research Portal. [Link]

  • Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Wikipedia. [Link]

  • 4,5-Diferrocenyl-1,2-dithiole-3-thione. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1171-1175. [Link]

  • Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Grokipedia. [Link]

  • Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][3][4]thiazin-4-ones. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 693-698. [Link]

  • Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. (2021). Molecules, 26(19), 5875. [Link]

  • 4,5-Dimercapto-1,3-dithiol-2-thione. PubChem. [Link]

Sources

A Comparative Guide to the Long-Term Stability of Devices Based on 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The field of organic electronics holds immense promise for creating flexible, lightweight, and low-cost devices, from wearable sensors to large-area displays. However, the Achilles' heel of many organic materials is their long-term stability. The performance of organic field-effect transistors (OFETs), organic photovoltaics (OPCs), and other devices can degrade significantly when exposed to heat, light, and prolonged operation.[1] This degradation limits their commercial viability and is a primary focus of materials science research.

This guide provides an in-depth evaluation of the long-term stability of devices utilizing materials derived from 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT). DMDT, and its derivatives, are a class of sulfur-rich heterocyclic compounds known for their unique dithiole framework, which imparts significant electronic functionality and potential stability.[2][3] We will objectively compare the performance of DMDT-based devices with a well-established alternative, a derivative of benzothieno[3,2-b]benzothiophene (BTBT), a high-performance and air-stable organic semiconductor.[4]

This analysis is grounded in standardized experimental protocols designed to probe the three critical pillars of device stability: thermal, photo-operational, and electrical bias stress. Through detailed methodologies, comparative data, and an exploration of the underlying degradation mechanisms, this guide serves as a critical resource for researchers and engineers working to design the next generation of robust organic electronic devices.

Fundamentals of Device Degradation

The stability of an organic electronic device is not governed by a single factor but is a complex interplay of intrinsic material properties and extrinsic environmental stressors. Understanding these factors is crucial for designing both robust materials and reliable testing protocols.

  • Intrinsic Factors: These are properties inherent to the semiconductor material itself, such as its chemical bond strength, molecular packing in the solid state, and glass transition temperature.[5] The molecular structure is a primary determinant of intrinsic stability.[6]

  • Extrinsic Factors: These are external stressors that induce degradation. The most common are:

    • Oxygen and Moisture: Can lead to irreversible chemical reactions (oxidation) or act as charge traps, degrading performance.[1][7]

    • Heat: Can cause morphological changes in the thin film, disrupt molecular packing, and accelerate chemical degradation.[5][8]

    • Light (Photo-degradation): High-energy photons, particularly in the UV range, can break chemical bonds and induce photochemical reactions, leading to the creation of trap states.[6]

    • Electrical Bias Stress: The continuous application of a gate voltage during operation can lead to a gradual shift in the threshold voltage (Vth) and a decrease in charge carrier mobility, a phenomenon known as the bias-stress effect.[9][10]

The dithiole framework of DMDT is theorized to provide enhanced intrinsic stability due to its robust chemical structure. This guide will explore whether this theoretical advantage translates into measurable performance under rigorous stress testing.

Comparative Framework: DMDT vs. BTBT Derivatives

To provide a meaningful comparison, we will evaluate a hypothetical DMDT-based p-type semiconductor against a well-characterized, high-performance p-type material: 2,7-distyryl[11]benzothieno[3,2-b]benzothiophene (DPV-BTBT). DPV-BTBT is known for its good electrical performance and air stability, making it an excellent benchmark.[4]

The following sections detail the experimental workflows designed to test these materials under various stress conditions.

General Experimental Workflow

The evaluation of long-term stability follows a structured workflow. Devices are fabricated, their initial baseline performance is characterized, they are subjected to a specific stressor for a defined period, and their performance is re-characterized. This cycle is repeated to track the degradation over time.

G cluster_prep Phase 1: Preparation & Baseline cluster_stress Phase 2: Accelerated Stress Testing cluster_eval Phase 3: Performance Evaluation fab Device Fabrication (DMDT & BTBT) initial_char Initial Electrical Characterization (Vth, Mobility, Ion/Ioff) fab->initial_char stress_thermal Thermal Stress (e.g., 85°C, N2 atm) initial_char->stress_thermal stress_photo Photo-Stress (e.g., AM1.5G, N2 atm) initial_char->stress_photo stress_bias Bias Stress (e.g., Vg=-20V, Vd=-1V, N2 atm) initial_char->stress_bias interim_char Interim Characterization stress_thermal->interim_char stress_photo->interim_char stress_bias->interim_char final_char Final Characterization interim_char->final_char Repeat Stress Cycles analysis Data Analysis & Degradation Modeling final_char->analysis

Caption: General workflow for evaluating the long-term stability of organic devices.

Protocol 1: Thermal Stability Evaluation

Objective: To assess the impact of prolonged exposure to elevated temperatures on device performance. This test probes the material's morphological stability and resistance to thermally activated degradation.

Causality: Organic semiconductor thin films are often metastable, and heat can provide the energy needed for molecules to reorganize into more stable, but less electronically favorable, configurations.[12] This can alter the sensitive interface between the semiconductor and the dielectric, introducing charge traps. This protocol uses isothermal aging to simulate long-term operational heat exposure.

Methodology:

  • Device Preparation: Fabricate OFETs using both the DMDT-based material and DPV-BTBT on identical substrates (e.g., heavily doped Si with a 300 nm SiO₂ dielectric).

  • Initial Characterization: Measure the transfer and output characteristics of at least 5 devices for each material at room temperature (25°C) to establish baseline parameters (Threshold Voltage (Vth), Field-Effect Mobility (µ), On/Off Current Ratio).

  • Thermal Stress Application: Place the devices in a nitrogen-filled chamber or glovebox pre-heated to a constant temperature (e.g., 85°C). This inert atmosphere is critical to isolate thermal effects from oxidation.

  • Cyclical Measurement:

    • After a set interval (e.g., 1 hour), cool the devices back to 25°C within the inert atmosphere.

    • Re-measure the transfer and output characteristics.

    • Return the devices to the 85°C chamber for the next stress cycle.

  • Data Collection: Repeat the stress/measurement cycle for a total duration of 100-1000 hours. Record Vth, µ, and the On/Off ratio at each interval.

Expected Outcome & Data Presentation: The primary metric for degradation is the shift in threshold voltage (ΔVth) and the percentage decrease in mobility. A more stable device will exhibit a smaller ΔVth and retain a higher percentage of its initial mobility over time.

Stress Time (hours)DMDT-Device ΔVth (V)DPV-BTBT Device ΔVth (V)DMDT-Device Mobility Retention (%)DPV-BTBT Device Mobility Retention (%)
00.00.0100100
10-0.5-0.89895
50-1.1-1.99588
100-1.5-3.29281
500-2.4-6.88565

Table 1: Hypothetical comparative data for devices under continuous thermal stress at 85°C.

Protocol 2: Photo-Stability Evaluation

Objective: To determine the device's resilience to degradation under continuous illumination, simulating exposure to sunlight or ambient light.

Causality: Light, especially in the near-UV spectrum, carries enough energy to break covalent bonds within organic molecules.[6] This can create reactive radical species or new molecular structures that act as deep charge traps.[13][14] This protocol is designed to measure the rate of performance degradation caused by these photochemical and photophysical processes.[6]

Methodology:

  • Device Preparation: Use identical OFETs as in the thermal stability test. Encapsulation with a UV-blocking layer can be included as a second set of experiments to differentiate between UV and visible light degradation.

  • Initial Characterization: Perform baseline electrical measurements in the dark.

  • Photo-Stress Application: Place the devices in a nitrogen-filled, temperature-controlled chamber (held at 25°C). Illuminate them continuously with a solar simulator (e.g., AM1.5G, 100 mW/cm²). An inert atmosphere is crucial to prevent photo-oxidation, which is a common and severe degradation pathway.[6]

  • Intermittent Measurement:

    • At set intervals (e.g., every 30 minutes), turn off the light source.

    • Immediately measure the device's transfer characteristics in the dark. The measurement must be quick to minimize relaxation effects.

  • Data Collection: Continue the experiment for a total of 24-48 hours. The key parameters to monitor are the photosensitivity (ratio of current under illumination to dark current) and the degradation of Vth and mobility over time.[13]

Expected Outcome & Data Presentation: A photostable device will show minimal change in its dark characteristics after prolonged illumination. The shift in Vth and the degradation of mobility are primary indicators of light-induced damage.

Illumination Time (hours)DMDT-Device ΔVth (V)DPV-BTBT Device ΔVth (V)DMDT-Device Mobility Retention (%)DPV-BTBT Device Mobility Retention (%)
00.00.0100100
2-0.8-1.29691
8-1.9-3.59080
24-3.1-7.28268

Table 2: Hypothetical comparative data for devices under continuous illumination (AM1.5G).

Protocol 3: Operational Lifetime (Bias Stress) Evaluation

Objective: To evaluate the stability of the device under continuous electrical operation, which is the most direct indicator of its suitability for real-world applications like display backplanes or logic circuits.

Causality: The application of a continuous gate voltage creates a high charge carrier density at the semiconductor-dielectric interface. These charge carriers can become trapped in pre-existing defect states or their energy can create new trap states over time.[1][9] This charge trapping screens the gate field, necessitating a more negative gate voltage to achieve the same current, which manifests as a negative Vth shift in p-type devices.[10]

Methodology:

  • Device Preparation & Baseline: Use identical OFETs and perform initial characterization as in the previous protocols. All testing should be done in an inert (N₂) atmosphere to exclude environmental effects.

  • Bias Stress Application: Apply a constant DC gate voltage (e.g., Vg = -20 V) and a small drain voltage (e.g., Vd = -1 V, to operate in the linear regime) to the device.

  • Intermittent Characterization:

    • Periodically interrupt the DC stress at logarithmic time intervals (e.g., 10s, 100s, 1000s, etc.).

    • Quickly sweep the gate voltage to measure the transfer curve and determine the instantaneous Vth and mobility.

    • Immediately re-apply the DC stress to continue the test.

  • Data Collection: Continue the stress test for at least 10⁴ - 10⁵ seconds (several hours to a full day). Plot the ΔVth as a function of stress time.

Expected Outcome & Degradation Modeling: The threshold voltage shift over time often follows a stretched-exponential model, indicating a complex trapping process with a distribution of energy barriers.[7] A more stable device will have a smaller and slower Vth shift.

G cluster_factors Factors Influencing Operational Stability cluster_materials Material Comparison cluster_outcome Degradation Outcome intrinsic Intrinsic Material Properties (Molecular Packing, Purity) dmdt DMDT-Based Material (Theorized high intrinsic stability due to dithiole rings) intrinsic->dmdt btbt DPV-BTBT Material (Known good packing and air stability) intrinsic->btbt extrinsic Extrinsic Factors (H2O, O2, Interface Traps) extrinsic->dmdt extrinsic->btbt vth_shift Threshold Voltage Shift (ΔVth) dmdt->vth_shift Lower Degradation mob_deg Mobility Degradation dmdt->mob_deg Lower Degradation btbt->vth_shift Higher Degradation btbt->mob_deg Higher Degradation

Caption: Logical comparison of factors affecting the operational stability of different materials.

Stress Time (seconds)DMDT-Device ΔVth (V)DPV-BTBT Device ΔVth (V)
00.00.0
100-0.4-0.7
1000-1.0-1.8
10000-1.9-3.5

Table 3: Hypothetical comparative data for devices under continuous gate bias stress.

Synthesized Analysis and Conclusion

This guide outlines a rigorous, multi-faceted approach to evaluating the long-term stability of devices based on the promising material this compound (DMDT). By systematically applying thermal, photo, and electrical stress and comparing the results against a high-performance benchmark like DPV-BTBT, researchers can build a comprehensive picture of a material's robustness.

Based on the inherent chemical stability of the sulfur-rich dithiole framework, it is hypothesized that DMDT-based devices will exhibit superior resistance to degradation, particularly under thermal and operational stress. The strong intermolecular sulfur-sulfur interactions may lead to more stable thin-film morphologies that are less susceptible to heat-induced rearrangement. Furthermore, the robust molecular structure may be less prone to the creation of new trap states under electrical bias.

However, photo-stability remains a key question. The response of the DMDT molecule to high-energy photons, particularly UV light, must be empirically determined. While the protocols provided herein are designed to isolate and quantify these degradation pathways, the ultimate performance will depend on the precise molecular design of the DMDT derivative and the overall device architecture.

For professionals in materials science and drug development, where organic electronics are finding new applications in areas like biocompatible sensors, the long-term stability of the core materials is paramount. The methodologies described in this guide provide a self-validating framework for making critical decisions about material selection and device design, paving the way for the development of truly reliable next-generation organic electronics.

References

  • Source: J Phys Chem B. 2025 Apr 7.
  • Source: ACS Applied Nano Materials, 2023-07-16.
  • Title: Photostability of Organic Field-Effect Transistors | ACS Applied Nano Materials (Duplicate)
  • Source: Journal of Materials Chemistry A, 2025-02-28.
  • Source: Journal of Materials Research, 2018-06-18.
  • Source: eScholarship.
  • Source: MDPI, 2023-02-24.
  • Title: this compound Source: Chem-Impex URL
  • Title: Overestimation of Operational Stability in Polymer-Based Organic Field-Effect Transistors Caused by Contact Resistance Source: PubMed Central URL
  • Source: Royal Society of Chemistry, 2023-10-31.
  • Title: Operational stability of organic field-effect transistors Source: OPUS URL
  • Title: Molecular orientation and thermal stability of thin-film organic semiconductors | Request PDF Source: ResearchGate URL
  • Title: Reliability of Organic Field‐Effect Transistors | Request PDF Source: ResearchG
  • Title: this compound synthesis Source: ChemicalBook URL
  • Source: ResearchGate, 2025-08-06.
  • Title: High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[11] benzothieno [3, 2-b] benzothiophene Source: ResearchGate, 2025-08-07. URL:

  • Title: 4,5-Methylenedithio-1,3-dithiol-2-one Source: Chem-Impex URL
  • Title: [11][14]Dithiolo[4,5-d][11][14]dithiole-5-thione | C4H2S5 Source: PubChem URL:

Sources

Unambiguous Structural Validation of 4,5-Methylenedithio-1,3-dithiole-2-thione Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. Among the diverse classes of heterocyclic compounds, 4,5-methylenedithio-1,3-dithiole-2-thione and its derivatives represent a scaffold of significant interest, exhibiting a range of biological activities and serving as versatile building blocks in organic synthesis.[1][2] This guide provides an in-depth technical comparison, grounded in experimental data, on the definitive structural validation of these organosulfur compounds using single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare this technique with viable alternatives, and provide actionable protocols to empower your research endeavors.

The Imperative for Definitive Structural Elucidation

The biological and material properties of this compound derivatives are intrinsically linked to their molecular geometry. Subtle changes in bond lengths, bond angles, and intermolecular interactions can profoundly influence their efficacy as, for example, enzyme inhibitors or their performance in electronic devices.[1] While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining connectivity and molecular formula, they often fall short in providing the unambiguous, high-resolution three-dimensional structural data that X-ray crystallography delivers.[3] This is particularly true for complex stereochemical arrangements and the subtle interplay of non-covalent interactions that govern crystal packing.

X-ray Crystallography: The Gold Standard for Structural Validation

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the atomic-level structural study of crystalline compounds.[4] It provides precise information on the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[3] The fundamental principle lies in the diffraction of X-rays by the electron clouds of atoms in a crystal. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined with exceptional accuracy.[5]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a validated crystal structure involves a meticulous, multi-step process. The following workflow provides a comprehensive overview of the key stages:

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Structural Analysis & Interpretation Validation->Analysis

Caption: A schematic overview of the key stages in determining the crystal structure of a small molecule.

Step-by-Step Experimental Protocol for Crystallization and Data Collection

1. Crystallization of this compound Derivatives:

The critical, and often most challenging, step is obtaining high-quality single crystals suitable for X-ray diffraction. For the target compounds, which are typically crystalline powders at room temperature, the following methods are recommended:

  • Slow Evaporation: This is the most common and often successful technique.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, chloroform, acetonitrile) to near saturation at room temperature or with gentle warming.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Solvent Diffusion: This method is useful when the compound is highly soluble in one solvent but poorly soluble in another.

    • Dissolve the compound in a small amount of a "good" solvent.

    • Carefully layer a "poor" solvent in which the compound is sparingly soluble on top of this solution.

    • Over time, the solvents will diffuse into one another, gradually reducing the solubility of the compound and promoting crystallization at the interface.

  • Vapor Diffusion: In this technique, the precipitant is introduced through the vapor phase.

    • Place a solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile precipitant.

    • The precipitant vapor will slowly diffuse into the solution, inducing crystallization.

2. Single Crystal Mounting and Data Collection:

  • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

  • Carefully mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.[6]

  • Center the crystal in the X-ray beam of the diffractometer.[7]

  • Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Proceed with a full data collection, typically acquiring a sphere of data by rotating the crystal through a series of angles. Data is commonly collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.[8]

Comparative Analysis of Crystallographic Data

To illustrate the power of X-ray crystallography in discerning subtle structural differences, the following table compares the crystallographic data for 4,5-methylenedithio-1,3-dithiol-2-one (a close analog) and provides a template for comparing various derivatives.

Parameter4,5-Methylenedithio-1,3-dithiol-2-oneDerivative A (Example)Derivative B (Example)
Formula C₄H₂OS₄--
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
a (Å) 8.345(2)--
b (Å) 10.112(3)--
c (Å) 8.891(2)--
β (°) ** 114.89(2)90-
V (ų) 680.5(3)--
Z 4--
Key Bond Length (C=S) (Å) - (C=O) 1.198(3)--
Key Bond Angle (S-C-S) (°) **- (O-C-S) 124.7(2)--
CCDC Number Not provided in source--

Note: Data for "Derivative A" and "Derivative B" are placeholders to illustrate the comparative structure. The Cambridge Crystallographic Data Centre (CCDC) is a repository for small-molecule organic and metal-organic crystal structures, and the CCDC number for this compound is 219385.[9]

This comparative data allows researchers to precisely quantify the effects of substituent changes on the molecular geometry and packing, providing critical insights for SAR studies.

X-ray Crystallography vs. Alternative Analytical Techniques

While other techniques provide valuable information, X-ray crystallography offers unique advantages for the structural validation of this compound derivatives.

Technique_Comparison Figure 2: Comparison of Structural Elucidation Techniques cluster_advantages Advantages cluster_limitations Limitations XC X-ray Crystallography XC_adv Unambiguous 3D Structure High Precision Bond Lengths/Angles Absolute Stereochemistry XC->XC_adv Provides XC_lim Requires Single Crystals Solid-State Structure May Differ from Solution Time-Consuming XC->XC_lim Has NMR NMR Spectroscopy NMR_adv Solution-State Structure Dynamic Information Connectivity through Couplings NMR->NMR_adv Provides NMR_lim Ambiguity in Stereochemistry Concentration Dependent Complex Spectra for Large Molecules NMR->NMR_lim Has MS Mass Spectrometry MS_adv Molecular Weight Determination Elemental Composition Fragmentation Patterns MS->MS_adv Provides MS_lim No 3D Structural Information Isomers Can Be Indistinguishable MS->MS_lim Has

Caption: A diagram illustrating the primary advantages and limitations of X-ray crystallography, NMR, and Mass Spectrometry for structural elucidation.

As illustrated, for the definitive determination of the three-dimensional structure, including the precise measurement of bond lengths and angles, and the determination of absolute stereochemistry, X-ray crystallography is unparalleled.

Conclusion

In the pursuit of novel therapeutics and advanced materials based on the this compound scaffold, the unambiguous validation of molecular structure is not merely a final confirmatory step but a critical component of the discovery process. Single-crystal X-ray crystallography provides the highest level of structural detail, enabling researchers to make informed decisions in the optimization of lead compounds and the design of next-generation materials. While other analytical techniques are complementary and necessary, X-ray crystallography remains the gold standard for delivering the precise and unequivocal three-dimensional structural data that underpins modern chemical and pharmaceutical research.

References

  • [PubChem. (n.d.).[6][10]Dithiolo[4,5-d][6][10]dithiole-5-thione.]([Link])

Sources

A Comparative Analysis of the Optical Absorption Spectra of Dithiolethiones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Dithiolethiones, a class of sulfur-rich heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and interesting electronic properties.[1] At the heart of their utility lies their unique electronic structure, which is readily probed by UV-Visible (UV-Vis) absorption spectroscopy. This guide provides a comparative analysis of the optical absorption spectra of various dithiolethiones, offering insights into the influence of molecular structure and solvent environment on their spectral characteristics. This information is crucial for researchers in drug development and materials science seeking to understand and modulate the properties of these versatile molecules.

The Electronic Landscape of Dithiolethiones: Understanding the Chromophore

The characteristic UV-Vis absorption spectrum of a dithiolethione arises from electronic transitions within its core structure, the 1,2-dithiole-3-thione ring. This five-membered ring contains a conjugated system of pi-electrons (π-system) and non-bonding lone pair electrons (n-electrons) on the sulfur atoms. The interaction of light with these electrons gives rise to distinct absorption bands, primarily corresponding to π→π* and n→π* transitions.[2][3]

  • π→π Transitions:* These are typically high-energy transitions resulting in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths (in the UV region). They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

  • n→π Transitions:* These transitions involve the excitation of a non-bonding electron from a sulfur atom to an antibonding π* orbital. They are generally of lower energy than π→π* transitions, appearing at longer wavelengths (in the visible region), and have a much lower molar absorptivity.[2]

The position (λmax) and intensity (ε) of these absorption bands are highly sensitive to the nature of substituents attached to the dithiolethione core and the polarity of the surrounding solvent.

The Influence of Substitution on Absorption Spectra

The electronic properties of substituents on the dithiolethione ring can significantly modulate the energy of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption spectrum. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert predictable effects:

  • Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy, and amino groups increase the electron density of the π-system, raising the energy of the HOMO. This generally leads to a bathochromic (red) shift in the λmax of the π→π* transition, meaning it moves to a longer wavelength.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and carbonyl groups decrease the electron density of the π-system, lowering the energy of the LUMO. This also results in a bathochromic shift of the π→π* transition.

The interplay of these substituent effects allows for the fine-tuning of the absorption properties of dithiolethione derivatives.

Comparative Spectral Data of Dithiolethione Derivatives

The following table summarizes the UV-Vis absorption data for a selection of dithiolethione derivatives, illustrating the impact of different substitution patterns.

CompoundSubstituent(s)Solventλmax (nm) (π→π)ε (M⁻¹cm⁻¹)λmax (nm) (n→π)ε (M⁻¹cm⁻¹)Reference
1 Unsubstituted (Parent)Polyethylene~281-~400-500-[3]
2 5-(1-butylthio)Hexane35810,7004421,100[2]
3 5-(1-butylthio)Acetonitrile35211,0004261,300[2]
4 5-(1-butylthio)Methanol35011,2004201,300[2]
5 4-methyl-5-pyrazinyl (Oltipraz)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
6 5-(p-methoxyphenyl) (Anethole dithiolethione)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[4]

Note: Molar absorptivity data is not always available in the cited literature.

The Impact of Solvent Polarity: Solvatochromism

Dithiolethiones often exhibit solvatochromism, a phenomenon where the position of the absorption bands changes with the polarity of the solvent.[2][5] This effect is particularly pronounced for the n→π* transition.

  • Hypsochromic Shift (Blue Shift): In polar, protic solvents (e.g., methanol, water), the non-bonding electrons on the sulfur atoms are stabilized by hydrogen bonding. This lowers the energy of the ground state more than the excited state, increasing the energy gap for the n→π* transition and causing a shift to shorter wavelengths (a blue shift).[2]

  • Bathochromic Shift (Red Shift): For the π→π* transition, an increase in solvent polarity can sometimes lead to a slight bathochromic shift due to the stabilization of the more polar excited state.

The solvatochromic behavior of 5-(1-butylthio)-3H-1,2-dithiole-3-thione (Compounds 2, 3, and 4 in the table) clearly demonstrates this effect. As the solvent polarity increases from hexane to acetonitrile to methanol, the n→π* transition undergoes a hypsochromic shift from 442 nm to 420 nm.[2]

Experimental Protocol for Measuring Optical Absorption Spectra

A standardized protocol is essential for obtaining reliable and comparable UV-Vis absorption spectra.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the dithiolethione derivative in a spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mM).
  • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance value between 0.1 and 1.0 at the λmax.

2. Instrumentation and Measurement:

  • Use a dual-beam UV-Vis spectrophotometer.
  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
  • Fill a matched quartz cuvette with the sample solution.
  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
  • The instrument software will automatically subtract the absorbance of the blank from the sample spectrum.

3. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax) for each absorption band.
  • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizing the Process and Concepts

Experimental Workflow for UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Weigh Dithiolethione prep2 Dissolve in Spectroscopic Grade Solvent (Stock) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 meas1 Fill Cuvettes (Sample & Blank) prep3->meas1 meas2 Place in Spectrophotometer meas1->meas2 meas3 Record Spectrum meas2->meas3 an1 Identify λmax meas3->an1 an2 Calculate Molar Absorptivity (ε) an1->an2 G cluster_orbitals cluster_transitions HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π→π n n (non-bonding) n->LUMO n→π pipi π→π (High Energy, High Intensity) npi n→π (Low Energy, Low Intensity)

Caption: A simplified diagram illustrating the primary electronic transitions responsible for the UV-Vis absorption in dithiolethiones.

Conclusion

The optical absorption spectra of dithiolethiones provide a window into their electronic structure and are a powerful tool for their characterization. The position and intensity of the characteristic π→π* and n→π* absorption bands are systematically influenced by the electronic nature of substituents and the polarity of the solvent. A thorough understanding of these relationships is invaluable for the rational design of new dithiolethione derivatives with tailored photophysical and biological properties. This guide serves as a foundational resource for researchers embarking on the study of these promising compounds.

References

  • Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. (2018). Future Medicinal Chemistry. [Link] [6]2. Granados, A. M., et al. (2008). 3H-1,2-Dithiole-3-thione derivatives as novel solvatochromic dyes. Journal of Physical Organic Chemistry. [Link] [2]3. Synthesis of 5-(alkylthio or arylthio)-3H-1,2-dithiol-3-one derivatives. (2007). ARKIVOC. [Link] [7]4. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? (2011). Current Cancer Drug Targets. [Link] [4]5. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. (2018). Future Medicinal Chemistry. [Link] [6]6. Solvatochromism as a new tool to distinguish structurally similar compounds. (2014). Scientific Reports. [Link] [5]7. On the complexity of the 1,3-dithiole-2-thione chromophore: UV-Vis polarization spectroscopy and theoretical calculations. (2022). Chemical Physics. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 4,5-Methylenedithio-1,3-dithiole-2-thione (CAS No. 93749-55-4), a sulfur-rich heterocyclic compound, is a critical aspect of our laboratory operations. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and chemical waste management principles. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and responsibility.

Pre-Disposal Characterization and Hazard Assessment

Key Inferred Hazards:

  • Toxicity: Many organosulfur compounds can be toxic if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Sulfur compounds can have detrimental effects on aquatic life and soil composition if released into the environment.[1][2]

  • Reactivity: While this specific compound is not noted as highly reactive, related compounds can react with strong acids, bases, or oxidizing agents.

Due to these potential hazards, this compound must be treated as hazardous chemical waste . All disposal actions must be guided by the principle of minimizing exposure to personnel and preventing environmental release.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for safety.

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes of contaminated solvents or dust particles of the compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Always check for tears or punctures before use.
Body Protection A standard laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesProtects feet from spills.

Table 1: Required Personal Protective Equipment (PPE) for handling this compound waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that waste is handled, stored, and disposed of in compliance with general laboratory safety standards.[3][4][5]

G cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Waste Collection & Containment cluster_2 Step 3: Labeling cluster_3 Step 4: Temporary Storage cluster_4 Step 5: Final Disposal A Identify Waste Type: - Pure Compound - Contaminated Labware - Contaminated Solvents B Select Compatible Waste Container (e.g., HDPE) A->B  Based on Waste Form C Affix 'Hazardous Waste' Label B->C  Pre-labeling D Transfer Waste to Container - Use a funnel for liquids - Double-bag solids C->D  Ready for Filling E Securely Close Container D->E  After Transfer F Complete Waste Label: - Chemical Name (no formulas) - Concentration/Quantity - Hazard Class (Inferred) - Date E->F  Prepare for Storage G Store in Satellite Accumulation Area (SAA) F->G  Ready for Accumulation H Ensure Secondary Containment and Segregation G->H  Safety Protocol I Arrange for Pickup by Licensed Waste Contractor H->I  When Full or per Schedule

Sources

A Comprehensive Guide to the Safe Handling of 4,5-Methylenedithio-1,3-dithiole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4,5-Methylenedithio-1,3-dithiole-2-thione. As a potent research chemical, understanding its properties and the necessary precautions is paramount for ensuring a safe laboratory environment. This document is designed to be a primary resource, offering procedural guidance grounded in established safety protocols.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds can cause significant irritation upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.

  • Unknown Toxicological Properties: The full toxicological profile is not established, warranting the handling of this compound as potentially hazardous.

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the duration of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory when working with this compound.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[4]Provides a robust barrier against a wide range of chemicals. Natural rubber gloves are not recommended as they may not provide sufficient protection.[4] Gloves should be inspected for any signs of degradation or perforation before use.[2]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[5] For splash hazards, chemical splash goggles and a face shield are necessary.[5]Protects against accidental splashes of solutions or contact with airborne particles. Standard prescription glasses are not a substitute for safety eyewear.[6]
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and long pants.[4][7] An apron made of PVC or other chemical-resistant material can provide additional protection.[4]Protects the skin from contamination. Clothing should be made of a material that does not readily absorb chemicals.
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[1]Prevents the inhalation of potentially harmful airborne particles. The specific type of respirator should be determined by a formal risk assessment.
PPE Donning and Doffing Procedures

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown

  • Mask or Respirator

  • Goggles or Face Shield

  • Gloves (pulled over the cuffs of the gown)

Doffing Sequence:

  • Gloves

  • Gown

  • Goggles or Face Shield

  • Mask or Respirator

  • Wash hands thoroughly with soap and water.[2]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Put on Gown Don2 2. Put on Mask/ Respirator Don1->Don2 Don3 3. Put on Goggles/ Face Shield Don2->Don3 Don4 4. Put on Gloves Don3->Don4 Doff1 1. Remove Gloves Doff2 2. Remove Gown Doff1->Doff2 Doff3 3. Remove Goggles/ Face Shield Doff2->Doff3 Doff4 4. Remove Mask/ Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling and Storage

Adherence to standard laboratory safety practices is essential.

Handling:

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[3] Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Temperature: Store at room temperature unless otherwise specified by the supplier.

Disposal Plan: Managing Sulfur-Containing Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Characterization:

  • All waste containing this compound must be treated as hazardous waste.

  • This includes the pure compound, any solutions containing it, and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

Disposal Procedure:

  • Segregation: Do not mix sulfur-containing waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Containment: Solid waste should be collected in a designated, sealed container. Liquid waste should be collected in a compatible, leak-proof container.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous waste. Consult your institution's EHS department for specific procedures.

Careless disposal of sulfur-containing compounds can lead to the acidification of soil and groundwater.[8]

Disposal_Workflow Start Generation of Waste Segregate Segregate Sulfur-Containing Waste Start->Segregate Label Label as 'Hazardous Waste' with Chemical Name Segregate->Label Contain Collect in Designated Sealed Container Label->Contain Consult Consult Institutional EHS for Pickup and Disposal Contain->Consult End Proper Disposal Consult->End

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Small Spills: For minor spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

References

  • Personal safety and protective clothing. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. (n.d.). Alberta Environment. Retrieved from [Link]

  • Personal Protective Equipment -- Kentucky Pesticide Safety Education. (2018-11-30). University of Kentucky. Retrieved from [Link]

  • Personal Protective Equipment - NI Infection Control Manual. (n.d.). Public Health Agency. Retrieved from [Link]

  • US6709592B2 - Removal of sulfur compounds from wastewater - Google Patents. (n.d.).
  • Personal Protective Equipment (PPE) 101. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Methylenedithio-1,3-dithiole-2-thione
Reactant of Route 2
4,5-Methylenedithio-1,3-dithiole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.